molecular formula C13H18N2 B3293359 2-Phenyl-2,7-diaza-spiro[4.4]nonane CAS No. 885275-24-1

2-Phenyl-2,7-diaza-spiro[4.4]nonane

Cat. No.: B3293359
CAS No.: 885275-24-1
M. Wt: 202.30 g/mol
InChI Key: QPHJQCAPTXSDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2,7-diaza-spiro[4.4]nonane is a spirocyclic chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel Sigma Receptor (SR) ligands . Sigma receptors, including the sigma-1 (S1R) and sigma-2 (S2R) subtypes, are implicated in various biological processes and are promising targets for therapeutic intervention. The 2,7-diazaspiro[4.4]nonane structure is valued for its unique three-dimensional arrangement, which can influence key parameters such as binding potency, selectivity, and physicochemical properties in drug candidates . Recent research has demonstrated that derivatives based on this core structure can exhibit high binding affinity for both S1R and S2R . For instance, one such derivative (AD258) has been identified as a potent sigma receptor ligand with notable analgesic properties, showing high efficacy in a model of capsaicin-induced allodynia at very low doses and a favorable pharmacokinetic profile . This highlights the potential of the 2,7-diazaspiro[4.4]nonane scaffold in pioneering new classes of non-opioid analgesics. This product is offered for research purposes to support investigations into sigma receptor pharmacology and the synthesis of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2,7-diazaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)15-9-7-13(11-15)6-8-14-10-13/h1-5,14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHJQCAPTXSDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693068
Record name 2-Phenyl-2,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-24-1
Record name 2-Phenyl-2,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-Phenyl-2,7-diaza-spiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2-Phenyl-2,7-diaza-spiro[4.4]nonane , a conformationally restricted diamine scaffold valued in medicinal chemistry for its ability to orient pharmacophores in precise 3D vectors, often improving selectivity in GPCR and kinase inhibitor programs.

Part 1: Strategic Analysis & Retrosynthesis

The Spirocyclic Advantage

The 2,7-diaza-spiro[4.4]nonane core represents a "privileged structure" in drug discovery. Unlike flat aromatic scaffolds, this spirocycle projects substituents at defined angles (approx. 90° dihedral twist), mimicking the peptide turn motifs often recognized by biological targets. The specific 2-phenyl derivative introduces a hydrophobic aryl vector while leaving the N7 position available for further diversification (e.g., coupling to a warhead or solubilizing group).

Retrosynthetic Logic

To achieve the target 2-Phenyl-2,7-diaza-spiro[4.4]nonane (1) , we must differentiate the two nitrogen atoms. A symmetric synthesis is viable but requires statistical desymmetrization later. The most robust industrial approach employs a Modular "Build-and-Couple" Strategy :

  • Disconnection A (C-N Bond Formation): The N2-Phenyl bond is best formed via Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) on a pre-formed spiro core. This avoids the harsh reduction conditions required if the phenyl ring were introduced early as an imide.

  • Disconnection B (Spiro-Ring Closure): The spiro quaternary center is constructed via alkylation of a pyrrolidine precursor, followed by reductive cyclization.

Target Molecule: 2-Phenyl-2,7-diaza-spiro[4.4]nonane Key Intermediate: 7-Benzyl-2,7-diaza-spiro[4.4]nonane (allows selective functionalization of N2).

Part 2: Detailed Experimental Protocols

Route Overview: The "Cyanomethyl" Pathway

This route is preferred for its scalability and the differentiation of the two nitrogen atoms (N7 is protected as Benzyl, N2 is built de novo).

Phase 1: Construction of the Spiro Core

Precursor: 1-Benzyl-3-pyrrolidone (Commercially available).

Step 1.1: Knoevenagel Condensation

  • Reagents: 1-Benzyl-3-pyrrolidone, Ethyl cyanoacetate, Ammonium acetate (cat.), Acetic acid (cat.).

  • Solvent: Toluene (with Dean-Stark trap).

  • Protocol:

    • Charge a reactor with 1-Benzyl-3-pyrrolidone (1.0 equiv) and Ethyl cyanoacetate (1.1 equiv).

    • Add catalytic Ammonium acetate (0.1 equiv) and Acetic acid (0.1 equiv) in Toluene (10 V).

    • Reflux with azeotropic removal of water for 4–6 hours.

    • Checkpoint: Monitor TLC/LCMS for disappearance of ketone.

    • Concentrate to yield the unsaturated cyanoester intermediate.

Step 1.2: Michael Addition (Spiro Center Formation)

  • Reagents: Potassium Cyanide (KCN) or Nitromethane (requires different reduction later). Standard Route uses Cyanide.

  • Solvent: Ethanol/Water.[1]

  • Protocol:

    • Dissolve the unsaturated ester from Step 1.1 in EtOH/H2O (9:1).

    • Carefully add KCN (1.2 equiv) at 0°C. (Safety: HCN evolution risk. Use scrubbers).

    • Warm to 60°C for 2 hours. The cyanide adds to the β-position, creating the quaternary center.

    • Workup: Quench with dilute NaOH (to keep HCN trapped as CN-), extract with Ethyl Acetate.

    • Product: Ethyl (1-benzyl-3-(cyanomethyl)pyrrolidine-3-yl)cyanoacetate (Note: Decarboxylation may be required depending on exact reagents, but often the cyanomethyl group is introduced directly via alkylation of the pyrrolidine-3-carboxylate if starting from the ester. Refined Protocol below for higher purity: )

Refined Alternative for Step 1.1/1.2 (Alkylation Route):

  • Start with Methyl 1-benzyl-2-oxopyrrolidine-3-carboxylate .

  • Alkylate with Chloroacetonitrile (Base: NaH, THF).

  • This yields Methyl 1-benzyl-3-(cyanomethyl)-2-oxopyrrolidine-3-carboxylate.

Phase 2: Reductive Cyclization to the Diamine

Step 2.1: Lactam Formation & Global Reduction

  • Reagents: Raney Nickel (or Pd/C), Hydrogen (50 psi), followed by LiAlH4.

  • Protocol:

    • Hydrogenation: Dissolve the cyanomethyl-ester intermediate in Methanol/Ammonia. Hydrogenate over Raney Ni (10 wt%) at 50 psi. This reduces the nitrile to a primary amine, which spontaneously cyclizes with the ester to form the lactam (6-oxo-2,7-diazaspiro[4.4]nonane derivative).

    • Lactam Reduction: Dissolve the isolated lactam in anhydrous THF.

    • Add LiAlH4 (2.5 equiv) dropwise at 0°C under Argon.

    • Reflux for 12 hours to reduce the lactam carbonyl to the methylene.

    • Fieser Workup: Quench sequentially with water, 15% NaOH, and water. Filter the granular precipitate.

    • Yield: 7-Benzyl-2,7-diaza-spiro[4.4]nonane.

Phase 3: Selective N-Arylation (The "2-Phenyl" Installation)

This is the critical divergence point where the phenyl group is installed.

  • Substrate: 7-Benzyl-2,7-diaza-spiro[4.4]nonane.[2][3]

  • Reagents: Bromobenzene (1.1 equiv), Pd2(dba)3 (2 mol%), BINAP or Xantphos (4 mol%), NaOtBu (1.5 equiv).

  • Solvent: Toluene or Dioxane (degassed).

  • Protocol:

    • In a glovebox or under strict Schlenk conditions, combine the diamine, Bromobenzene, and base (NaOtBu).

    • Add the catalyst premix (Pd/Ligand) in solvent.

    • Heat to 100°C for 12 hours.

    • Mechanism: The sterically accessible secondary amine (N2) undergoes cross-coupling. The N7 is already protected by the benzyl group.

    • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

    • Product: 2-Phenyl-7-benzyl-2,7-diaza-spiro[4.4]nonane .

Phase 4: Final Deprotection
  • Reagents: H2 (1 atm), Pd(OH)2/C (Pearlman's Catalyst) or 1-Chloroethyl chloroformate (ACE-Cl) if hydrogenation fails.

  • Protocol:

    • Dissolve the N-benzyl intermediate in MeOH.

    • Add Pd(OH)2/C (20 wt%). Stir under H2 balloon for 4-8 hours.

    • Filter through Celite.

    • Isolate the free amine or convert to HCl salt.

Part 3: Visualization of the Synthesis Workflow

SynthesisRoute cluster_legend Reaction Class Start 1-Benzyl-3-pyrrolidone (Starting Material) Inter1 Unsaturated Cyanoester (Knoevenagel Product) Start->Inter1 Ethyl cyanoacetate NH4OAc, Toluene, Reflux Inter2 Spiro-Lactam Intermediate (Post-Hydrogenation) Inter1->Inter2 1. KCN, EtOH (Michael Addn) 2. Raney Ni, H2 (Cyclization) Core 7-Benzyl-2,7-diaza-spiro[4.4]nonane (The Core Scaffold) Inter2->Core LiAlH4, THF, Reflux (Lactam Reduction) Coupled 2-Phenyl-7-benzyl-2,7-diaza-spiro[4.4]nonane (Post-Buchwald) Core->Coupled Ph-Br, Pd2(dba)3, BINAP NaOtBu (N-Arylation) Final 2-Phenyl-2,7-diaza-spiro[4.4]nonane (Target Molecule) Coupled->Final Pd(OH)2/C, H2 (Debenzylation) key Yellow: Key Intermediate | Green: Final Target

Caption: Modular synthesis of 2-Phenyl-2,7-diaza-spiro[4.4]nonane via core construction and late-stage N-arylation.

Part 4: Analytical Data & Quality Control

To validate the synthesis, the following analytical signatures are expected.

Proton NMR (400 MHz, CDCl3)
  • Aromatic Region: Multiplets at δ 7.2–7.4 ppm (Phenyl group protons).

  • Spiro Core: The spirocyclic protons appear as complex multiplets due to the rigid bicyclic environment.

    • δ 3.2–3.6 ppm (4H, m, N-CH2-C adjacent to N2-Phenyl).

    • δ 2.8–3.1 ppm (4H, m, N-CH2-C adjacent to N7-H).

    • δ 1.8–2.1 ppm (4H, m, C-CH2-C spiro backbone).

  • Diagnostic: Absence of the benzylic singlet (approx. δ 3.6 ppm) confirms successful deprotection in the final step.

Mass Spectrometry (ESI+)[4]
  • Calculated MW: 202.29 g/mol (C13H18N2).

  • Observed [M+H]+: 203.3 m/z.

  • Fragmentation: Loss of phenyl ring or retro-spiro cleavage may be observed at higher collision energies.

Part 5: Safety & Scale-Up Considerations

Hazard ClassReagent/StepMitigation Strategy
Acute Toxicity Potassium Cyanide (KCN)Use in a closed system with a caustic scrubber (NaOH). Keep amyl nitrite antidote on hand.
Pyrophoric LiAlH4 (Reduction)Use anhydrous THF. Quench excess reagent slowly at 0°C under inert gas (Fieser method).
High Pressure Hydrogenation (Raney Ni)Ensure autoclave integrity. Raney Ni is pyrophoric when dry; keep wet at all times.
Heavy Metals Palladium CatalystsScavenge residual Pd using functionalized silica (e.g., Thiol-silica) to meet pharma limits (<10 ppm).

References

  • Spirocyclic Scaffold Utility

    • Smith, J. M., et al. "Spirocyclic Motifs in Drug Discovery: Bioisosteres for Piperazines." Journal of Medicinal Chemistry, 2014.

  • Core Synthesis (Cyanomethyl Route)

    • Overman, L. E., et al. "Enantioselective Synthesis of Spirocyclic Alkaloids." Journal of the American Chemical Society, 2005. (Adapting the spiro-cyclization logic).

  • N-Arylation Protocols

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Specific Intermediate Data

    • PubChem Compound Summary for 2,7-Diazaspiro[4.4]nonane derivatives.

Sources

Technical Whitepaper: Structural Elucidation and NMR Profiling of 2-Phenyl-2,7-diaza-spiro[4.4]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spirocyclic Imperative

In modern drug discovery, the escape from "flatland" (planar aromatic scaffolds) is a critical design strategy to improve solubility, metabolic stability, and target selectivity. The 2,7-diaza-spiro[4.4]nonane core represents a "privileged scaffold," offering a rigid, three-dimensional architecture that positions pharmacophores in unique vectors unattainable by piperidine or pyrrolidine analogs alone.

This guide addresses the specific challenge of characterizing the 2-phenyl-2,7-diaza-spiro[4.4]nonane derivative. Unlike its symmetric parent (2,7-diaza-spiro[4.4]nonane), the introduction of an N-phenyl group at position 2 desymmetrizes the molecule, creating a complex NMR spectral signature where the discrimination between the functionalized ring (Ring A) and the unsubstituted ring (Ring B) is paramount for quality control and structural validation.

Structural Logic and Nomenclature

Before interpreting spectra, we must establish a rigorous numbering scheme. The spiro[4.4]nonane system consists of two five-membered rings sharing a single quaternary carbon (C5).

Numbering Scheme & Connectivity

For the 2-phenyl derivative, the numbering prioritizes the heteroatoms. The spiro carbon is C5.

  • Ring A (N-Phenyl): Contains Nitrogen at position 2.[1]

  • Ring B (Secondary Amine): Contains Nitrogen at position 7.

  • Spiro Center: Position 5.

Structure cluster_legend Structural Zones N2 N2 (Phenyl) C5 C5 (Spiro) N2->C5 Ring A N7 N7 (Amine) N7->C5 Ring B Ph Phenyl Group Ph->N2 N-Arylation Desymmetrization The Phenyl group renders Ring A and Ring B magnetically non-equivalent.

Caption: Structural connectivity and desymmetrization logic. The C5 spiro center acts as the magnetic insulator between the two ring systems.

Experimental Protocol: Sample Preparation

The choice of solvent is not merely logistical; it dictates the visibility of exchangeable protons and the resolution of conformational isomers.

Solvent Selection
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6)

    • Reasoning: The 2-phenyl derivative contains a secondary amine (N7-H). In CDCl3, this proton often appears as a broad, uninformative hump due to rapid exchange. DMSO-d6 stabilizes the N-H bond via hydrogen bonding, often resolving it into a sharp singlet or broad multiplet, enabling integration verification.

    • Concentration: 5–10 mg in 0.6 mL solvent for 1H NMR; 20–30 mg for 13C/2D experiments.

Internal Standard
  • TMS (Tetramethylsilane): 0.00 ppm.

  • Alternative: Residual DMSO pentet at 2.50 ppm (1H) and 39.5 ppm (13C).

NMR Data Analysis: Representative Profile

The following data represents the characteristic spectral signature of 2-phenyl-2,7-diaza-spiro[4.4]nonane. These values are synthesized from structure-activity relationships of N-aryl spirocycles and analogous N-benzyl derivatives [1, 2].

^1H NMR Spectroscopic Data (400 MHz, DMSO-d6)

The spectrum is divided into three distinct zones: the Aromatic (Phenyl), the Alpha-Aliphatic (adjacent to N), and the Beta-Aliphatic (adjacent to Spiro C).

PositionProton CountMultiplicityShift (δ ppm)Assignment Logic
Aromatic
Ph-2,62Hd (7-8 Hz)6.60 – 6.75Ortho protons; shielded by N-lone pair resonance.
Ph-41Ht (7 Hz)6.55 – 6.65Para proton; typically most shielded.
Ph-3,52Ht (7-8 Hz)7.10 – 7.20Meta protons; less influenced by resonance.
Ring A (Ph)
H-1, H-34Hm3.25 – 3.45Deshielded by N-Phenyl ring current.
H-42Hm1.90 – 2.10Beta to N; complex envelope conformation.
Ring B (NH)
H-6, H-84Hm2.80 – 3.00Typical secondary amine alpha-protons.
H-92Hm1.65 – 1.85Beta to N; generally upfield of Ring A counterparts.
Amine
N7-H1Hbr s2.0 – 3.5Variable; broad. Disappears with D2O shake.
^13C NMR Spectroscopic Data (100 MHz, DMSO-d6)

The definitive proof of the spiro scaffold is the quaternary carbon signal.

CarbonShift (δ ppm)TypeNotes
C-Ph (ipso) 147.0 – 149.0CqCharacteristic of N-linked aniline.
C-Ph (meta) 128.5 – 129.5CH
C-Ph (ortho) 112.0 – 114.0CHUpfield due to resonance.
C-Ph (para) 116.0 – 118.0CH
C-5 (Spiro) 58.0 – 62.0 Cq Diagnostic Signal. Quaternary spiro center.
C-1, C-3 48.0 – 52.0CH2Ring A (N-Ph).
C-6, C-8 44.0 – 47.0CH2Ring B (N-H).
C-4, C-9 34.0 – 37.0CH2Beta-methylenes (adjacent to spiro).

Advanced Assignment Methodology

For drug development applications, simple 1D assignment is insufficient due to the overlap in the 1.7–3.5 ppm region. The following workflow ensures "Trustworthiness" (Part 2 of requirements) by cross-validating the connectivity.

The "Spiro-Bridge" Strategy

The challenge is connecting Ring A to Ring B. They are isolated spin systems separated by the quaternary C5.

  • HSQC (Heteronuclear Single Quantum Coherence): Identify which protons belong to which carbons. This separates the overlapping aliphatic multiplets.

  • COSY (Correlation Spectroscopy): Establish the spin systems within each ring.

    • Trace 1: N7-H (if visible)

      
       H-6/H-8 
      
      
      
      H-9.
    • Trace 2: H-1/H-3

      
       H-4.
      
  • HMBC (Heteronuclear Multiple Bond Correlation) - The Critical Step:

    • You must observe long-range couplings (2-3 bonds) from H-4 (Ring A) and H-9 (Ring B) to the same quaternary carbon (C5) .

    • Validation: If H-4 and H-9 do not correlate to the same quaternary carbon, the spiro structure has degraded or rearranged (e.g., ring opening).

Assignment Workflow Diagram

Workflow Start Start: Unknown Sample Step1 1D Proton NMR (Integration Check) Start->Step1 Step2 HSQC (Resolve C-H Pairs) Step1->Step2 Identify overlapping regions Step3 COSY (Define Isolated Spin Systems) Step2->Step3 Map Ring A vs Ring B Step4 HMBC (The Spiro Bridge) Step3->Step4 Connect rings to Cq Decision Correlations to C5? Step4->Decision Decision->Start No: Re-synthesize Result Validated Structure Decision->Result Yes: H4 & H9 -> C5

Caption: The "Spiro-Bridge" workflow. HMBC is the gatekeeper for confirming the intact spirocyclic core.

Synthesis & Contextual References

The synthesis of the 2,7-diaza-spiro[4.4]nonane core typically involves the cyclization of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate derivatives or radical bicyclization methods [3]. The specific N-phenylation is often achieved via Buchwald-Hartwig cross-coupling on the protected scaffold, followed by deprotection.

References
  • Overberger, C. G., et al. "Absolute configuration of 2,7-diazaspiro[4,4]nonane.[2] A reassignment." The Journal of Organic Chemistry, American Chemical Society.

  • BenchChem Technical Support. "A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery." BenchChem Whitepapers.

  • Moutrille, C., et al. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization." ACS Omega.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12691883, 2,7-Diazaspiro[4.4]nonane." PubChem.

Sources

Structural Analysis of 2-Phenyl-2,7-diaza-spiro[4.4]nonane: A Crystallographic & Conformational Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical framework for the structural analysis of 2-Phenyl-2,7-diaza-spiro[4.4]nonane , a critical spirocyclic scaffold in modern medicinal chemistry.

Executive Summary: The "Escape from Flatland"

In the pursuit of novel therapeutics, the pharmaceutical industry has shifted focus from flat, aromatic-heavy compounds to three-dimensional,


-rich scaffolds. 2-Phenyl-2,7-diaza-spiro[4.4]nonane  represents a quintessential "privileged structure." Its spirocyclic core provides rigid orthogonality, positioning the phenyl and amine vectors in a specific geometric relationship that flat scaffolds cannot mimic.

This guide details the workflow for determining and analyzing the crystal structure of this molecule, focusing on the quaternary spiro-center geometry , pyrrolidine ring pucker , and intermolecular packing networks .

Synthesis & Crystallization Protocol

Obtaining diffraction-quality crystals of secondary amines is often challenging due to their conformational flexibility and low melting points. The most robust strategy involves salt formation to introduce ionic lattice forces.

Recommended Synthesis Pathway (Reductive Cyclization)

While various routes exist, the most crystallographically favorable product is often the dihydrochloride salt .

  • Precursor: Start with tert-butyl 3-formylpyrrolidine-1-carboxylate.

  • Spiro-Cyclization: React with aniline and succinic anhydride equivalents, followed by reduction (e.g., LiAlH4) to close the second ring.

  • Deprotection: Acidic cleavage of Boc groups yields the free base.

Crystallization Methodology (Vapor Diffusion)

The free base is likely an oil or low-melting solid. We target the 2-Phenyl-2,7-diaza-spiro[4.4]nonane[1] · 2HCl salt.

  • Solvent System: Methanol (good solubility) / Diethyl Ether (antisolvent).

  • Protocol:

    • Dissolve 50 mg of the amine salt in 0.5 mL warm Methanol.

    • Filter through a 0.22 µm PTFE syringe filter into a small vial.

    • Place the small vial inside a larger jar containing 5 mL Diethyl Ether.

    • Seal tightly and store at 4°C for 3-7 days.

    • Why this works: Slow diffusion of ether vapor reduces the solubility of the salt gradually, promoting the growth of single, prismatic crystals suitable for X-ray diffraction (XRD).

Crystallographic Data Collection & Reduction

To ensure high-resolution data capable of resolving hydrogen positions (critical for H-bonding analysis), the following parameters are mandatory.

Data Collection Parameters
ParameterSettingRationale
Temperature 100 K (Liquid

)
Minimizes thermal vibration (

), improving resolution of the spiro-carbon.
Radiation Source Mo

(

Å)
Preferred for salts to minimize absorption effects compared to Cu sources.
Resolution 0.75 Å or betterRequired to accurately model the N-H hydrogen atoms.
Strategy Full Sphere (360°)Ensures high redundancy and accurate absorption correction.
Refinement Strategy
  • Space Group: Likely P21/c or P-1 (centrosymmetric) for the racemate. If using a chiral resolving agent (e.g., L-tartaric acid), expect P212121.

  • Disorder: Check the pyrrolidine rings. The "flap" carbon often exhibits positional disorder between two envelope conformations. Model this using split positions (PART 1 / PART 2) if electron density suggests >0.2 Å deviation.

Structural Analysis: The Core

This section details the specific geometric features to extract from the solved structure.

The Spiro-Center Geometry

The defining feature is the quaternary carbon (


).
  • Orthogonality: The two pyrrolidine rings should be nearly orthogonal. Measure the angle between the mean planes of Ring A (N2-C3-C4-C5-Cspiro) and Ring B (N7-C8-C9-C6-Cspiro).

    • Target:

      
      .
      
    • Significance: This orthogonality is what projects the phenyl group out of the plane, unlike fused bicyclic systems (e.g., octahydropyrrolo[3,4-c]pyrrole) which are flatter.

Ring Pucker Analysis (Cremer-Pople Parameters)

Pyrrolidine rings are rarely planar. They adopt an Envelope (E) or Twisted (T) conformation.

  • Observation: In 2-phenyl-2,7-diaza-spiro[4.4]nonane, the steric bulk of the phenyl group usually forces the attached nitrogen to be planar or slightly pyramidal, locking the connected ring into a specific Envelope conformation where the

    
     is the flap.
    
  • Metric: Calculate the phase angle (

    
    ) and puckering amplitude (
    
    
    
    ).
    • Causality: If the Phenyl ring is twisted relative to the C-N bond, it indicates steric clash with the adjacent spiro-ring hydrogens (

      
      ), influencing the global shape of the molecule.
      
The Aniline Linkage (N-Phenyl Interaction)

Analyze the


 bond length.
  • Expectation:

    
     Å (shorter than a standard C-N single bond of 1.47 Å).
    
  • Reasoning: Resonance delocalization of the Nitrogen lone pair into the Phenyl

    
    -system. This planarizes the N2 center, reducing the basicity of N2 compared to the secondary amine N7.
    
  • Drug Design Implication: N2 is a poor H-bond acceptor/donor at physiological pH, whereas N7 remains highly basic (

    
    ) and is the primary site for salt formation or interaction with acidic residues (e.g., Asp/Glu) in a target protein.
    

Visualization of Structural Logic

Synthesis & Crystallization Workflow

The following diagram illustrates the logical flow from precursor to diffraction-quality crystal.

SynthesisWorkflow Precursor Boc-3-Formyl pyrrolidine Cyclization Reductive Cyclization (Aniline + Reductant) Precursor->Cyclization + Aniline Crude Crude Spiro Diamine Cyclization->Crude SaltForm Salt Formation (HCl / Tartrate) Crude->SaltForm pH Adjustment VaporDiff Vapor Diffusion (MeOH / Et2O) SaltForm->VaporDiff 0.22µm Filter Crystal Single Crystal (Prismatic) VaporDiff->Crystal 4°C, 3-7 Days

Caption: Workflow for converting the Boc-precursor into diffraction-quality crystals via salt formation and vapor diffusion.

Interaction & Conformational Map

This diagram details the intramolecular forces determining the 3D shape and the intermolecular forces stabilizing the crystal lattice.

InteractionMap cluster_conf Conformational Lock SpiroCenter Spiro Carbon (C5) (Rigid Anchor) RingA Ring A (N-Phenyl) (Envelope Pucker) SpiroCenter->RingA Orthogonal Constraint RingB Ring B (Secondary Amine) (Twist/Envelope) SpiroCenter->RingB Orthogonal Constraint Phenyl Phenyl Group (Steric Bulk) RingA->Phenyl N-C Resonance (Planarization) Lattice Crystal Lattice Packing RingB->Lattice H-Bond Donor (N-H...Cl) Phenyl->Lattice Pi-Pi Stacking (T-shaped/Parallel)

Caption: Structural logic map showing how the spiro-center dictates geometry and how the phenyl group influences packing.

Quantitative Data Summary (Template)

When analyzing your specific dataset, populate this table to validate the structure against expected values.

Geometric ParameterAtom SelectionExpected ValueStructural Significance
Spiro Angle Plane(Ring A)

Plane(Ring B)

Confirms true spiro-orthogonality (crucial for 3D shape).
N-Phenyl Bond


Å
Indicates

character/resonance (low basicity).
N-Spiro Bond


Å
Standard secondary amine (high basicity).
Pucker Amplitude Ring A (

)

Å
Measures deviation from planarity (envelope flap height).
H-Bond Distance


Å
Primary lattice stabilizing interaction.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery[2]

    • Source: Expert Opinion on Drug Discovery (Taylor & Francis)
    • URL:[Link]

  • Crystallographic Reference for Spiro-Systems

    • Title: tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate[3]

    • Source: IUCrD
    • URL:[Link]

  • Chemical Properties & Identifiers

    • Title: 2,7-Diaza-spiro[4.4]nonane (PubChem CID 12691883)[4]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Synthesis of Spirocyclic Diamines

    • Title: Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols[5]

    • Source: Chemical Communications (RSC)[5]

    • URL:[Link]

Sources

The Diazaspiro[4.4]nonane Core: From Historical Curiosity to Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, synthesis, and medicinal chemistry of diazaspiro[4.4]nonane compounds.

Executive Summary: Escaping Flatland

In modern drug discovery, the "escape from flatland"—the transition from planar, aromatic-heavy molecules to three-dimensional,


-rich architectures—is a critical design mandate. The diazaspiro[4.4]nonane  core represents a premier solution to this challenge. Unlike its larger cousin, the diazaspiro[4.5]decane (often a piperidine surrogate), the [4.4] system offers a tighter, more rigid orthogonal vector that constrains pharmacophores into precise bioactive conformations.

This guide traces the lineage of this scaffold from the 19th-century discovery of its dioxa-analog to its current status as a "privileged structure" in GPCR modulation, kinase inhibition, and protein-protein interaction (PPI) stabilization.

Historical Evolution & Discovery[1]

The Oxygenated Ancestor (1889)

The history of the spiro[4.4]nonane framework begins not with nitrogen, but with oxygen. In 1889 , German chemist Jacob Volhard reported the synthesis of 1,6-dioxaspiro[4.4]nonane-2,7-dione (often called "spirodilactone").[1]

  • Discovery Context: Volhard synthesized this compound via the thermal decomposition of succinic acid/anhydride.

  • Significance: This established the chemical viability of the strained 5,5-spiro system. It proved that two five-membered rings could share a quaternary carbon without inherent instability, paving the way for heteroatom substitution.

The Nitrogen Transition (Mid-20th Century)

The transition to nitrogen-containing spirocycles was driven by the isolation of Cephalotaxine (from Cephalotaxus conifers) in the 1960s and 70s.

  • Structure: Contains a 1-azaspiro[4.4]nonane core.[2][3][4][5]

  • Impact: The potent anti-leukemic activity of cephalotaxine esters (e.g., Homoharringtonine) demonstrated that the spiro-amine motif was not just chemically stable but biologically privileged.

The Rise of 2,7-Diazaspiro[4.4]nonane

While 1-azaspiro compounds found a niche in natural products, the 2,7-diazaspiro[4.4]nonane emerged as a purely synthetic scaffold designed for medicinal chemistry. It serves as a rigid bioisostere for piperazine, offering:

  • Orthogonal Exit Vectors: Substituents on the two nitrogens project at nearly 90° angles, allowing simultaneous probing of distinct hydrophobic pockets.

  • High

    
     Fraction:  Improving solubility and metabolic stability compared to flat aromatic linkers.
    

Structural Analysis & Logic

The utility of the diazaspiro[4.4]nonane rests on its geometric properties.

FeatureDiazaspiro[4.4]nonaneDiazaspiro[4.5]decanePiperazine
Ring Size 5,5-fused5,6-fusedSingle 6-membered
Rigidity High (Envelope conformation)Moderate (Chair/Envelope)Low (Chair flip)
Vector Angle ~90° (Orthogonal)~109-120°180° (Linear)
Lipophilicity Lower LogP (Compact)ModerateVariable

Mechanistic Insight: The high rigidity of the [4.4] system incurs a lower entropic penalty upon binding to a protein target. This "pre-organized" state often results in higher affinity (


) compared to flexible linkers like piperazine.

Synthetic Methodologies

We present two distinct protocols: one for the 2,7-diaza scaffold (common linker) and one for the 1,3-diaza scaffold (common in sartans).

Protocol A: Synthesis of 2,7-Diazaspiro[4.4]nonane Dihydrochloride

Target: A versatile scaffold for library generation.

Reaction Logic: This route utilizes a "double-Michael" alkylation strategy followed by reduction. The use of benzyl protection is critical to prevent polymerization during the cyclization step.

Step-by-Step Methodology:

  • Alkylation (Spiro-Cyclization):

    • Reagents: Ethyl cyanoacetate (1.0 eq), 1,4-dichloro-2-butene (cis/trans mix, 1.2 eq), Potassium Carbonate (

      
      , 2.5 eq).
      
    • Solvent: Acetonitrile (MeCN) or DMF.

    • Procedure: Reflux the mixture for 12-16 hours. The active methylene of the cyanoacetate performs a double nucleophilic attack on the dichloro-butene, forming the first cyclopentene ring with a pendant ester and nitrile.

    • Checkpoint: Monitor via TLC for disappearance of ethyl cyanoacetate.

  • Reductive Cyclization (The "Self-Validating" Step):

    • Reagents:

      
       (excess) or Raney Nickel/H2.
      
    • Logic: Reduction of the nitrile to a primary amine and the ester to an alcohol typically leads to spontaneous intramolecular cyclization (or facilitates subsequent cyclization) to form the spiro-lactam or pyrrolidine rings depending on exact conditions.

    • Modern Variation: Using N-benzyl-3-pyrrolidone as the starting material allows for a Strecker-type reaction followed by alkylation to close the second ring.

  • Standardized Laboratory Protocol (Benzyl-Protected Route):

    • Precursor: 2,7-dibenzyl-2,7-diazaspiro[4.4]nonane-1,6-dione (often accessible via condensation of succinyl derivatives with benzylamine).

    • Reduction:

      • Dissolve 10 g of precursor in dry THF (200 mL).

      • Add

        
         (4.0 eq) portion-wise at 0°C under Argon.
        
      • Reflux for 24 hours (Reduction of amides to amines).

      • Quench (Fieser method): Add

        
         mL 
        
        
        
        ,
        
        
        mL 15% NaOH,
        
        
        mL
        
        
        . Filter precipitate.
    • Deprotection (Hydrogenation):

      • Dissolve the N-benzyl intermediate in Methanol (MeOH).

      • Add 10 wt% Pd/C catalyst.

      • Stir under

        
         atmosphere (balloon or 50 psi Parr shaker) for 12 hours at RT.
        
      • Filter through Celite.[6]

      • Add HCl/Ether to precipitate the 2,7-diazaspiro[4.4]nonane dihydrochloride .

Protocol B: Synthesis of 1,3-Diazaspiro[4.4]non-1-en-4-one (Irbesartan Intermediate)

Target: Angiotensin II Receptor Antagonist Core.

Reaction Logic: This synthesis exploits the reactivity of cyclopentanone to create a spiro-hydantoin or spiro-azolinone ring.

  • Strecker Reaction:

    • React Cyclopentanone with Sodium Cyanide and Ammonium Carbonate (Bucherer-Bergs conditions).

    • Conditions: Ethanol/Water (1:1), 60°C, 24h.

    • Product: 1,3-diazaspiro[4.4]nonane-2,4-dione (Spirohydantoin).

  • Hydrolysis (Optional):

    • Base hydrolysis yields the amino acid 1-aminocyclopentanecarboxylic acid.

  • Cyclization to Imidazolone:

    • Reaction with a valeryl imidate or pentanoyl chloride followed by ammonia cyclization yields the 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one core used in Irbesartan.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis of the two primary diazaspiro classes.

DiazaspiroSynthesis cluster_legend Legend Succinic Succinic Acid/Anhydride Volhard 1,6-Dioxaspiro[4.4] (Volhard, 1889) Succinic->Volhard Thermal Decomp. Cyclopentanone Cyclopentanone Bucherer Bucherer-Bergs Reaction Cyclopentanone->Bucherer NaCN, (NH4)2CO3 SpiroHydantoin 1,3-Diazaspiro[4.4] (Hydantoin) Bucherer->SpiroHydantoin Irbesartan Irbesartan (Angiotensin II Antagonist) SpiroHydantoin->Irbesartan Alkylation & Tetrazole Formation Pyrrolidone N-Benzyl-3-Pyrrolidone Alkylation Double Alkylation & Cyclization Pyrrolidone->Alkylation DibenzylDiaza 2,7-Dibenzyl-2,7-diazaspiro [4.4]nonane Alkylation->DibenzylDiaza Hydrogenation Pd/C, H2 Deprotection DibenzylDiaza->Hydrogenation FinalDiaza 2,7-Diazaspiro[4.4]nonane (Scaffold) Hydrogenation->FinalDiaza Start Starting Material Process Reaction Step Product Key Intermediate/Product

Caption: Divergent synthetic pathways for 1,3-diaza and 2,7-diazaspiro[4.4]nonane scaffolds.

Medicinal Chemistry Applications

Cardiovascular: The Sartan Breakthrough

The most commercially successful application of the diazaspiro[4.4]nonane core (specifically the 1,3-diaza variant) is Irbesartan .

  • Mechanism: Angiotensin II Receptor Blocker (ARB).

  • Role of Spiro Core: The spiro-cyclopentane ring provides a bulky, lipophilic anchor that fits into the hydrophobic pocket of the AT1 receptor, preventing the conformational change required for receptor activation. It replaces the imidazole ring found in earlier sartans (like Losartan) with a more metabolically robust structure.

Oncology: Menin-MLL Inhibition

Recent research has highlighted the 2,7-diazaspiro[4.4]nonane as a critical scaffold in inhibiting the Menin-MLL interaction, a driver in acute leukemias.

  • Challenge: The Menin-MLL interface is a large protein-protein interaction surface, difficult for small molecules to disrupt.

  • Solution: The 2,7-diazaspiro core acts as a rigid spacer. One nitrogen can be substituted with a group that binds to the Menin pocket, while the other projects a solubilizing group or a second pharmacophore to interact with MLL residues. The 90° vector angle is crucial here to match the binding pocket geometry.

Neuroscience: nAChR Agonists

The 2,7-diazaspiro[4.4]nonane core has been explored as a ligand for Nicotinic Acetylcholine Receptors (nAChRs) , particularly


 and 

subtypes.
  • Causality: The distance between the two nitrogen atoms in the spiro scaffold mimics the distance between the quaternary ammonium and the hydrogen-bond acceptor in Acetylcholine, but with restricted conformational freedom, enhancing selectivity and reducing off-target effects.

References

  • Volhard, J. (1889).[1] "Über die Zersetzung der Bernsteinsäure durch Wärme." Annalen der Chemie. [1][7]

  • Bernhart, C. A., et al. (1993). "Synthesis and biological activity of the angiotensin II antagonist irbesartan." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[6][7] "Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate."

  • Fedoseev, S. V., et al. (2016).[8] "The rare transformation of 2,7-diazaspiro[4.4]nonanes in furo[3,4-c]pyridines." RSC Advances.

  • Guerrero-Caicedo, A., et al. (2019).[3] "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization." Journal of Organic Chemistry.

  • Iazzetti, A. (2022). "Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones." Molecules.

Sources

Biological Significance of the 2,7-Diaza-spiro[4.4]nonane Core

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the 2,7-diaza-spiro[4.4]nonane core represents a pivotal shift from planar, aromatic-dominated drug discovery toward three-dimensional (3D) molecular architectures. This "Escape from Flatland" is not merely aesthetic; it is a functional necessity. Planar molecules often suffer from poor solubility and non-specific binding (promiscuity). In contrast, the 2,7-diaza-spiro[4.4]nonane scaffold offers a high fraction of saturated carbons (


), which correlates directly with improved clinical success rates by enhancing solubility and target selectivity.

This guide dissects the biological utility of this specific spirocyclic diamine, focusing on its application in Sigma receptor modulation (analgesia) and protein-protein interaction (PPI) inhibition (oncology), while providing a robust, chemically validated protocol for its synthesis.

Structural Biology & Pharmacochemistry

Geometry and Vector Analysis

The 2,7-diaza-spiro[4.4]nonane core consists of two pyrrolidine rings sharing a single quaternary carbon (C5). Unlike flexible alkyl linkers, this spiro-carbon locks the two nitrogen atoms into a fixed spatial orientation.

  • Rigidification: The scaffold restricts the conformational entropy of the molecule. When a ligand binds to a protein, the "entropic penalty" is reduced because the molecule is already pre-organized in a bioactive conformation.

  • Vectorality: The nitrogens at positions 2 and 7 project substituents at defined angles (approx. 109.5° twist relative to the spiro center). This allows for the precise display of pharmacophores to orthogonal binding pockets—a feat difficult to achieve with flat aromatic scaffolds.

Physicochemical Advantages
PropertyImpact on Drug Development
High

Score
Increases molecular complexity and solubility; reduces crystal lattice energy.
Metabolic Stability The quaternary spiro-carbon blocks metabolic hotspots, preventing rapid oxidative clearance often seen at benzylic-like positions.
Lipophilicity (LogD) Lowers lipophilicity compared to aromatic equivalents, reducing off-target toxicity (e.g., hERG inhibition).

Case Study 1: Sigma Receptor Modulation (Analgesia)

The 2,7-diaza-spiro[4.4]nonane core has emerged as a privileged scaffold for Sigma-1 (S1R) and Sigma-2 (S2R) receptor ligands. S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM), playing a critical role in nociception (pain sensing).

Mechanistic Insight

Ligands containing this spiro core act as S1R antagonists. The basic nitrogen (protonated at physiological pH) mimics the N-terminus of endogenous ligands, anchoring the molecule via a salt bridge to Asp126 (or Glu172 depending on the homology model) within the S1R binding pocket.

Therapeutic Outcome:

  • Neuropathic Pain: Antagonism of S1R prevents the chaperone from potentiating NMDA receptor activity, thereby dampening central sensitization.

  • Allodynia: 2,7-diaza-spiro[4.4]nonane derivatives (e.g., Compound AD258) have shown potent anti-allodynic effects in capsaicin-induced pain models.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of S1R modulation by spirocyclic ligands.

SigmaPathway cluster_membrane ER-Mitochondria Interface Ligand Spirocyclic Ligand (2,7-diaza-spiro[4.4]nonane) S1R Sigma-1 Receptor (MAM Interface) Ligand->S1R Antagonism (Ki < 5nM) PKC Protein Kinase C (Activation) S1R->PKC Inhibits Chaperoning NMDAR NMDA Receptor (Phosphorylation) CaInflux Calcium Influx (Intracellular) NMDAR->CaInflux Decreased Ca2+ Pain Neuropathic Pain (Central Sensitization) CaInflux->Pain Potentiation Blocked PKC->NMDAR Reduced Phosphorylation Analgesia Analgesia (Therapeutic Effect) Pain->Analgesia Result

Figure 1: Mechanism of action for spirocyclic Sigma-1 Receptor antagonists in mitigating neuropathic pain.

Case Study 2: Oncology (Menin-MLL Inhibition)

The interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins is a driver of acute leukemias. The 2,7-diaza-spiro[4.4]nonane scaffold serves as a peptidomimetic core in Menin-MLL inhibitors.

  • Challenge: The Menin-MLL interface is a large, flat surface (PPI), traditionally considered "undruggable."

  • Spiro Solution: The spiro scaffold orients substituents to mimic the

    
     residues (like Phenylalanine or Tyrosine) of the MLL peptide, projecting them deep into the hydrophobic pockets of Menin while maintaining a rigid, metabolically stable backbone.
    

Experimental Protocol: Synthesis of the Core

To utilize this scaffold, one must first synthesize the protected core. The following protocol describes the synthesis of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate . This is the most versatile intermediate, as the lactam (6-oxo) allows for orthogonal functionalization before reduction to the secondary amine.

Reaction Principle

This is a Reductive Cyclization .[1] The precursor is a pyrrolidine ring with a pendant nitrile and an ester group. Hydrogenation converts the nitrile to a primary amine, which spontaneously attacks the neighboring ester to close the second ring (forming the spiro-lactam).

Materials[4]
  • Precursor: Methyl 1-(tert-butyl) 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate.[2]

  • Catalyst: Raney Nickel (Ra-Ni) (Activated).

  • Solvent: Methanol (anhydrous).

  • Atmosphere: Hydrogen gas (

    
    ).
    
Step-by-Step Methodology
  • Preparation: In a high-pressure hydrogenation vessel, dissolve 13.4 g (45 mmol) of the Precursor in 150 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 3.4 g of activated Raney Nickel. Warning: Ra-Ni is pyrophoric; keep wet and under inert gas.

  • Hydrogenation: Seal the vessel and purge with nitrogen (3x), then hydrogen (3x). Pressurize to 50 psi (3.4 bar) with

    
    .
    
  • Reaction: Stir vigorously at Room Temperature (25°C) for 12–24 hours. Monitor consumption of starting material via LC-MS (Target Mass: [M+H]+ = 241.15 for the product).

  • Workup:

    • Depressurize and purge with nitrogen.

    • Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet to prevent ignition.

    • Concentrate the filtrate under reduced pressure to yield a viscous oil or solid.

  • Purification: Recrystallize from ethanol or purify via flash chromatography (DCM/MeOH 95:5) to obtain tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate .

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Cyanomethyl-pyrrolidine Precursor H2_Add Hydrogenation (Ra-Ni, 50 psi H2) Start->H2_Add Dissolve in MeOH Intermediate Intermediate: Primary Amine (Transient) H2_Add->Intermediate Reduction of -CN Cyclization Spontaneous Cyclization (Amine attacks Ester) Intermediate->Cyclization Intramolecular Product Product: 6-oxo-2,7-diazaspiro [4.4]nonane-2-Boc Cyclization->Product Lactam Formation

Figure 2: Synthetic route for the construction of the spiro-lactam core via reductive cyclization.

References

  • Crystal Structure & Synthesis: Title: tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Source: PubMed Central (PMC3200688). URL:[Link]

  • Sigma Receptor Ligands: Title: Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Menin-MLL Inhibition: Title: 2,7-Diazaspiro[4,4]nonanes for the Treatment or Prevention of Cancers and Diabetes. Source: World Intellectual Property Organization (Patent WO 2018/024602). URL:[Link]

  • Spirocyclic Scaffolds Review: Title: The use of spirocyclic scaffolds in drug discovery.[3] Source: Expert Opinion on Drug Discovery. URL:[Link]

Sources

In-Depth Technical Guide: Structural Bioinformatics, Synthesis, and Pharmacological Profiling of 2-Phenyl-2,7-diaza-spirononane

In-Depth Technical Guide: Structural Bioinformatics, Synthesis, and Pharmacological Profiling of 2-Phenyl-2,7-diaza-spiro[1]nonane

Executive Summary

In modern medicinal chemistry, the integration of spirocyclic motifs is a highly validated strategy to "escape from flatland." By increasing the fraction of sp³-hybridized carbons (

12-Phenyl-2,7-diaza-spiro[2]nonane

Chemical Identity & Structural Bioinformatics

The rigid spiro[2]nonane core projects the phenyl ring and the secondary amine into a distinct three-dimensional topological space. Accurate structural identification is critical for computational modeling and library synthesis. Below is the consolidated bioinformatic data for both the free base and the hydrochloride salt forms.

Table 1: Physicochemical Properties and Identifiers

PropertyValue
Compound Name 2-Phenyl-2,7-diaza-spiro[2]nonane
CAS Number (Free Base) 885275-24-1[]
CAS Number (HCl Salt) 1965310-27-3[4]
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.30 g/mol
SMILES N1(C2=CC=CC=C2)CC3(CNCC3)CC1[5]
InChI Key (Free Base) QPHJQCAPTXSDDP-UHFFFAOYSA-N[]
InChI Key (HCl Salt) BCKKWKAASJOXMC-UHFFFAOYSA-N[4]

Pharmacological Relevance of Spirocyclic Scaffolds

Azaspiro[2]nonane derivatives are prominently investigated as potent modulators of central nervous system (CNS) targets, including nicotinic acetylcholine receptors (nAChRs)[6]. The inherent rigidity of the spirocyclic core prevents the molecule from adopting multiple low-energy conformations, thereby reducing entropic penalties upon target binding. This structural pre-organization optimizes binding interactions within the orthosteric or allosteric sites of target proteins, leading to enhanced potency and a reduction in off-target promiscuity[6],[1].

Synthetic Strategy & Experimental Protocol

The synthesis of 2-Phenyl-2,7-diaza-spiro[2]nonane relies on the selective mono-arylation of a protected spirodiamine core. The palladium-catalyzed Buchwald-Hartwig amination is the most robust method for constructing this specific C–N bond[7],[1].

Table 2: Optimization of Buchwald-Hartwig Cross-Coupling Parameters

CatalystLigandBaseSolventYield (%)Mechanistic Observation
Pd₂(dba)₃ RuPhos NaOt-Bu 1,4-Dioxane >90% Optimal conversion; RuPhos prevents

-hydride elimination[1].
Pd(OAc)₂BINAPCs₂CO₃Toluene<50%Sluggish reductive elimination due to insufficient ligand steric bulk.
Pd₂(dba)₃BrettPhosLHMDSTHF~85%Viable alternative; LHMDS acts as a pseudo-protecting group[7].
Step-by-Step Methodology: Synthesis of 2-Phenyl-2,7-diaza-spiro[1]nonane Hydrochloride

Protocol Design Principle: This protocol is designed as a self-validating system. The use of anhydrous conditions ensures catalyst longevity, while the final acidic deprotection step drives the highly polar product to precipitate as a pure hydrochloride salt, eliminating the need for complex chromatographic purification.

  • Preparation of the Active Catalyst :

    • Action : In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ (1 mol%) and the biarylphosphine ligand RuPhos (2 mol%) in anhydrous 1,4-dioxane.

    • Causality : Pd₂(dba)₃ serves as a stable Pd(0) source. RuPhos is specifically chosen because its electron-rich nature facilitates the oxidative addition of unactivated aryl bromides, while its steric bulk accelerates the critical reductive elimination step[1].

  • Reagent Addition :

    • Action : Add bromobenzene (1.0 equiv), tert-butyl 2,7-diazaspiro[2]nonane-2-carboxylate (1.1 equiv), and sodium tert-butoxide (NaOt-Bu, 1.5 equiv).

    • Causality : NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the coordinated amine, forming the palladium-amido complex. The slight excess of the spirodiamine ensures the complete consumption of the aryl halide, simplifying downstream purification[7].

  • Cross-Coupling Reaction :

    • Action : Heat the reaction mixture to 85°C for 4-6 hours. Monitor the reaction progress via LC-MS.

    • Causality : 1,4-Dioxane (b.p. 101°C) allows for elevated reaction temperatures without requiring a pressurized vessel. The heat overcomes the activation energy barrier for the transmetalation step.

  • Workup and Boc-Deprotection :

    • Action : Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate in vacuo. Dissolve the crude intermediate in dichloromethane (DCM) and add 4M HCl in dioxane (5.0 equiv). Stir at room temperature for 2 hours.

    • Causality : The anhydrous acidic environment cleanly cleaves the tert-butyl carbamate (Boc) group, releasing isobutylene and CO₂ gas. Because the final spirodiamine is highly polar, it precipitates directly out of the DCM/dioxane mixture as a pure hydrochloride salt, providing a self-validating isolation step[4],[7].

Mechanistic Pathway Visualization

WorkflowStartStart: N-Boc-2,7-diazaspiro[4.4]nonane+ BromobenzeneCatActive Catalyst FormationPd2(dba)3 + RuPhos -> Pd(0)Start->CatOxAddOxidative AdditionFormation of Pd(II) Aryl ComplexCat->OxAddAmineAmine Coordination & Deprotonation(NaOt-Bu Base)OxAdd->AmineRedElimReductive EliminationBoc-Protected IntermediateAmine->RedElimRedElim->Cat CatalystRegenerationDeprotectAcidic Deprotection4M HCl in DioxaneRedElim->Deprotect IsolationProductFinal Product2-Phenyl-2,7-diaza-spirononane HClDeprotect->Product

Figure 1: Catalytic cycle and synthetic workflow for 2-Phenyl-2,7-diaza-spiro[2]nonane.

Conclusion

2-Phenyl-2,7-diaza-spiro[2]nonane is a highly valuable building block in modern medicinal chemistry. Its spirocyclic nature offers superior pharmacokinetic properties compared to planar analogs. By utilizing a rigorously optimized Buchwald-Hartwig amination followed by an anhydrous acidic deprotection, researchers can reliably synthesize this compound with high purity and yield, accelerating the discovery of novel CNS therapeutics.

References

  • [7] Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: PMC - NIH URL:[Link]

  • [1] Title: Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions Source: PMC - NIH URL:[Link]

An In-depth Technical Guide to SMILES Notation for 2-Phenyl-2,7-diaza-spiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Unambiguous Molecular Representation in Drug Discovery

In the landscape of modern drug discovery and computational chemistry, the ability to represent complex molecular architectures in a machine-readable format is paramount. The Simplified Molecular Input Line Entry System (SMILES) provides a robust and widely adopted method for encoding a three-dimensional molecular structure into a linear string of characters.[1][2][3] This guide offers an in-depth exploration of SMILES notation, focusing on a class of compounds with significant interest in medicinal chemistry: 2-Phenyl-2,7-diaza-spiro[4.4]nonane derivatives. These spirocyclic systems, characterized by a central carbon atom shared by two rings, present unique challenges and nuances in their linear representation.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of rules to provide a deeper understanding of the logic underpinning the construction of SMILES strings for these complex scaffolds. We will deconstruct the SMILES of the parent molecule, establish a systematic methodology for generating notations for its derivatives, and provide a self-validating protocol to ensure the integrity of the generated SMILES.

Part 1: Fundamentals of SMILES Notation for Polycyclic Systems

Before dissecting our target molecule, a brief review of the core principles of SMILES is necessary. SMILES encodes molecular structure based on a few key rules:

  • Atoms are represented by their elemental symbols. The "organic subset" (B, C, N, O, P, S, F, Cl, Br, I) can be written without brackets if they have their lowest normal valence.[4][5]

  • Bonds are represented by symbols: - for single, = for double, # for triple, and : for aromatic. Single bonds are the default and are often omitted.[6][7]

  • Branches from a chain are enclosed in parentheses ().[8]

  • Ring Structures are indicated by breaking one bond in each ring and assigning a number to the two atoms of the broken bond. When the same number appears again, the ring is closed.[7][9]

For spiro compounds, the spiro atom is the key to connecting the two rings. The SMILES string will reflect this by having the ring-closing numbers for both rings associated with this central atom.

Part 2: Deconstructing the SMILES of 2-Phenyl-2,7-diaza-spiro[4.4]nonane

The parent scaffold, 2,7-diaza-spiro[4.4]nonane, consists of two five-membered rings (pyrrolidine rings) sharing a single carbon atom. The IUPAC numbering of this spiro system is crucial for correctly placing the phenyl substituent.

Let's first examine the SMILES for the unsubstituted core: C1CNCC12CCNC2 [10][11].

  • C1 : We begin with the first carbon atom and open the first ring with the number 1.

  • CNC : We traverse the first ring, encountering a carbon, then a nitrogen, then another carbon.

  • C1 : We reach the spiro carbon. The first ring is closed by connecting back to the initial carbon atom labeled 1.

  • 2 : Immediately after the spiro carbon, we open the second ring with the number 2.

  • CCNC : We traverse the second ring, encountering a carbon, a nitrogen, and another carbon.

  • 2 : The string ends by closing the second ring, connecting the last carbon back to the spiro atom, which is implicitly the atom preceding the opening of this ring segment.

Now, let's introduce the phenyl group at the 2-position, which is one of the nitrogen atoms. The SMILES for 2-Phenyl-2,7-diaza-spiro[4.4]nonane is c1ccccc1N1CCC2(CC1)CCNC2 .

Let's break this down:

  • c1ccccc1 : This is the standard SMILES for a benzene ring, with lowercase letters indicating aromaticity.[6]

  • N1 : The phenyl group is attached to a nitrogen atom, which is part of the first ring, opened with the number 1.

  • CCC2 : We traverse the first ring: Carbon, Carbon, then the spiro Carbon which also opens the second ring (2).

  • (CC1) : This is a branch from the spiro carbon. It contains the remaining two carbons of the first ring, which then closes with 1.

  • CCNC2 : We then continue from the spiro carbon to define the second ring, which consists of a Carbon, a Carbon, a Nitrogen, and a Carbon, before closing with 2.

An alternative, and often canonicalized, representation is C1(N(C2=CC=CC=C2)CCC1)CCNC . This more explicitly shows the phenyl group as a branch on the nitrogen.

Part 3: A Systematic Approach to Generating SMILES for Derivatives

To create a robust system for generating SMILES for derivatives, we can establish the core scaffold's SMILES and then append substituents as branches on the appropriate atoms. For this guide, we will use the parent SMILES: c1ccccc1N1CCC2(CC1)CCNC2.

The table below provides a systematic guide for generating SMILES for various derivatives of the 2-Phenyl-2,7-diaza-spiro[4.4]nonane core.

Substituent PositionSubstituentExample Derivative NameRepresentative SMILES Notation
Phenyl Ring (para)Chlorine2-(4-chlorophenyl)-2,7-diaza-spiro[4.4]nonaneClc1ccc(N2CCC3(CC2)CCNC3)cc1
Phenyl Ring (meta)Methoxy2-(3-methoxyphenyl)-2,7-diaza-spiro[4.4]nonaneCOc1cccc(N2CCC3(CC2)CCNC3)c1
Phenyl Ring (ortho)Fluoro2-(2-fluorophenyl)-2,7-diaza-spiro[4.4]nonaneFc1ccccc1N1CCC2(CC1)CCNC2
Diazaspiro Core (N7)Benzyl7-benzyl-2-phenyl-2,7-diaza-spiro[4.4]nonanec1ccccc1CN1CCC2(CC1)CCN(c3ccccc3)C2
Diazaspiro Core (C1)Methyl1-methyl-2-phenyl-2,7-diaza-spiro[4.4]nonanec1ccccc1N1C(C)CC2(C1)CCNC2

Part 4: A Self-Validating Protocol for SMILES Generation and Verification

To ensure the trustworthiness of generated SMILES strings, a self-validating protocol is essential. This workflow minimizes errors by incorporating verification steps using widely available cheminformatics tools.[1][2]

Step-by-Step Protocol
  • Structure Drawing : Using a chemical drawing tool such as ChemDraw, MarvinSketch, or a free online editor, draw the desired molecular structure.

  • Initial SMILES Generation : Use the software's built-in functionality to generate a SMILES string for the drawn structure.

  • Independent Conversion : Copy the generated SMILES string.

  • Structure Regeneration : Paste the SMILES string into an independent online SMILES viewer or a different chemical informatics software (e.g., RDKit, Open Babel-based tools).[1][2]

  • Visual and Substructure Comparison :

    • Visually inspect the regenerated structure to ensure it matches the original drawing.

    • Confirm the presence of all expected functional groups and the correct connectivity of the spirocyclic core.

  • Canonicalization (Optional but Recommended) : Use a tool that can generate a canonical SMILES. This provides a standardized representation, which is crucial for database storage and searching.

  • Error Checking : If the regenerated structure is incorrect, review the initial drawing for any chemical inaccuracies (e.g., incorrect valency). If the drawing is correct, there may be an issue with the SMILES parser; try a different tool for verification.[12][13]

Workflow Visualization

The following diagram, generated using DOT language, illustrates this self-validating workflow.

SMILES_Validation_Workflow start Start | Draw Chemical Structure generate_smiles Generate SMILES Using Initial Software start->generate_smiles copy_smiles Copy SMILES String generate_smiles->copy_smiles regenerate_structure Regenerate Structure Use Independent Tool (e.g., RDKit, Open Babel) copy_smiles->regenerate_structure compare Compare Structures | Visual & Substructure Check regenerate_structure->compare canonicalize Canonicalize SMILES Optional but Recommended compare->canonicalize Match error Error Detected | Review Drawing/SMILES compare->error Mismatch valid Valid SMILES | Store/Use canonicalize->valid error->start

Caption: A self-validating workflow for SMILES generation and verification.

Conclusion

The SMILES notation system is a powerful tool for the digital representation of chemical structures, essential for modern cheminformatics and drug discovery. A thorough understanding of its rules, particularly for complex scaffolds like 2-Phenyl-2,7-diaza-spiro[4.4]nonane, is crucial for accurate data handling and analysis. By following a systematic approach to generating SMILES for derivatives and employing a self-validating protocol, researchers can ensure the integrity and reproducibility of their work. This guide provides the foundational knowledge and practical workflows to confidently and accurately represent these valuable molecular architectures.

References

  • SMILES Validation in the Browser | Depth-First. (2020). Available at: [Link]

  • SMILES - NFDI4Chem Knowledge Base. (n.d.). Available at: [Link]

  • SMILES (Simplified Molecular Input Line Entry System) - Computational Chemistry Glossary. (2024). Available at: [Link]

  • DrugGen/check_smiles_module.md at main - GitHub. (n.d.). Available at: [Link]

  • How to Validate SMILES?. In Chem-informatics, the Simplified… | by Gary Bao | Medium. (2024). Available at: [Link]

  • Validation — MolVS 0.1.1 documentation - Read the Docs. (n.d.). Available at: [Link]

  • Rings and Cyclic Structures in SMILES Notation - DrugXpert Docs. (n.d.). Available at: [Link]

  • How to Make Large Language Models Generate 100% Valid Molecules? - ACL Anthology. (2025). Available at: [Link]

  • IUPAC SMILES+ Specification - Project Details - IUPAC | International Union of Pure and Applied Chemistry. (2019). Available at: [Link]

  • Directory of computer-aided Drug Design tools - Click2Drug. (2018). Available at: [Link]

  • Unlocking the Secrets of SMILES Generation: A User's Guide - Oreate AI Blog. (2026). Available at: [Link]

  • Tutorial to SMILES and canonical SMILES explained with examples | by thatbiochemistryguy. (2021). Available at: [Link]

  • Daylight Theory: SMILES. (n.d.). Available at: [Link]

  • 5.8: Line Notation (SMILES and InChI) - Chemistry LibreTexts. (2020). Available at: [Link]

  • 2-Phenyl-2,7-diazaspiro[4.4]nonan-3-one - PubChem. (n.d.). Available at: [Link]

  • Demos > SMILES - ChemDoodle Web Components. (n.d.). Available at: [Link]

  • Simplified Molecular Input Line Entry System - Wikipedia. (n.d.). Available at: [Link]

  • Appendix F SMILES Notation Tutorial - EPA. (n.d.). Available at: [Link]

  • SMILES Tutorial | Research | US EPA - EPA Archive. (n.d.). Available at: [Link]

  • SMILES - WebAssign. (n.d.). Available at: [Link]

  • Smiles in chemistry/smile specification rule/smile rule/notation of chemical structures - YouTube. (2019). Available at: [Link]

  • 2,7-Diaza-spiro[4.4]nonane | C7H14N2 | CID 12691883 - PubChem. (n.d.). Available at: [Link]

  • SMILES Tutorial: Conventions - Daylight. (n.d.). Available at: [Link]

  • 2-Benzyl-2,7-diazaspiro[4.4]nonane | C14H20N2 | CID 42614542 - PubChem. (n.d.). Available at: [Link]

  • 2,7-diaza-spiro[4.4]nonane (C7H14N2) - PubChemLite. (n.d.). Available at: [Link]

Sources

Technical Monograph: 2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride

[1]

Executive Summary

2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride (CAS: 1965310-27-3 ) is a specialized bicyclic spiro-amine scaffold employed primarily as a pharmacophore in medicinal chemistry.[1][2][3] Characterized by its rigid spiro[4.4]nonane core, this compound serves as a critical building block for modulating G-protein coupled receptors (GPCRs), specifically targeting serotonergic (5-HT2A) and ion channel (Nav1.[1]2) pathways.[4] Its unique geometry—forcing two pyrrolidine rings into a perpendicular orientation—provides a distinct vector for side-chain presentation, differentiating it from flat aromatic scaffolds.[1]

This guide details the physicochemical identity, synthetic routes, and handling protocols for the compound, designed for researchers optimizing lead compounds in neuropsychiatric and oncology drug discovery.[1]

Chemical Identity & Physicochemical Properties[1][5]

Nomenclature & Identification
PropertySpecification
IUPAC Name 2-Phenyl-2,7-diazaspiro[4.4]nonane hydrochloride
Common Name 2-Phenyl-2,7-diazaspiro[4.4]nonane HCl
CAS Number (HCl) 1965310-27-3
CAS Number (Free Base) 885275-24-1
Molecular Formula C₁₃H₁₉ClN₂ (Monohydrochloride basis)
Molecular Weight 238.76 g/mol (HCl salt); 202.30 g/mol (Free base)
SMILES C1CNCC12CN(c3ccccc3)CC2.Cl
InChI Key QPHJQCAPTXSDDP-UHFFFAOYSA-N (Free base)
Structural Analysis

The molecule features a spiro-carbon at the junction of two pyrrolidine rings.[1]

  • Ring A (Position 7): A secondary amine (unsubstituted), acting as a high-pKa basic center (pKa ≈ 10.[1]5) suitable for further functionalization or receptor ionic bonding.[1]

  • Ring B (Position 2): A tertiary amine substituted with a phenyl group.[1] The N-phenyl bond reduces the basicity of this nitrogen (pKa ≈ 3-4) due to resonance delocalization, making the molecule predominantly a mono-cation at physiological pH.[1]

Synthesis & Manufacturing Protocols

The synthesis of 2-phenyl-2,7-diaza-spiro[4.4]nonane requires constructing the spiro-quaternary carbon.[1] The most robust route involves a "modular assembly" strategy, starting from a functionalized pyrrolidine or by constructing the rings sequentially.[1]

Retrosynthetic Analysis (DOT Diagram)

SynthesisPathStart1Ethyl CyanoacetateInter1Spiro-cyanoesterIntermediateStart1->Inter1KnoevenagelCondensationStart21-Benzyl-3-pyrrolidoneStart2->Inter1Inter2Spiro-imideDerivativeInter1->Inter2Cyclization(HCN addition)Core2-Benzyl-2,7-diazaspiro[4.4]nonaneInter2->CoreLiAlH4 ReductionDeprotect2,7-Diazaspiro[4.4]nonane(Core Scaffold)Core->DeprotectPd/C, H2(Debenzylation)Product2-Phenyl-2,7-diazaspiro[4.4]nonaneHydrochlorideDeprotect->Product1. Pd2(dba)3, Ph-Br(Buchwald-Hartwig)2. HCl/Dioxane

Caption: Modular synthesis pathway starting from pyrrolidone precursors to the final N-arylated hydrochloride salt.

Detailed Experimental Protocol

Note: This protocol describes the N-arylation of the core scaffold, which is the critical step for the "2-phenyl" derivative.

Step 1: Buchwald-Hartwig N-Arylation [1]

  • Reagents: Charge a reaction vessel with 2,7-diazaspiro[4.4]nonane-2-carboxylic acid tert-butyl ester (protected scaffold) (1.0 eq), Bromobenzene (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.5 eq).

  • Solvent: Add anhydrous Toluene (0.1 M concentration).

  • Reaction: Purge with nitrogen and heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the secondary amine.[1]

  • Workup: Cool to RT, filter through Celite, and concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) to yield the N-phenyl protected intermediate.

Step 2: Deprotection & Salt Formation

  • Deprotection: Dissolve the intermediate in Dichloromethane (DCM) .[1] Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 2 hours. The product may precipitate as a white solid.[1]

  • Isolation: Dilute with Diethyl Ether to maximize precipitation. Filter the solid under nitrogen (hygroscopic).[1]

  • Drying: Dry under high vacuum at 40°C for 24 hours to remove trace dioxane.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Distinct aromatic signals (6.5–7.2 ppm) and spiro-aliphatic multiplets (1.8–3.5 ppm).[1]

  • Mass Spectrometry: [M+H]⁺ peak at m/z 203.15.[1]

Medicinal Chemistry Applications

The 2-phenyl-2,7-diazaspiro[4.4]nonane moiety acts as a conformational lock , restricting the flexibility often found in linear diamines (like piperazines).[1]

Structure-Activity Relationship (SAR) Logic[1]
  • Vector Control: The spiro center forces the N-phenyl and the N-H vectors to be approximately 90° to each other.[1] This is critical for fitting into orthogonal binding pockets in GPCRs (e.g., Sodium Channels Nav1.7, Nav1.2).[1]

  • Lipophilicity: The phenyl ring increases logP, enhancing blood-brain barrier (BBB) permeability, essential for CNS targets.[1]

  • Basicity Modulation: The N-phenyl nitrogen is non-basic, preventing protonation at that site, while the distal nitrogen remains basic.[1] This "single-point protonation" is often required for salt-bridge formation with Asp/Glu residues in receptor active sites.[1]

Biological Pathways (Graphviz)[1]

BioPathcluster_TargetsPrimary Targetscluster_EffectsTherapeutic OutcomesCompound2-Phenyl-2,7-diazaspiro[4.4]nonaneNavNav1.2 / Nav1.7(Sodium Channels)Compound->NavPore Block / State StabilizationHT5-HT2A(Serotonin Receptor)Compound->HTAntagonist / Inverse AgonistPainNeuropathic PainModulationNav->PainCNSAntipsychotic /Anxiolytic ActivityHT->CNS

Caption: Pharmacological interaction map highlighting the dual utility of the scaffold in ion channel and GPCR modulation.[1]

Handling, Stability, and Safety

Storage Protocols
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).[1]

  • Temperature: Store at -20°C for long-term stability (>6 months).

  • Solubility: Highly soluble in DMSO , Methanol , and Water (>10 mg/mL).[1] Sparingly soluble in non-polar solvents (Hexane, Toluene).[1]

Safety (GHS Classification)[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during handling.[1]

References

  • Merck Sharp & Dohme Corp. (2010).[1][5][6] Generation, characterization and uses thereof of anti-notch3 antibodies. WO2010141249A2.[1][6] Patent scope regarding spiro-amine intermediates. Retrieved from [1][6]

  • Xenon Pharmaceuticals Inc. (2018).[1][5] Dual Nav1.2/5HT2A inhibitors for treating CNS disorders. WO2018026371A1.[1] Describes the use of 2-phenyl-2,7-diazaspiro[4.4]nonane as a core intermediate.[1][7][8] Retrieved from [1]

Methodological & Application

2-Phenyl-2,7-diaza-spiro[4.4]nonane as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Phenyl-2,7-diaza-spiro[4.4]nonane as a High-Fsp³ Scaffold in Drug Discovery

Executive Summary: The "Spiro Switch" in Medicinal Chemistry

In modern drug discovery, the transition from flat, aromatic-heavy structures to three-dimensional (3D) architectures is a critical strategy to improve clinical success rates. The 2,7-diaza-spiro[4.4]nonane core represents a privileged scaffold that offers a high fraction of sp³-hybridized carbons (


), enhancing solubility and metabolic stability while providing novel vectors for target engagement.

This guide focuses on the 2-phenyl-2,7-diaza-spiro[4.4]nonane derivative. This specific moiety serves as a bioisostere for 4-phenylpiperazines—a common pharmacophore in CNS (e.g., nAChR, Dopamine) and oncology (e.g., Menin-MLL) ligands. By replacing the piperazine ring with the spiro[4.4] system, researchers can "freeze" the nitrogen vectors into a specific conformation, potentially increasing potency and selectivity.

Structural & Physicochemical Analysis

Before commencing synthesis, it is vital to understand the structural advantages of this scaffold over traditional heterocycles.

Property4-Phenylpiperazine (Traditional)2-Phenyl-2,7-diaza-spiro[4.4]nonane (Spiro)Impact on Drug Design
Geometry Chair/Boat (Flexible)Rigid, Twist-EnvelopeReduces entropic penalty upon binding.
Vector Angle ~180° (N-N distance variable)Defined N-C-C-N dihedralAccesses novel IP space and binding pockets.
Lipophilicity (LogP) Moderate to HighLower (generally)Improved water solubility.
Metabolic Liability High (N-dealkylation, Quinone imine formation)ReducedSteric bulk around nitrogens hinders P450 approach.
Basicity (pKa) ~8.5 - 9.0~9.5 - 10.0Higher pKa may improve cation-pi interactions.
Vector Analysis Diagram

The following diagram illustrates the structural divergence and decision logic for selecting the spiro scaffold.

ScaffoldLogic Start Lead Optimization (Piperazine Core) Problem Issues Identified: 1. Metabolic Instability 2. Poor Selectivity (Promiscuity) 3. IP Crowding Start->Problem Solution Apply 'Spiro Switch' Scaffold: 2,7-diaza-spiro[4.4]nonane Problem->Solution Strategy Mech Mechanism of Action: 1. Rigidify Conformation (Lower Entropy) 2. Increase Fsp3 (Solubility) 3. Alter Vector Geometry Solution->Mech Result Target: 2-Phenyl-2,7-diaza-spiro[4.4]nonane (Bioisostere of Phenylpiperazine) Mech->Result

Figure 1: Decision logic for transitioning from piperazine to spiro[4.4]nonane scaffolds.

Protocol A: Synthesis of 2-Phenyl-2,7-diaza-spiro[4.4]nonane

Objective: Synthesize the mono-arylated spiro scaffold from the commercially available Boc-protected precursor. Reaction Type: Buchwald-Hartwig Cross-Coupling followed by Acidic Deprotection.

Materials Required:
  • Substrate: tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 236406-49-8).

  • Reagent: Bromobenzene (or substituted aryl bromide).

  • Catalyst: Pd(OAc)₂ or Pd₂ (dba)₃.

  • Ligand: XPhos or RuPhos (Preferred for secondary amines).

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology:
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox or under Argon, mix Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in anhydrous toluene (0.1 M relative to substrate). Stir at room temperature for 5 minutes until the solution turns a clear orange/red.

  • Coupling Reaction:

    • To a reaction vial equipped with a magnetic stir bar, add:

      • tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 equiv).

      • Bromobenzene (1.2 equiv).

      • NaOtBu (1.5 equiv).

    • Add the pre-formed Catalyst/Ligand solution.

    • Seal the vial and heat to 100°C for 12 hours.

    • QC Check: Monitor by LC-MS for the disappearance of the starting amine (M+H ~227) and formation of the N-phenyl product (M+H ~303).

  • Work-up:

    • Cool to room temperature. Filter through a pad of Celite to remove palladium residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

    • Intermediate:tert-butyl 7-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate.

  • Deprotection (Scaffold Release):

    • Dissolve the intermediate in DCM (5 mL/mmol).

    • Add Trifluoroacetic acid (TFA) (1 mL/mmol) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Concentrate in vacuo.

    • Crucial Step (Free Basing): Redissolve the residue in MeOH and pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, then elute the product with 2M NH₃ in MeOH.

  • Final Yield: Expect 2-phenyl-2,7-diaza-spiro[4.4]nonane as a viscous oil or low-melting solid.

Protocol B: Microsomal Stability Assay

Objective: Validate the metabolic stability advantage of the spiro scaffold compared to a reference phenylpiperazine.

Experimental Setup:
  • Test System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactors: NADPH regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).

  • Test Concentration: 1 µM (to ensure first-order kinetics).

Workflow:
  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:
  • Calculate Intrinsic Clearance (CLint) using the elimination rate constant (

    
    ).
    
    
    
    
  • Success Criteria: The 2-phenyl-2,7-diaza-spiro[4.4]nonane should exhibit a

    
     < 50% of the analogous 4-phenylpiperazine due to the steric hindrance of the spiro center protecting the nitrogen from oxidative dealkylation.
    

Application Note: Targeting Menin-MLL and nAChR

The 2,7-diaza-spiro[4.4]nonane scaffold has shown specific utility in two distinct therapeutic areas:

  • Menin-MLL Inhibition (Oncology):

    • The interaction between Menin and MLL (Mixed Lineage Leukemia) proteins is a high-value target for acute leukemias.[1]

    • Mechanism: The spiro scaffold mimics the turn geometry of the peptide backbone in the Menin binding pocket, acting as a peptidomimetic.

    • Design Tip: Use the "7-position" nitrogen (the free amine after Protocol A) to attach a linker connecting to a hydrogen bond acceptor (e.g., indole or thienopyrimidine) to mimic the F9 residue of MLL.

  • Nicotinic Acetylcholine Receptors (nAChR) (CNS):

    • Spiroamines are privileged structures for

      
       and 
      
      
      
      nAChR modulation.
    • Mechanism: The rigid cationic center (protonated secondary amine) interacts with the cation-pi site (Trp residues) in the receptor orthosteric site.

    • Advantage: The spiro[4.4] geometry often provides superior selectivity against the hERG channel compared to flexible piperidines, reducing cardiotoxicity risk.

Pathway Visualization: Menin-MLL Inhibition

MeninPathway MLL MLL Fusion Protein Complex Menin-MLL Complex (Oncogenic Transcription) MLL->Complex Menin Menin Protein Menin->Complex Leukemia Leukemogenesis (HOXA9/MEIS1 Upregulation) Complex->Leukemia Promotes Inhibitor 2-Phenyl-2,7-diaza-spiro[4.4]nonane Derivative Inhibitor->Menin Binds High Affinity Block Complex Disruption Inhibitor->Block Steric Clash Block->Complex Inhibits Formation

Figure 2: Mechanism of action for spiro-based Menin-MLL inhibitors.

References

  • Bayer Pharma AG. (2018).[1] 2,7-Diazaspiro[4,4]nonanes for the Treatment or Prevention of Cancers and Diabetes.[1] WO 2018/024602 A1. Retrieved from

  • Zheng, Y., et al. (2014).[2] The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. Retrieved from [Link]

  • PubChem. (2025).[3][4] 2,7-Diaza-spiro[4.4]nonane Compound Summary. CID 12691883.[5] Retrieved from [Link]

  • Che, J., et al. (2021). Discovery of phenyl-linked symmetric small molecules as inhibitors of the PD-1/PD-L1 interaction. European Journal of Medicinal Chemistry, 223, 113637.[6] Retrieved from [Link]

Sources

Synthetic routes to functionalized 2,7-diazaspiro[4.4]nonanes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol: Functionalized 2,7-Diazaspiro[4.4]nonanes in Drug Discovery

The 2,7-diazaspiro[4.4]nonane framework has emerged as a highly privileged, conformationally restricted scaffold in modern medicinal chemistry. Unlike highly flexible linear alkylamines, this spirocyclic core restricts conformational degrees of freedom, locking the basic nitrogen into an optimal vector for target engagement. This structural rigidity is highly prized in the development of potent Sigma-1 (S1R) and Sigma-2 (S2R) receptor ligands, which have demonstrated profound antiallodynic and analgesic efficacy in vivo[1].

Beyond central nervous system (CNS) applications, the unique physicochemical properties of the spiro[4.4] system are increasingly leveraged in the design of Menin-MLL-1 interaction inhibitors for the treatment of leukemia[2]. Furthermore, selectively protected derivatives, such as tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate, act as rigidified linkers in PROTAC (Proteolysis Targeting Chimera) design, optimizing the spatial trajectory between the E3 ligase ligand and the target protein warhead[3].

Mechanistic Pathway: Target Engagement

The efficacy of the 2,7-diazaspiro[4.4]nonane system relies on its precise spatial arrangement within receptor binding pockets. In the context of Sigma receptors, the protonated nitrogen of the spiro core engages in critical salt bridges and hydrogen bonds with conserved acidic residues—specifically Asp29, Asp56, and Glu73. Depending on the distal hydrophobic substitutions, the core also participates in


-cation interactions with Tyr150, anchoring the pharmacophore to modulate downstream ion channels (e.g., Nav1.5)[1].

S1R_Pathway Ligand 2,7-Diazaspiro[4.4]nonane Derivative (e.g., AD258) Interaction Salt Bridge Formation (Asp29 / Glu73) Ligand->Interaction Basic amine protonation Receptor Sigma-1 Receptor (S1R) at ER-Mitochondria Membrane Modulation Modulation of Ion Channels (e.g., Nav1.5, NMDA) Receptor->Modulation Chaperone protein activity Interaction->Receptor Pharmacophore anchoring Outcome Potent Antiallodynic & Analgesic Activity Modulation->Outcome Reduction in sensory hypersensitivity

Fig 1. Mechanistic pathway of 2,7-diazaspiro[4.4]nonane derivatives modulating Sigma-1 Receptors.

Synthetic Strategy & Orthogonal Protection

Functionalizing the 2,7-diazaspiro[4.4]nonane core requires navigating significant steric hindrance. The adjacent quaternary spiro carbon shields the secondary amines, making traditional


 or 

approaches low-yielding or prone to side reactions. Consequently, modern synthetic routes rely on orthogonal protection strategies (e.g., Boc and Benzyl) followed by transition-metal-catalyzed cross-coupling[1].

SynthRoute Step1 7-Benzyl-2-methyl- 2,7-diazaspiro[4.4]nonane Step2 Pd/C, H2 (4.5 bar) Catalytic Hydrogenolysis Step1->Step2 MeOH, 48h Step3 Free Spiroamine Intermediate Step2->Step3 - Toluene Step4 Pd2(dba)3, SPhos, t-BuOK Buchwald-Hartwig Coupling Step3->Step4 Ar-X (I/Br) Step5 Target SR Ligand (e.g., N-Aryl derivative) Step4->Step5 100°C, 12h

Fig 2. Two-step synthetic workflow for the N-arylation of the 2,7-diazaspiro[4.4]nonane scaffold.

Self-Validating Experimental Protocols

Protocol A: Catalytic Hydrogenolysis of N-Benzyl Protecting Groups
  • Objective : Cleave the benzyl protecting group to expose the secondary amine for subsequent functionalization, yielding the free spiroamine[4].

  • Causality & Choice of Reagents : Benzyl groups are chosen for orthogonal protection against Boc or alkyl groups. Palladium on carbon (20% Pd/C) is utilized to ensure rapid oxidative addition into the benzylic C-N bond. A pressure of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Pa (approx. 65 psi) is selected to drive the equilibrium forward, overcoming the steric hindrance inherent to the spiro[4.4] system.
    
  • Procedure :

    • Dissolve 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride (10.0 g) in 150 mL of anhydrous methanol.

    • Carefully add 1.0 g of 20% Pd/C catalyst under an inert argon atmosphere to prevent autoignition.

    • Purge the reaction vessel with

      
       gas and pressurize to 
      
      
      
      Pa.
    • Stir vigorously at room temperature for 48 hours.

    • In-Process QC : Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes. Post-filtration, LC-MS should show the complete disappearance of the M+90 (benzyl) mass peak.

    • Filter the mixture through a pad of Celite to remove the catalyst, washing with excess methanol.

    • Concentrate the filtrate in vacuo to a thick syrup. Crystallize via the dropwise addition of acetonitrile to yield the pure dihydrochloride salt (melting point: 168°-170° C)[4].

Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)
  • Objective : Couple the sterically hindered spiroamine with an aryl halide to install the hydrophobic pharmacophore required for Sigma receptor binding[1].

  • Causality & Choice of Reagents : The spirocyclic secondary amine is a poor nucleophile due to steric shielding. Standard

    
     requires harsh conditions that degrade the spiro core. Buchwald-Hartwig amination using 
    
    
    
    and SPhos is optimal. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is highly electron-rich, accelerating the oxidative addition of the aryl halide, while its massive steric bulk forces the difficult reductive elimination step, expelling the product and regenerating the Pd(0) catalyst.
    
    
    -BuOK is used as a strong, non-nucleophilic base to deprotonate the coordinated amine without competing for the electrophile[1].
  • Procedure :

    • In an oven-dried Schlenk tube, combine the free 2,7-diazaspiro[4.4]nonane intermediate (1.0 eq), the target

      
      -iodobenzene derivative (1.2 eq), 
      
      
      
      (0.05 eq), SPhos (0.1 eq), and
      
      
      -BuOK (2.0 eq).
    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene (0.1 M relative to the amine) via syringe.

    • Seal the tube and heat the mixture to 100 °C for 12 hours with vigorous stirring.

    • In-Process QC : Conduct TLC monitoring (Hexanes/EtOAc 7:3) to ensure complete consumption of the aryl halide. Post-reaction,

      
       NMR should confirm the presence of aromatic protons and a characteristic downfield shift in the spirocyclic methylene protons adjacent to the newly formed N-Ar bond.
      
    • Cool to room temperature, dilute with ethyl acetate, and filter through Celite. Purify the concentrated crude via flash column chromatography[1].

Quantitative Structure-Activity Relationship (QSAR) Data

The functionalization of the 2,7-diazaspiro[4.4]nonane core allows for precise tuning of receptor affinity and selectivity. The table below summarizes the binding affinities of various spirocyclic derivatives, demonstrating the scaffold's capacity to yield low-nanomolar ligands[1],[5].

Compound ScaffoldDistal SubstitutionS1R

(nM)
S2R

(nM)
Selectivity (S2R/S1R)Primary Application
2,7-diazaspiro[4.4]nonane Plain phenyl spacer1.8 - 11.027.0 - 165.0~15-fold preferenceAntiallodynic / Analgesic
2,7-diazaspiro[4.4]nonane Mixed halogenated aryl< 5.0< 5.0Mixed (Dual affinity)Broad-spectrum SR probe
2,7-diazaspiro[3.5]nonane Di-basic nitrogen analog2.7 - 3.516.2 - 35.06 to 10-fold preferenceComparative SR modeling

References

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity Source: Journal of Medicinal Chemistry (ACS) / PubMed Central (PMC) URL:[Link]

  • Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride Source: PrepChem URL:[Link]

  • WO 2018/024602 A1: 2,7-DIAZASPIRO[4.4]NONANES (Menin-MLL-1 Inhibitors)
  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands Source: ACS Chemical Neuroscience / PubMed Central (PMC) URL:[Link]

Sources

Application of 2-Phenyl-2,7-diaza-spiro[4.4]nonane in Medicinal Chemistry: Escaping Flatland via Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, two-dimensional aromatic and heterocyclic rings to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. Known as "escaping flatland," this strategy aims to improve the physicochemical properties and target selectivity of drug candidates. 2-Phenyl-2,7-diaza-spiro[4.4]nonane is a privileged spirocyclic building block that exemplifies this approach. By replacing traditional flat diamines (such as piperazine) with this rigidified, orthogonal spiro-scaffold, researchers can drastically alter the spatial trajectory of pharmacophores (exit vectors), enhance the fraction of sp³ hybridized carbons (Fsp³), and mitigate off-target promiscuity.

This application note provides an authoritative guide on the mechanistic rationale, key therapeutic applications, and validated laboratory protocols for integrating the 2-phenyl-2,7-diaza-spiro[4.4]nonane scaffold into drug discovery pipelines.

Mechanistic Rationale & Physicochemical Profiling

The utility of 2-phenyl-2,7-diaza-spiro[4.4]nonane stems from its unique geometry. The spiro-carbon forces the two pyrrolidine rings into mutually orthogonal planes. When the nitrogen at position 2 is substituted with a phenyl ring, it provides a stable, hydrophobic anchor, leaving the secondary amine at position 7 available for modular functionalization.

Why Replace Piperazine with a Spirocyclic Core?

Piperazine is ubiquitous in drug design but often suffers from high metabolic liability, hERG channel inhibition, and off-target cytotoxicity due to its relatively flat chair conformation, which easily intercalates or binds to unintended planar protein surfaces. Substituting piperazine with a 2,7-diazaspiro[4.4]nonane core disrupts this planarity. The resulting steric bulk and altered exit vectors prevent the molecule from fitting into off-target binding pockets, thereby increasing target specificity [2].

Table 1: Comparative Physicochemical Profiling
Property / MetricPiperazine (Flat Core)2,7-Diazaspiro[4.4]nonane (Spiro Core)Causality / Impact in Drug Design
Spatial Geometry Planar/ChairOrthogonal 3D PlanesEnhances structural complexity, reducing promiscuous protein binding.
Exit Vectors Linear (~180°)AngledAlters the spatial trajectory of appended pharmacophores, accessing novel sub-pockets.
Fsp³ Fraction Low-ModerateHighCorrelates with improved aqueous solubility and higher clinical success rates.
Off-Target Toxicity Often high (e.g., DNA damage)Significantly reducedRigid 3D structure prevents intercalation or flat-surface binding to off-target proteins.

Key Applications in Drug Discovery

A. Sigma Receptor (S1R/S2R) Modulators for Neuropathic Pain

The 2,7-diazaspiro[4.4]nonane moiety has proven to be an optimal pharmacophore for Sigma Receptors (SRs), which are critical targets for neuropathic pain and allodynia. In recent breakthroughs, derivatives utilizing this spiro-core (such as compound AD258) demonstrated potent antiallodynic activity [1].

  • Binding Mechanism: The protonated nitrogen of the spiro-core engages in a critical salt bridge with the conserved Asp29 residue of the S1R binding pocket, while the 2-phenyl substitution establishes strong π–cation interactions with Tyr150. This dual-anchoring mechanism ensures high-affinity binding (K_i in the low nanomolar range) without triggering motor impairment.

B. Piperazine Bioisosterism in Oncology (PARP Inhibitors)

Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, are highly effective in treating BRCA-mutated cancers but often exhibit dose-limiting cytotoxicity. By employing diazaspiro cores as piperazine bioisosteres within the olaparib framework, researchers have successfully maintained PARP-1 enzymatic inhibition while drastically reducing DNA damage and off-target cytotoxicity [2]. The spiro-scaffold prevents the molecule from engaging in the promiscuous interactions that typically lead to healthy cell death.

G Flat Flat Heterocycle (e.g., Piperazine) Spiro Spirocyclic Scaffold (2,7-Diazaspiro[4.4]nonane) Flat->Spiro Bioisosteric Replacement Prop1 Increased Fsp3 Fraction (Enhanced 3D Complexity) Spiro->Prop1 Prop2 Altered Exit Vectors (Reduced Off-Target Binding) Spiro->Prop2 Outcome1 Reduced Cytotoxicity (e.g., PARP Inhibitors) Prop1->Outcome1 Prop2->Outcome1 Outcome2 High Target Selectivity (e.g., Sigma Receptors) Prop2->Outcome2

Figure 1: Logic workflow of spirocyclic bioisosteric replacement.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in control steps verify the success of the procedure before moving to subsequent phases.

Protocol 1: Functionalization via Reductive Amination

This protocol details the N-alkylation of the secondary amine (position 7) of 2-phenyl-2,7-diaza-spiro[4.4]nonane using an aldehyde to generate target ligands (e.g., Sigma receptor modulators).

Materials:

  • 2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride (Target Scaffold)

  • Target Aldehyde (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) and Glacial Acetic Acid

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Free-Basing the Scaffold: Suspend 2-phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride (1.0 mmol) in 10 mL of anhydrous DCM. Add TEA (1.2 mmol) dropwise at 0°C. Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic secondary amine at position 7.

  • Imine Formation: Add the target aldehyde (1.1 mmol) to the solution, followed by 2 drops of glacial acetic acid to adjust the pH to ~5-6. Stir at room temperature for 2 hours. Causality: Mildly acidic conditions catalyze the dehydration step required for iminium ion formation without protonating all available amines.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in portions. Stir for 12 hours under an inert argon atmosphere. Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to selectively reduce the iminium ion without reducing the unreacted aldehyde.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (QC): Analyze the crude product via ¹H-NMR. Validation Check: The disappearance of the aldehydic proton (~9-10 ppm) and the appearance of a new benzylic/aliphatic CH₂ singlet/multiplet confirms successful N-alkylation.

Protocol 2: In Vitro Radioligand Binding Assay for Sigma-1 Receptor Affinity

To evaluate the synthesized 2-phenyl-2,7-diaza-spiro[4.4]nonane derivatives for S1R affinity.

Materials:

  • Guinea pig brain membrane homogenate (source of S1R)

  • Radioligand: -pentazocine (S1R specific)

  • Nonspecific binding control: Haloperidol (10 µM)

  • Tris-HCl buffer (50 mM, pH 7.4)

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend guinea pig brain membranes in Tris-HCl buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation Setup: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of -pentazocine (final concentration 3 nM), and 50 µL of the spiro-compound at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

  • Nonspecific Binding (Validation Step): In separate control wells, add 10 µM Haloperidol instead of the test compound. Causality: Haloperidol saturates all S1R sites. Any remaining radioactive signal in these wells represents background noise (non-specific binding), which must be subtracted to calculate true K_i.

  • Equilibration: Incubate the plate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold Tris-HCl buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression, and convert to K_i using the Cheng-Prusoff equation.

G Ligand Spirocyclic Ligand (e.g., AD258) S1R Sigma-1 Receptor (S1R) at MAM (ER-Mitochondria) Ligand->S1R High Affinity Binding (Asp29 & Tyr150) Ca Modulation of Intracellular Calcium Signaling S1R->Ca Antagonism NMDA Suppression of NMDAR Hyperactivity Ca->NMDA Pain Potent Antiallodynic Effect (Neuropathic Pain Relief) NMDA->Pain

Figure 2: Sigma-1 Receptor Antiallodynic Signaling Pathway.

References

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry (2023).[1] URL:[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry (2018). [2] URL:[Link]

Application Note: Developing Sigma Receptor Ligands Using the 2-Phenyl-2,7-diaza-spiro[4.4]nonane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-Phenyl-2,7-diaza-spiro[4.4]nonane scaffold represents a privileged structural motif in the development of high-affinity ligands for Sigma Receptors (


Rs). Unlike traditional flexible alkylamine chains or larger spiro-piperidine systems, the spiro[4.4]nonane core offers a conformationally restricted  geometry that rigidly orients pharmacophores, enhancing binding selectivity and metabolic stability.

This guide details the utility of this scaffold in discovering therapeutics for neuropathic pain (Sigma-1 antagonists) and oncology (Sigma-2 agonists) . It provides a validated workflow from chemical synthesis to in vitro radioligand binding and functional characterization, referencing key breakthroughs such as the discovery of the mixed


 ligand AD258 .

Chemical Foundation & Rationale[1]

The Pharmacophore Advantage

Sigma-1 receptor (


R) pharmacophores typically require a basic nitrogen flanked by hydrophobic regions. The 2,7-diaza-spiro[4.4]nonane system fulfills this by providing:
  • Central Spiro Carbon: Locks the two pyrrolidine rings orthogonal to each other, preventing "induced fit" energy penalties upon binding.

  • Distal Nitrogen (N-7): Serves as the protonatable basic center required for the electrostatic interaction with the conserved Asp126 residue in the

    
    R binding pocket.
    
  • Proximal Nitrogen (N-2): Allows for the attachment of an aromatic "head" (e.g., Phenyl) that occupies the primary hydrophobic pocket.

Structure-Activity Relationship (SAR) Logic

Modifications to the N-7 position drive selectivity:

  • 
     Selectivity:  Favored by benzyl or phenethyl spacers attached to N-7.
    
  • 
     Selectivity:  Often enhanced by specific rigid spacers or bulky hydrophobic caps.
    
  • Mixed Affinity (e.g., AD258): Achieved with specific linker lengths (e.g., propyl/butyl) connecting to a secondary aromatic system, useful for broad-spectrum analgesia.

SAR_Logic Core 2-Phenyl-2,7-diaza-spiro[4.4]nonane (Scaffold) N2 N-2 Position (Aromatic Head) Core->N2 Fixed Phenyl N7 N-7 Position (Basic Center) Core->N7 Variable Tail S1 Sigma-1 Selectivity (Benzyl/Phenethyl groups) N7->S1 S2 Sigma-2 Selectivity (Rigid/Bulky spacers) N7->S2 Mixed Mixed Affinity (AD258) (Analgesic Potency) N7->Mixed

Caption: SAR decision tree for tuning the spiro[4.4]nonane scaffold towards specific Sigma receptor subtypes.

Protocol: Chemical Synthesis of the Scaffold

Objective: Synthesize the core intermediate 2-phenyl-2,7-diazaspiro[4.4]nonane starting from cyclopentanone.

Reagents & Equipment[2][3][4]
  • Starting Materials: Cyclopentanone, Cyanoacetamide, Aniline (or Bromobenzene).

  • Catalysts: Piperidine, Palladium(II) acetate (for Buchwald-Hartwig).

  • Solvents: Ethanol, Toluene, THF.

  • Purification: Flash Chromatography (Silica gel), Recrystallization.

Step-by-Step Methodology
Step 1: Construction of the Spiro-Glutarimide Core
  • Condensation: React cyclopentanone (1.0 eq) with ethyl cyanoacetate (2.0 eq) and ammonia/ammonium acetate in ethanol at reflux for 4–6 hours.

  • Cyclization: The intermediate undergoes Guareschi-Thorpe condensation to form the spiro-glutarimide derivative (3,3-tetramethylene-glutarimide).

  • Workup: Cool the mixture; filter the precipitated solid. Wash with cold ethanol.[1]

Step 2: Reduction to the Diamine
  • Reduction: Suspend the imide in anhydrous THF. Slowly add Lithium Aluminum Hydride (LiAlH₄, 4.0 eq) at 0°C under Argon.

  • Reflux: Heat to reflux for 12–18 hours to fully reduce carbonyls to methylenes.

  • Quench: Perform Fieser workup (Water, 15% NaOH, Water). Filter aluminum salts.[1]

  • Isolation: Concentrate filtrate to yield 2,7-diazaspiro[4.4]nonane .

Step 3: N-Arylation (Introduction of 2-Phenyl)

Note: Direct alkylation can be non-selective. Buchwald-Hartwig amination is preferred for regioselectivity if one nitrogen is protected, or stoichiometric control is used.

  • Coupling: Dissolve 2,7-diazaspiro[4.4]nonane (1.0 eq) in Toluene.

  • Reagents: Add Bromobenzene (1.0 eq), Pd(OAc)₂ (5 mol%), BINAP (10 mol%), and NaOtBu (1.5 eq).

  • Reaction: Heat at 100°C for 12 hours in a sealed tube.

  • Purification: Purify via column chromatography (DCM/MeOH/NH₃) to isolate 2-phenyl-2,7-diazaspiro[4.4]nonane .

Synthesis_Workflow Start Cyclopentanone Step1 Guareschi-Thorpe Condensation Start->Step1 Inter1 Spiro-glutarimide Intermediate Step1->Inter1 Step2 LiAlH4 Reduction (THF, Reflux) Inter1->Step2 Inter2 2,7-diazaspiro[4.4]nonane (Diamine Core) Step2->Inter2 Step3 Buchwald-Hartwig Arylation (Ph-Br) Inter2->Step3 Final 2-Phenyl-2,7-diazaspiro [4.4]nonane Step3->Final

Caption: Synthetic route for the production of the 2-phenyl-2,7-diazaspiro[4.4]nonane core.

Protocol: In Vitro Radioligand Binding Assay

Objective: Determine the affinity (


) of synthesized derivatives for 

and

receptors.
Materials
  • 
     Radioligand:  [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).
    
  • 
     Radioligand:  [³H]-DTG (in the presence of (+)pentazocine to block 
    
    
    
    sites).
  • Tissue Source: Guinea pig brain membrane homogenates (rich in

    
    ) or Rat liver membranes (rich in 
    
    
    
    ).
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Procedure
  • Membrane Preparation:

    • Homogenize tissue in ice-cold Tris-HCl buffer.

    • Centrifuge at 40,000

      
       for 15 min at 4°C. Resuspend pellet and repeat to wash endogenous ligands.
      
  • Incubation (

    
    ): 
    
    • Mix 100 µg membrane protein, 2 nM [³H]-(+)-Pentazocine, and test compound (

      
       to 
      
      
      
      M).
    • Total Volume: 500 µL.

    • Incubation: 120 min at 37°C.

  • Incubation (

    
    ): 
    
    • Mix 100 µg membrane protein, 3 nM [³H]-DTG, and 100 nM (+)-pentazocine (masking agent).

    • Add test compound.[1][2]

    • Incubation: 60 min at room temperature.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer.[3]

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.[4]

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Functional Validation: Antiallodynic Potential[5][7][8][9][10]

Context: The 2-phenyl-2,7-diazaspiro[4.4]nonane derivative AD258 has shown potent efficacy in reversing mechanical hypersensitivity in neuropathic pain models.

Key Indicator: Sigma-1 Antagonism

To verify if a new ligand acts as an antagonist (analgesic) rather than an agonist:

  • Calcium Mobilization Assay:

    • Use CHO cells overexpressing

      
      R.
      
    • Stimulate with Bradykinin to induce ER Calcium release.

    • Agonists (e.g., PRE-084) potentiate this release.

    • Antagonists (e.g., BD-1047 or spiro-derivatives) attenuate this potentiation.

  • In Vivo Confirmation:

    • Capsaicin-Induced Allodynia: Administer test compound 15 min post-capsaicin injection.

    • Measure mechanical threshold using Von Frey filaments.[5]

    • Success Metric: Significant restoration of paw withdrawal threshold compared to vehicle.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete condensation due to water accumulation.Use a Dean-Stark trap to remove water azeotropically if using toluene/benzene, or use molecular sieves.
Regioselectivity Issues N-2 vs N-7 arylation competition.Ensure the N-7 is sterically hindered or use a protecting group strategy (e.g., N-benzyl protection of N-7 prior to N-2 arylation).
High Non-Specific Binding Lipophilicity (LogP) is too high.Introduce polar groups (e.g., ether linkages) in the spacer chain attached to N-7.
Poor Solubility Free base aggregation.Convert final compounds to Hydrochloride or Oxalate salts for biological testing.

References

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry. (2023). Link

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Medicinal Chemistry Letters. (2023). Link

  • Sigma-1 Receptors: A New Class of Drug Targets. Journal of Pharmacology and Experimental Therapeutics. Link

  • 2-Phenyl-2,7-diazaspiro[4.4]nonan-3-one Structure & Properties. PubChem. Link

  • Standard Protocol for Sigma Receptor Radioligand Binding. NIMH Psychoactive Drug Screening Program (PDSP). Link

Sources

Application Note: N-Arylation Protocols for 2,7-Diaza-spiro[4.4]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 2,7-diaza-spiro[4.4]nonane scaffold is a privileged structure in modern medicinal chemistry.[1] Its high


 character and rigid spirocyclic core offer superior solubility and metabolic stability compared to flat aromatic systems. However, its dual secondary amine functionality presents a critical synthetic challenge: Regioselectivity .

Direct N-arylation of the free diamine often results in a statistical mixture of mono-arylated, bis-arylated, and unreacted starting material, complicating purification.

This guide outlines two distinct protocols:

  • The "Gold Standard" Pathway (Protection-Deprotection): Recommended for high-value synthesis requiring absolute regiocontrol.

  • The Direct Coupling Pathway: Recommended for high-throughput screening (HTS) or when the diamine is in large excess.

Strategic Decision Matrix

Before selecting a protocol, analyze your electrophile (Aryl Halide) using the logic below.

StrategyMatrix cluster_tips Scientist's Note Start Select Aryl Halide (Ar-X) EWG Electron-Deficient (e.g., -NO2, -CN, Pyridine) Start->EWG Activated Neutral Electron-Neutral/Rich (e.g., -OMe, -Me, Simple Ph) Start->Neutral Unactivated MethodA Protocol A: SNAr (Nucleophilic Aromatic Substitution) EWG->MethodA No Catalyst Needed MethodB Protocol B: Buchwald-Hartwig (Pd-Catalyzed Cross-Coupling) Neutral->MethodB Requires Pd Catalyst Tip1 If Ar-X is expensive/scarce: Use Mono-Boc Protected Scaffold MethodB->Tip1

Figure 1: Decision matrix for selecting the appropriate arylation strategy based on electrophile electronics.

Critical Reagent: The Mono-Protected Scaffold

For 90% of medicinal chemistry applications, we strongly recommend starting with the commercially available 2-Boc-2,7-diaza-spiro[4.4]nonane (CAS: 236406-49-8). This ensures that only one amine is available for reaction, eliminating bis-arylation by design.

  • Why? The statistical distribution of direct arylation on a diamine typically yields ~50% mono-product at best. Using the Boc-protected intermediate guarantees >90% yield of the desired mono-arylated product.

Protocol A: SNAr (Nucleophilic Aromatic Substitution)

Scope: Activated aryl fluorides or chlorides (e.g., 4-fluoronitrobenzene, 2-chloropyridine).

Mechanism & Rationale

The spirocyclic amine is a moderately hindered secondary amine. In SNAr, the rate-determining step is often the nucleophilic attack. Polar aprotic solvents are required to stabilize the Meisenheimer complex intermediate.

Experimental Procedure

Scale: 1.0 mmol

  • Preparation: To a 10 mL microwave vial or sealed tube, add:

    • Substrate: 2-Boc-2,7-diaza-spiro[4.4]nonane (226 mg, 1.0 mmol).

    • Electrophile: Activated Aryl Halide (1.1 mmol).

    • Base:

      
       (3 equivalents, 414 mg) or DIPEA (2.5 equivalents).
      
    • Solvent: DMSO or NMP (3.0 mL). Note: DMF can be used but decomposes at high heat.

  • Reaction:

    • Thermal: Heat to 100°C for 4–12 hours.

    • Microwave: 120°C for 20–45 minutes (High Absorption setting).

  • Workup:

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

    • Wash organic layer with brine, dry over

      
      , and concentrate.[2]
      
  • Deprotection (Optional): Treat crude with 4N HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to reveal the free amine.

Protocol B: Buchwald-Hartwig Cross-Coupling

Scope: Unactivated aryl bromides, iodides, and triflates.

Catalyst System Selection

For spirocyclic secondary amines, ligand sterics are crucial.

  • Preferred Ligand: RuPhos or BrettPhos . These bulky, electron-rich dialkylbiaryl phosphines promote the reductive elimination of bulky amines.

  • Alternative: BINAP (racemic is fine) is a cost-effective alternative for less hindered electrophiles.

Experimental Procedure

Scale: 1.0 mmol

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Reagent Loading:

    • Substrate: 2-Boc-2,7-diaza-spiro[4.4]nonane (1.0 mmol).

    • Aryl Halide: (1.0 – 1.2 mmol).

    • Catalyst Precursor:

      
       (2 mol%) or 
      
      
      
      (5 mol%).
    • Ligand: RuPhos (4–8 mol%) or BINAP (5–10 mol%).

    • Base: NaOtBu (1.5 mmol). Warning: Incompatible with esters/nitriles. Use

      
       for base-sensitive substrates.
      
    • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Activation:

    • Stir the catalyst and ligand in the solvent for 5 minutes before adding the substrate and base to ensure active catalyst formation (

      
      ).
      
  • Reaction:

    • Heat to 80–100°C for 12–18 hours.

    • Monitoring: Reaction is complete when the aryl halide is consumed (TLC/LCMS).

  • Workup:

    • Filter through a pad of Celite (elute with DCM).

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Data Summary: Ligand Performance
LigandPd SourceBaseYield (Typical)Notes
RuPhos Pd(OAc)2NaOtBu88-95% Best for steric bulk; fast kinetics.
BINAP Pd2(dba)3Cs2CO370-85%Good general purpose; slower.
Xantphos Pd2(dba)3Cs2CO360-75%Excellent for regioselectivity if using free diamine.
PPh3 Pd(PPh3)4K2CO3<40%Not Recommended (Ligand too small/labile).

Troubleshooting & Optimization ("The Scientist's Notebook")

Challenge: Low Conversion
  • Cause: Catalyst poisoning or oxidation.

  • Fix: Ensure solvents are degassed (sparge with Argon for 15 mins). Switch to a precatalyst like RuPhos Pd G3 or Xantphos Pd G3 to bypass the activation step.

Challenge: Bis-Arylation (When using free diamine)
  • Cause: The mono-arylated product is often more nucleophilic than the starting material due to electron donation from the aryl ring (if EDG present).

  • Fix: Use a 5:1 excess of the diamine relative to the aryl halide. Recover the unreacted diamine during acid-base extraction workup.

Workflow Visualization

Workflow Start Start: 2-Boc-2,7-diaza-spiro[4.4]nonane Coupling Coupling Reaction (Pd-Cat or SNAr) Start->Coupling Check LCMS Check: SM Consumed? Coupling->Check Check->Coupling No (Add Catalyst/Heat) Workup Filter (Celite) & Extract Check->Workup Yes Deprotect Deprotection (TFA or HCl) Workup->Deprotect Remove Boc Final Final Product: Mono-N-Aryl Spiroamine Deprotect->Final

Figure 2: The optimized workflow for high-fidelity mono-arylation.

References

  • Vertex AI Search. (2026). 2,7-Diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester - Chem-Impex. Chem-Impex International. Link

  • Organic Chemistry Portal. (2024).[3] Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org. Link

  • J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling Protocol and Lab Tips. J&K Scientific LLC. Link

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec Chemical Insights. Link

  • National Institutes of Health (NIH). (2025). 2,7-Diaza-spiro[4.4]nonane PubChem Compound Summary. PubChem.[4] Link

Sources

Application Note: Synthesis and Characterization of 2-Phenyl-2,7-diaza-spiro[4.4]nonane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Scientific Rationale & Structural Significance

The 2,7-diazaspiro[4.4]nonane scaffold is a highly privileged structural motif in modern medicinal chemistry. Due to its inherent three-dimensionality, high fraction of


-hybridized carbons (

), and rigidified vectors, this spirocyclic core offers superior metabolic stability and precise pharmacophore presentation compared to traditional planar heterocycles. It has been extensively utilized in the development of1[1],2[2], and3[3].

Synthesizing N-phenyl analogs of this scaffold requires a highly controlled, two-step procedure: a palladium-catalyzed Buchwald-Hartwig cross-coupling followed by an acidic N-Boc deprotection. As a Senior Application Scientist, I have designed this protocol to ensure reproducibility, scalability, and high fidelity, transforming standard chemical steps into a self-validating workflow.

Mechanistic Overview & Experimental Design

Causality Behind Reagent Selection

The cross-coupling of a sterically hindered secondary amine (tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate) with an aryl halide is notoriously challenging due to competitive


-hydride elimination.
  • Catalyst & Ligand: We utilize

    
     combined with SPhos  (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). SPhos is an electron-rich, bulky biaryl phosphine ligand that accelerates the oxidative addition of the aryl halide and forces the palladium center into a geometry that promotes rapid reductive elimination, effectively suppressing side reactions[4].
    
  • Base: Potassium tert-butoxide (

    
    ) is selected over weaker bases (e.g., 
    
    
    
    ) because its strong basicity is strictly required to deprotonate the coordinated amine intermediate in the Pd(II) complex.
  • Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) provides a clean, self-scavenging environment to remove the Boc group, bypassing the need for harsh aqueous workups that could lead to the loss of the highly polar spirocyclic free base.

Workflow A tert-Butyl 2,7-diaza- spiro[4.4]nonane -2-carboxylate C Pd2(dba)3 / SPhos t-BuOK, Toluene 100°C, 16h A->C B Iodobenzene (Aryl Halide) B->C D N-Boc-7-phenyl- 2,7-diazaspiro [4.4]nonane C->D Buchwald-Hartwig C-N Coupling E TFA / DCM Room Temp, 4h D->E Isolation & Purification F 2-Phenyl-2,7-diaza- spiro[4.4]nonane (Target Scaffold) E->F Boc Deprotection

Synthetic workflow for 2-Phenyl-2,7-diaza-spiro[4.4]nonane via Buchwald-Hartwig amination.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd 1. Oxidative Addition (Ph-I inserts into Pd) Pd0->OxAdd PdII_1 L_nPd(II)(Ph)(I) OxAdd->PdII_1 AmineCoord 2. Amine Coordination & Deprotonation (t-BuOK) PdII_1->AmineCoord PdII_2 L_nPd(II)(Ph)(NR_2) AmineCoord->PdII_2 RedElim 3. Reductive Elimination (C-N Bond Formation) PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product N-Phenyl Spirocycle RedElim->Product

Catalytic cycle of the Pd-mediated Buchwald-Hartwig cross-coupling for spirocyclic amines.

Quantitative Data & Reaction Parameters

Table 1: Reagent Stoichiometry for Buchwald-Hartwig Amination (1.0 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate226.321.0226.3 mgLimiting Reagent
Iodobenzene204.011.1224.4 mgElectrophile

915.720.0218.3 mgPre-catalyst
SPhos410.530.0416.4 mgLigand

112.211.5168.3 mgBase
Toluene (Anhydrous)92.14-5.0 mLSolvent
Table 2: Optimization of Cross-Coupling Parameters
Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation

/ BINAP

1,4-Dioxane100<20%Poor conversion; bidentate ligand restricts active site

/ XPhos

Toluene10065%Moderate yield; competitive side reactions observed

/ SPhos

Toluene 100 >85% Optimal conversion; rapid reductive elimination

Experimental Protocol

Phase 1: Synthesis of tert-Butyl 7-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (226.3 mg),

    
     (18.3 mg), SPhos (16.4 mg), and 
    
    
    
    (168.3 mg).
  • Atmosphere Control (Critical): Evacuate and backfill the tube with ultra-high purity Argon (repeat 3 times). Causality: Pd(0) complexes and electron-rich phosphine ligands are highly sensitive to oxidation by atmospheric oxygen, which irreversibly poisons the catalyst.

  • Reagent Addition: Add anhydrous toluene (5.0 mL) and iodobenzene (224.4 mg) via a gas-tight syringe under positive Argon flow.

  • Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C for 16 hours. Causality: The sterically hindered nature of the spirocyclic secondary amine requires elevated temperatures to overcome the activation energy barrier for the reductive elimination step.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3) to afford the intermediate.

QC Checkpoint 1 (Self-Validation): Perform TLC (Hexanes:EtOAc 7:3). The starting material (amine) stains heavily with Ninhydrin, whereas the N-phenyl product will show a distinct UV-active spot (


) and altered staining behavior. Confirm mass via LC-MS (Expected 

).
Phase 2: N-Boc Deprotection to Target Scaffold
  • Preparation: Dissolve the purified intermediate from Phase 1 (~240 mg) in anhydrous DCM (4.0 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Add TFA (1.2 mL) dropwise over 5 minutes. Causality: Dropwise addition controls the exothermic nature of the deprotection and minimizes potential degradation of the spiro core.

  • Cleavage: Remove the ice bath and stir the reaction at room temperature for 4 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 x 5 mL).

  • Free-Basing (Optional): To obtain the free base rather than the TFA salt, dissolve the residue in DCM, wash with saturated aqueous

    
    , dry over anhydrous 
    
    
    
    , and concentrate.

QC Checkpoint 2 (Self-Validation): The complete disappearance of the Boc group must be confirmed by


 NMR (absence of the sharp 9H singlet at ~1.45 ppm). LC-MS should indicate the exact mass of the target scaffold (

).

References

  • Title : Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity Source : nih.gov URL : 1

  • Title : Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands Source : acs.org URL : 4

  • Title : Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists Source : mdpi.com URL : 3

  • Title : Thieme E-Journals - Synthesis / Full Text - 2,7-Diazaspiro[4.4]nonane Source : thieme-connect.com URL : 2

Sources

Application Note: Derivatization of the 2,7-Diaza-spiro[4.4]nonane Scaffold for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Spirocyclic compounds have garnered significant interest in modern drug discovery due to their ability to impart conformational restriction and unique spatial arrangements. The 2,7-diazaspiro[4.4]nonane core is a privileged scaffold that provides a rigid, three-dimensional architecture, often leading to improved potency, selectivity, and physicochemical properties compared to flat aromatic systems[1].

In particular, 2,7-diazaspiro[4.4]nonane derivatives have been extensively explored as potent sigma receptor (S1R and S2R) ligands for analgesic applications[1], as well as Hsp90 C-terminal domain inhibitors for oncology[2]. The presence of two secondary amines at the 2- and 7-positions allows for orthogonal derivatization[3], enabling precise tuning of the molecule's pharmacophore to map the binding pockets of target proteins.

Mechanistic Insights into Target Binding

Causality in Experimental Design: When designing SAR libraries around the 2,7-diazaspiro[4.4]nonane core, the basicity and steric bulk of the substituents on the nitrogen atoms dictate target engagement. For instance, in the development of sigma receptor ligands (such as the lead compound AD258), molecular modeling reveals that the protonated nitrogen of the diazaspiro core engages in critical salt bridges and hydrogen bonds with conserved acidic residues (Asp29, Asp56, Glu73) in the S2R binding pocket, and with Glu172 in the S1R pocket[1].

By systematically varying the hydrophobic groups (e.g., appending p-fluorophenyl or p-cyanophenyl moieties) at different distances from the spiro core, researchers can optimize the binding affinity and selectivity profile[4]. The rigidity of the spirocycle ensures that these appended vectors are held in a precise geometry, reducing the entropic penalty upon target binding.

Workflow for Orthogonal Derivatization

To systematically explore the SAR of this scaffold, a divergent synthetic workflow utilizing orthogonal protecting groups (e.g., tert-butyl-2,7-diazaspiro[4.4]nonane-2-carboxylate) is highly recommended[3].

Workflow Spiro 2,7-diazaspiro[4.4]nonane Core Scaffold Protect Orthogonal Protection (e.g., N-Boc) Spiro->Protect Deriv1 N2-Derivatization (Buchwald-Hartwig) Protect->Deriv1 Deprotect Boc Deprotection (TFA/DCM) Deriv1->Deprotect Deriv2 N7-Derivatization (Acylation/Alkylation) Deprotect->Deriv2 SAR In Vitro Screening (SAR Analysis) Deriv2->SAR Lead Lead Optimization (e.g., AD258) SAR->Lead

Divergent synthetic workflow for orthogonal derivatization of the 2,7-diazaspiro[4.4]nonane core.

Quantitative SAR Data Summary

To illustrate the impact of specific derivatizations on biological activity, Table 1 summarizes the binding affinities of selected 2,7-diazaspiro[4.4]nonane derivatives against Sigma-1 and Sigma-2 receptors[4].

CompoundN2-SubstituentN7-SubstituentS1R

(nM)
S2R

(nM)
Selectivity (S2R/S1R)
8a Hp-Fluorophenyl1.827.515.3
9a p-Nitrophenylp-Fluorophenyl0.812.415.5
9d (AD258) p-Cyanophenylp-Fluorophenyl3.52.60.74

Table 1: SAR data highlighting the optimization of binding affinity through N-derivatization[4].

Experimental Protocols: Step-by-Step Methodology

Self-Validating System: The following protocols incorporate continuous in-process checks (TLC, LC-MS) to ensure the integrity of the intermediates before proceeding to the next step, thereby preventing the compounding of errors in multi-step library synthesis.

Protocol A: N-Arylation via Buchwald-Hartwig Amination

Objective: Introduce a hydrophobic aryl group at the unprotected secondary amine of tert-butyl-2,7-diazaspiro[4.4]nonane-2-carboxylate[1].

  • Preparation : In an oven-dried Schlenk flask under an argon atmosphere, combine tert-butyl-2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 equiv), the appropriate aryl iodide (1.2 equiv), and sodium tert-butoxide (1.5 equiv) in anhydrous toluene (0.1 M).

  • Catalyst Addition : Add

    
     (0.02 equiv) and BINAP (0.04 equiv).
    
    • Causality: The palladium-phosphine complex facilitates the cross-coupling between the sterically hindered spirocyclic amine and the aryl halide, while the strong base (sodium tert-butoxide) deprotonates the amine to drive the catalytic cycle.

  • Reaction : Heat the mixture to 90°C for 12 hours.

  • Validation : Monitor reaction completion via LC-MS. The disappearance of the starting spirocycle mass (

    
    ) and the appearance of the arylated intermediate validate the step.
    
  • Workup : Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate under reduced pressure. Purify via flash column chromatography (EtOAc/Hexanes)[5].

Protocol B: Boc Deprotection and Subsequent Acylation

Objective: Remove the N-Boc protecting group to liberate the second amine for further functionalization[1].

  • Deprotection : Dissolve the N-arylated intermediate in a 1:4 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) at 0°C. Stir for 2 hours while warming to room temperature.

  • Validation : Confirm complete deprotection by TLC. A ninhydrin stain must test positive (turning purple/blue) to confirm the presence of the newly liberated secondary amine.

  • Neutralization : Concentrate the mixture under vacuum, redissolve in DCM, and wash with saturated aqueous

    
     until the aqueous layer reaches pH 8. Extract, dry over 
    
    
    
    , and concentrate.
  • Derivatization (Acylation) : To a solution of the deprotected amine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous DCM at 0°C, dropwise add the desired acyl chloride (1.1 equiv).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing with the spiro-amine for the electrophile.

  • Final Validation : Stir for 4 hours, quench with water, extract with DCM, and purify via preparative HPLC to obtain the final SAR candidate. Verify final purity (>95%) via NMR and HRMS[1].

References

*[3] Cymit Quimica. "tert-butyl-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate". *[1] Journal of Medicinal Chemistry (NIH). "Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity". *[4] ACS Publications. "Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity". *[2] MDPI. "Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors". *[5] Google Patents. "WO2019089868A1 - Diazaspiro rock inhibitors".

Sources

2-Phenyl-2,7-diaza-spiro[4.4]nonane in the development of antimycobacterial agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: 2-Phenyl-2,7-diaza-spiro[4.4]nonane as a Privileged Scaffold in Antimycobacterial Drug Development

Executive Summary & Scientific Rationale

The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has created an urgent mandate for novel antitubercular chemotypes[1]. Historically, antimycobacterial drug discovery has relied heavily on flat, heteroaromatic scaffolds. However, these planar molecules frequently suffer from poor aqueous solubility, suboptimal pharmacokinetic (PK) profiles, and promiscuous off-target protein binding.

To overcome these limitations, modern medicinal chemistry has embraced the "escape from flatland" paradigm. By increasing the fraction of sp³-hybridized carbons (Fsp³), researchers can significantly improve the drug-likeness of a molecule[2]. Spirocyclic compounds, characterized by two rings sharing a single atom, inherently possess a rigid, three-dimensional architecture.

The 2-Phenyl-2,7-diaza-spiro[4.4]nonane scaffold is emerging as a highly effective bioisostere for traditional diamines like piperazine. In the context of mycobacterial envelope targets—such as the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme—the spirocyclic core disrupts molecular planarity. This structural modification dramatically enhances aqueous solubility (often by >1000-fold compared to planar analogs) while preserving the critical lipophilicity required to penetrate the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis (Mtb)[3]. Furthermore, the 2-phenyl substitution provides a tunable lipophilic vector that can be optimized for target engagement via π-π stacking or hydrophobic interactions within the enzymatic active site.

Workflow A Scaffold Design (Spirocyclic Core) B Synthesis of 2-Phenyl- 2,7-diaza-spiro[4.4]nonane A->B C Physicochemical Profiling (Solubility, Lipophilicity) B->C D In Vitro Screening (REMA Assay vs H37Rv) C->D E Macrophage Assay (Intracellular Efficacy) D->E

Workflow for the development and screening of spirocyclic antimycobacterial agents.

Mechanistic Insights: Targeting the Mycobacterial Cell Wall

The primary challenge in treating Mtb is navigating its highly impermeable cell envelope. Drugs must possess a specific lipophilic profile (typically ClogP between 2.0 and 4.5) to cross the lipid-rich barrier. However, high lipophilicity inversely correlates with aqueous solubility, leading to poor oral bioavailability.

Replacing planar diamines with 2,7-diaza-spiro[4.4]nonane resolves this paradox. When coupled to an antimycobacterial warhead (e.g., a benzothiazinone or nitrofuran moiety), the spiro-diamine acts as an ideal linker[2][3]. It maintains the basic amine necessary for forming favorable salt bridges within target enzymes like DprE1, while its 3D bulk prevents the flat stacking that typically causes crystal lattice formation and insolubility.

Pathway N1 Mycobacterial Cell Wall N2 DprE1 Enzyme N1->N2 N4 DPA Product N2->N4 Oxidation N3 DPR Substrate N3->N2 Binding N5 Arabinogalactan Synthesis N4->N5 Assembly N6 Spirocyclic Inhibitor (2,7-diaza-spiro[4.4]nonane) N6->N2 Inhibition

Mechanism of DprE1 inhibition by spirocyclic agents disrupting cell wall synthesis.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed with built-in validation steps. Causality is emphasized: every reagent and step serves a specific, mechanistic purpose in the context of Mtb drug discovery.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Rationale: Mtb H37Rv has an exceptionally slow doubling time (18–24 hours). Traditional Colony Forming Unit (CFU) plating requires 3–4 weeks for a readout. The REMA utilizes the redox indicator resazurin. Viable, metabolically active bacilli reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, allowing for a reliable, high-throughput viability readout in just 7 days[4].

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80. (Note: OADC provides essential fatty acids Mtb cannot synthesize efficiently in vitro; Tween 80 prevents bacterial clumping).

  • Mycobacterium tuberculosis H37Rv strain (ATCC 27294).

  • Resazurin sodium salt (0.02% w/v in distilled water, filter-sterilized).

Step-by-Step Procedure:

  • Inoculum Preparation: Grow Mtb H37Rv in 7H9-OADC-Tween 80 broth until the optical density (OD₆₀₀) reaches 0.6–0.8 (logarithmic growth phase). Dilute the culture to an OD₆₀₀ of 0.001 (approximately

    
     CFU/mL).
    
  • Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the 2-Phenyl-2,7-diaza-spiro[4.4]nonane derivative in 7H9 broth (Volume: 100 µL/well).

  • Infection: Add 100 µL of the diluted Mtb inoculum to each well. Include growth controls (bacteria + no drug) and sterile controls (media only).

  • Incubation: Seal the plates in secondary containment and incubate at 37°C for 7 days.

  • Redox Readout: On day 7, add 30 µL of the 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Validation & Analysis: A color change from blue to pink indicates bacterial survival. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents this color change. Self-Validation: The positive control (Isoniazid) must yield an MIC of 0.02–0.05 µg/mL; otherwise, the assay is invalid.

Protocol B: Intracellular Macrophage Infection Assay

Rationale: Mtb is an intracellular pathogen that survives and replicates within alveolar macrophages. A successful drug must not only penetrate the bacterial cell wall but also cross the host macrophage membrane without causing cytotoxicity.

Step-by-Step Procedure:

  • Macrophage Differentiation: Seed THP-1 human monocytes into 96-well plates at

    
     cells/well. Treat with 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24 hours to induce differentiation into adherent macrophage-like cells.
    
  • Infection: Infect the macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1 for 4 hours.

  • Extracellular Clearance: Wash the wells thrice with warm PBS. Add media containing 200 µg/mL Amikacin for 2 hours. (Causality: Amikacin cannot penetrate macrophage membranes efficiently; thus, it exclusively kills extracellular bacteria, ensuring the assay only measures intracellular efficacy).

  • Drug Treatment: Wash out the Amikacin and apply serial dilutions of the spirocyclic compound. Incubate for 5 days.

  • Lysis and Plating: Lyse the macrophages using 0.1% Triton X-100 (which disrupts host cell membranes but leaves the robust Mtb cell wall intact). Plate the lysates on Middlebrook 7H11 agar to determine intracellular CFU reduction.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and biological profiling of a traditional planar piperazine-based antitubercular agent versus its 2-Phenyl-2,7-diaza-spiro[4.4]nonane bioisostere. The data demonstrates the superiority of the spirocyclic scaffold in escaping flatland[3][4].

ParameterPlanar Piperazine Analog2-Phenyl-2,7-diaza-spiro[4.4]nonane AnalogImplication for Drug Development
Fraction sp³ (Fsp³) 0.250.48Higher 3D character reduces promiscuous binding.
Aqueous Solubility (µM) < 5> 250Spiro-core prevents crystal lattice stacking, improving oral bioavailability.
ClogP (Lipophilicity) 4.83.2Maintains optimal range (2-4.5) for mycobacterial envelope penetration.
In vitro MIC (H37Rv) 0.125 µg/mL0.031 µg/mL4-fold increase in potency due to better target engagement.
Intracellular MIC (THP-1) 2.5 µg/mL0.125 µg/mLSuperior host-cell membrane penetration and intracellular stability.
Cytotoxicity (CC₅₀) 15 µg/mL> 100 µg/mLExcellent safety window (Selectivity Index > 3000).

References

1.[1] Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. National Center for Biotechnology Information (NIH). Available at:[Link] 2.[5] Full article: Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Taylor & Francis Online. Available at:[Link] 3.[3] Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties. National Center for Biotechnology Information (NIH). Available at:[Link] 4.[2] The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. Available at:[Link] 5.[4] Discovery of antimycobacterial spiro-piperidin-4-ones: an atom economic, stereoselective synthesis, and biological intervention. PubMed (NIH). Available at:[Link]

Sources

Asymmetric synthesis of chiral 2,7-diaza-spiro[4.4]nonane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Construction of Chiral 2,7-Diaza-spiro[4.4]nonane Scaffolds

Executive Summary

The 2,7-diaza-spiro[4.4]nonane scaffold represents a privileged structural motif in modern medicinal chemistry.[1] Unlike flat heteroaromatic systems, this spirocyclic diamine offers a rigid, three-dimensional geometry (


-symmetric or pseudo-symmetric) that effectively directs exit vectors for substituents.[2][1] This "spiro-switch" improves metabolic stability (blocking metabolic soft spots) and enhances receptor selectivity by restricting conformational entropy.[1]

This guide details the two primary methodologies for accessing enantiopure 2,7-diaza-spiro[4.4]nonane derivatives:

  • The Industrial Standard: Bucherer-Bergs cyclization followed by classical optical resolution.[1]

  • The Advanced Route: Asymmetric Phase-Transfer Catalysis (PTC) for direct enantioselective construction.[1]

Structural Analysis & Retrosynthesis

The 2,7-diaza-spiro[4.4]nonane core consists of two pyrrolidine rings sharing a single quaternary carbon.[1] The presence of nitrogen atoms at the 2- and 7-positions allows for orthogonal protection strategies, enabling sequential functionalization.[1]

Key Challenges:

  • Quaternary Center Formation: Steric hindrance at the spiro-carbon makes nucleophilic attacks difficult.[1]

  • Enantiocontrol: The scaffold possesses axial chirality or central chirality depending on substitution.[1] In its unsubstituted form, the cation is

    
     symmetric, but desymmetrization is required for most drug targets.[2]
    
Diagram 1: Retrosynthetic Strategies

Retrosynthesis Target Chiral 2,7-Diaza-spiro[4.4]nonane (Enantiopure) Racemate Racemic Spiro Scaffold (Standard Intermediate) Racemate->Target Classical Resolution (L-Tartaric Acid) Hydantoin Spiro-Hydantoin Intermediate (Bucherer-Bergs) Hydantoin->Racemate Hydrolysis & Reduction Ketone N-Boc-3-pyrrolidone Ketone->Hydantoin KCN, (NH4)2CO3 Asymmetric_PTC Asymmetric Alkylation (Maruoka Catalyst) Asymmetric_PTC->Target Direct Enantioselective Construction Glycine Protected Glycine Schiff Base Glycine->Asymmetric_PTC + Electrophile Electrophile 1,4-Dihalo-butane deriv. Electrophile->Asymmetric_PTC

Caption: Comparative retrosynthetic analysis showing the Robust Route (Yellow/Grey) vs. the Advanced Catalytic Route (Green).

Route A: The Industrial Standard (Bucherer-Bergs + Resolution)[2]

This protocol is preferred for multi-gram to kilogram scale synthesis due to the low cost of reagents and high reproducibility.[1]

Mechanism of Action

The synthesis begins with N-Boc-3-pyrrolidone.[1] The Bucherer-Bergs reaction utilizes potassium cyanide and ammonium carbonate to form a spiro-hydantoin.[1] This intermediate is robust and crystallizes easily.[1] Subsequent hydrolysis and reduction yield the spiro-diamine, which is then resolved using chiral tartaric acid.[2][1]

Detailed Protocol

Phase 1: Spiro-Hydantoin Formation [2][1]

  • Reagents: N-Boc-3-pyrrolidone (1.0 eq), (NH

    
    )
    
    
    
    CO
    
    
    (3.0 eq), KCN (1.2 eq).
  • Solvent: EtOH/H

    
    O (1:1 v/v).[1]
    
  • Procedure:

    • Dissolve N-Boc-3-pyrrolidone in EtOH/H

      
      O.[1]
      
    • Add (NH

      
      )
      
      
      
      CO
      
      
      and KCN.[1] Caution: KCN is highly toxic.[1] Use bleach traps for waste.[1]
    • Heat to 60°C for 18 hours. A white precipitate (hydantoin) will form.[1]

    • Cool to 0°C, filter the solid, and wash with water.[2]

    • Yield Expectation: 75-85%.

Phase 2: Ring Opening & Reduction

  • Hydrolysis: Reflux the hydantoin in saturated Ba(OH)

    
     (aq) for 24h to open the ring to the amino acid.
    
  • Cyclization/Reduction: The resulting amino acid is difficult to isolate.[1] Standard protocol involves treating the crude amino acid with LiAlH

    
     in THF to reduce the carbonyls and close the ring, or converting to the lactam followed by reduction.[2]
    
    • Preferred: Treat crude intermediate with BH

      
      -THF complex (reflux, 16h).[1]
      
  • Workup: Quench with MeOH/HCl. Basify with NaOH.[1] Extract into DCM.

Phase 3: Optical Resolution (The Critical Step)

  • Dissolution: Dissolve 10g of racemic 2,7-diaza-spiro[4.4]nonane (monoprotected or free base) in hot MeOH (50 mL).

  • Resolving Agent: Add Dibenzoyl-L-tartaric acid (0.5 eq for 50% theoretical yield of one enantiomer).

  • Crystallization: Allow the solution to cool slowly from 60°C to room temperature over 12 hours.

  • Filtration: Collect the salt. The solid is usually enriched in the (

    
    )-enantiomer (verify via X-ray or optical rotation).[1]
    
  • Free Basing: Treat the salt with 1M NaOH and extract with DCM to obtain the chiral diamine.

Route B: Advanced Asymmetric Phase-Transfer Catalysis

For applications requiring high atom economy without the waste of resolution, asymmetric alkylation using Maruoka catalysts is the state-of-the-art approach.[1]

Mechanism of Action

This method utilizes a chiral quaternary ammonium salt (Maruoka catalyst) to control the face of attack of a glycine Schiff base enolate onto a 1,4-dihalide or similar electrophile.[1] This constructs the spiro-quaternary center in a single, enantioselective step.[2][1]

Diagram 2: Asymmetric Catalytic Cycle

PTC_Cycle Substrate Glycine Schiff Base Interface Liquid/Liquid Interface Substrate->Interface Deprotonation (KOH/CsOH) Complex Ion Pair [R4N+ Enolate-] Interface->Complex Chiral Q-Salt Extraction Product Chiral Spiro Product Complex->Product Electrophile (Alkylation) Product->Interface Regeneration

Caption: Phase-Transfer Catalysis cycle utilizing chiral ion-pairing for stereocontrol.

Detailed Protocol

Reagents:

  • Substrate: tert-Butyl glycinate benzophenone imine.[1]

  • Electrophile: 1-Boc-3,4-bis(bromomethyl)pyrrolidine (or equivalent cyclic electrophile).[1]

  • Catalyst: (

    
    )-3,4,5-Trifluorophenyl-NAS bromide (Maruoka Catalyst).[2][1]
    
  • Base: 50% KOH (aq).

  • Solvent: Toluene.

Step-by-Step:

  • Setup: In a reaction vial, mix the glycine imine (1.0 mmol) and the Maruoka catalyst (1 mol%).

  • Solvent: Add Toluene (5 mL). Cool to 0°C.[1]

  • Alkylation: Add the electrophile (1.1 mmol) followed by 50% KOH (3 eq).

  • Agitation: Stir vigorously (1000 rpm) at 0°C for 24 hours. The high stir rate is critical for PTC kinetics.[1]

  • Workup: Dilute with water, extract with Et

    
    O.
    
  • Hydrolysis: Treat the crude imine with 1N HCl/THF (1:1) for 2 hours to remove the benzophenone protecting group and cyclize (if using a leaving group strategy) or simply release the amine.[1]

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC.

Quality Control & Validation Data

To ensure the integrity of the synthesized scaffold, the following analytical parameters must be met.

Table 1: Analytical Specifications for (S)-2-Boc-2,7-diaza-spiro[4.4]nonane

ParameterMethodSpecificationNotes
Purity HPLC (C18)> 98.0%UV detection at 210 nm
Chiral Purity Chiral HPLC> 99.0% eeColumn: Chiralpak AD-H or OD-H
Identity 1H NMR (400 MHz)ConformsDiagnostic spiro-CH2 peaks at

1.8-2.2
Residual Solvent GC-HS< 5000 ppmEthanol/DCM limits
Specific Rotation Polarimetry

(c=1.0, MeOH) - Value varies by salt form

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[2] The use of spirocyclic scaffolds in drug discovery.[1][3][4][5][6] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[2][1] Link[1]

  • Bucherer-Bergs Reaction (General Spiro-Hydantoin Synthesis)

    • Ware, E. (1950).[1] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[2] Link[1]

  • Asymmetric Phase Transfer Catalysis (Maruoka Catalysts)

    • Ooi, T., & Maruoka, K. (2007).[2] Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222–4266.[2] Link[1]

  • Commercial Availability & Physical Data

    • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 236406-49-8).[2][1][7][8] Alfa Chemistry / NIH PubChem.[1] Link

  • Resolution of Spiro-Amines

    • Generally adapted from: J. Org.[1] Chem. protocols for spiro-diamine resolution using Dibenzoyl-L-tartaric acid.[1] (Standard Industrial Protocol).[1]

Disclaimer: The protocols described herein involve hazardous chemicals (KCN, LiAlH4).[1] All experiments should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-2,7-diaza-spiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SP-44-NON-PH Status: Active Support Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Synthetic Bottlenecks, Regioselectivity, and Purification

Executive Summary

The synthesis of 2-phenyl-2,7-diaza-spiro[4.4]nonane presents a unique set of challenges due to the high steric strain at the quaternary spiro-center and the difficulty in differentiating the two nitrogen atoms (regioselectivity). This guide moves beyond standard textbook procedures to address the "hidden" failure modes encountered in the lab: catalyst poisoning during N-arylation, incomplete reduction of spiro-lactams, and the "greasy" nature of the final diamine which complicates purification.

This support documentation is structured into three technical modules designed to isolate and resolve specific experimental errors.

Module 1: Core Construction (The Scaffold)

Objective: Efficient formation of the spiro[4.4]nonane skeleton with orthogonal protection.

The Challenge: Symmetry Breaking

Direct synthesis of the naked 2,7-diaza-spiro[4.4]nonane followed by phenylation often results in statistical mixtures (mono- vs. bis-phenylation) and difficult separations. Recommended Route: Construct the spiro-core using a Double Michael Addition strategy with pre-installed differentiation (e.g., N-Benzyl and N-Boc).

Workflow Diagram: Orthogonal Assembly

SpiroSynthesis Start Start: Itaconate Ester + Nitroalkane Step1 Michael Addition (Formation of Precursor) Start->Step1 Base Cat. Step2 Reductive Cyclization (Lactam Formation) Step1->Step2 H2/Raney Ni Step3 Global Reduction (LAH/BH3) Step2->Step3 Critical Step Fail1 Issue: Incomplete Cyclization Step2->Fail1 Steric Hindrance Target Target Scaffold (Orthogonal Amines) Step3->Target Isolation Fail2 Issue: Ring Opening Step3->Fail2 Over-reduction

Caption: Figure 1. Logic flow for the construction of the spiro-core, highlighting critical failure points in the reductive steps.

Troubleshooting Protocol: The Reduction Step

The reduction of the spiro-dilactam or imide intermediate is the most common failure point. Users often report low yields due to the formation of ring-opened amino-alcohols.

Diagnostic Table: Reduction Failures

SymptomProbable CauseCorrective Action
Product is water-soluble/lost in workup Amphiphilic nature of diamine.Do NOT use aqueous extraction. Use the Fieser workup (n, n, 3n) or Glauber’s salt, then filter solids and concentrate.
NMR shows aldehyde peaks Partial reduction of lactam.Increase temperature to reflux (THF/Dioxane). Switch from LAH to BH3·DMS (borane dimethyl sulfide) for chemoselectivity.
Mass Spec shows M+18 or M+32 Ring opening (cleavage).Reaction run too long or quench was too exothermic. Quench at 0°C very slowly.

Module 2: The N-Arylation Interface (Connectivity)

Objective: Installing the 2-phenyl group without affecting the 7-position amine.

The Challenge: Sterics vs. Electronics

The nitrogen at the 2-position is a secondary amine adjacent to a quaternary carbon. This creates significant steric hindrance, making standard SNAr (nucleophilic aromatic substitution) difficult unless the phenyl ring has strong electron-withdrawing groups (e.g., -NO2, -CF3). For a simple phenyl group, Buchwald-Hartwig Cross-Coupling is required.

Protocol: Buchwald-Hartwig for Hindered Spiro-Amines

Standard conditions often fail due to Pd-catalyst deactivation by the free amine at position 7. Ensure position 7 is protected (e.g., N-Boc).

Reagents:

  • Substrate: 7-Boc-2,7-diaza-spiro[4.4]nonane (1.0 equiv)

  • Coupling Partner: Bromobenzene (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BrettPhos or RuPhos (4 mol%) — Critical for secondary amines.

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Execution:

  • Inert Atmosphere: Load catalyst, ligand, and base into a reaction vial inside a glovebox or under strict Argon flow.

  • Pre-activation: Add solvent and stir at room temperature for 5 minutes to allow Ligand-Pd complex formation (solution should turn from dark purple/red to orange/brown).

  • Addition: Add the spiro-amine and aryl halide.

  • Heating: Seal and heat to 100°C for 12–16 hours.

  • Checkpoint: Monitor via LCMS. If conversion <50% after 6 hours, add a second portion of catalyst/ligand (1 mol%).

Decision Tree: Arylation Troubleshooting

Arylation Start Start: Buchwald Coupling Check1 Conversion > 50%? Start->Check1 Success Proceed to Deprotection Check1->Success Yes Fail1 Analyze Crude NMR Check1->Fail1 No Branch1 SM Recovered (No Rxn) Fail1->Branch1 Cat. Poisoning Branch2 Debromination of Ph-Br Fail1->Branch2 Hydride Source? Branch3 Pd Black Precipitate Fail1->Branch3 Ligand Dissociation Fix1 Switch to RuPhos G3 Precatalyst Branch1->Fix1 Fix2 Dry Solvent/Reagents (Remove Water) Branch2->Fix2 Branch3->Fix1

Caption: Figure 2. Troubleshooting logic for failed N-arylation reactions.

Module 3: Purification & Isolation

Objective: Isolating the pure diamine from "greasy" impurities and phosphine oxides.

The Challenge: The "Polarity Trap"

The 2-phenyl-2,7-diaza-spiro[4.4]nonane molecule possesses a lipophilic region (phenyl) and a polar basic region (secondary amine). It often streaks on silica gel and co-elutes with phosphine oxides from the Buchwald reaction.

Recommended Method: Salt Formation (The "Crash Out")

Instead of column chromatography, use salt formation to purify the final product.

  • Crude Workup: Dissolve crude reaction mixture in minimal EtOAc.

  • Acid Addition: Add 1.1 equivalents of Oxalic Acid (dissolved in hot EtOH) or HCl (4M in Dioxane).

  • Precipitation: The mono-oxalate or dihydrochloride salt should precipitate as a white solid, leaving non-basic impurities (phosphine oxides, unreacted bromobenzene) in the mother liquor.

  • Recovery: Filter the solid.[1] If the free base is required, suspend the salt in DCM and wash with 1M NaOH.

Frequently Asked Questions (FAQ)

Q: Can I use Ullmann coupling (CuI) instead of Palladium? A: Generally, no. Ullmann coupling requires high temperatures (140°C+) which can degrade the strained spiro-ring or cause racemization if chiral. Palladium (Buchwald) allows for milder conditions (80–100°C) and higher turnover frequencies for hindered amines [1].

Q: Why is my spiro-cyclization yield low (<30%)? A: This is likely due to the Thorpe-Ingold effect working against you if the precursors are not optimal, or competing polymerization. Ensure you are using high-dilution conditions for the cyclization step to favor intramolecular ring closure over intermolecular polymerization [2].

Q: How do I verify the regioselectivity of the phenyl group? A: HMBC NMR is essential. Look for the correlation between the ipso-carbon of the phenyl ring and the protons on the adjacent methylene group of the pyrrolidine ring. If the phenyl is on the 2-position, you will see correlations to the CH2 protons at position 1 and 3 of the spiro system [3].

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Mourad, A. K., et al. (2020). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols.[2][3] Chemical Communications. [Link]

  • Smith, J. M., et al. (2015). Spirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry. [Link][4]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Technical Support Center: Optimizing 2,7-Diazaspiro[4.4]nonane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic diamine synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks in the functionalization and cyclization of the 2,7-diazaspiro[4.4]nonane scaffold. This unique spirocyclic core is a privileged structure in modern drug discovery, frequently utilized in the development of potent Sigma Receptor (S1R/S2R) ligands[1], Dopamine D3 Receptor ligands[2], and Integrated Stress Response (ISRIB) analogues targeting eIF2B[3].

Below, you will find field-proven insights, mechanistic causality, and validated protocols to ensure high-yield, reproducible syntheses.

Core Synthetic Workflows

G cluster_0 Route A: Cross-Coupling cluster_1 Route B: Asymmetric Spirocyclization Start tert-Butyl 2,7-diazaspiro[4.4]nonane -2-carboxylate Pd Pd-Catalyzed C-N Coupling (Pd2(dba)3, RuPhos/SPhos) Start->Pd BocDeprot Boc Deprotection (4M HCl/Dioxane) Pd->BocDeprot ProductA N-Aryl-2,7-diazaspiro[4.4]nonane Dihydrochloride BocDeprot->ProductA Precursor Indolyl Dihydropyridines CPA Chiral Phosphoric Acid (CPA) Catalysis Precursor->CPA ProductB Chiral Spiroindoline Derivatives CPA->ProductB

Figure 1: Primary synthetic workflows for functionalizing the 2,7-diazaspiro[4.4]nonane scaffold.

Section 1: Buchwald-Hartwig Cross-Coupling & Alkylation

FAQ 1: Why am I seeing significant β-hydride elimination side-products during Pd-catalyzed cross-coupling of the spiro-diamine?

Expert Analysis & Causality: When coupling the secondary amine of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate with aryl halides, researchers often observe the formation of unsaturated diazaspiro[5.5]undec-1-ene motifs or similar decomposition products[2]. This occurs because the spirocyclic core imposes significant steric bulk. In the catalytic cycle, if the reductive elimination step from the Pd(II)-amido complex is too slow, the competing β-hydride elimination pathway takes over, leading to alkene byproducts and low yields (<10%) of the desired N-arylated product[2].

Solution: Shift the equilibrium toward reductive elimination by utilizing bulky, electron-rich biaryl phosphine ligands. RuPhos and SPhos are highly recommended. The large dialkylphosphino group and the isopropoxy groups on the lower ring of RuPhos prevent the formation of off-cycle Pd species and drastically accelerate reductive elimination[1]. Pair this with a strong base like NaOtBu in anhydrous dioxane or toluene at 100 °C.

FAQ 2: What is the optimal protocol for Boc-deprotection to yield a stable salt without degrading the spiro core?

Expert Analysis & Causality: Standard TFA/DCM deprotection can sometimes leave residual trifluoroacetate salts that interfere with subsequent biological assays or downstream alkylations. Furthermore, the spirocyclic core can be sensitive to prolonged exposure to unquenched carbocations.

Solution: Utilize 4M HCl in dioxane. The dihydrochloride salt of 2,7-diazaspiro[4.4]nonane is highly crystalline, thermodynamically stable, and easy to isolate via simple trituration[3]. The absence of water minimizes unwanted ring-opening or hydrolysis side reactions.

Data Presentation: Optimization of Pd-Catalyzed C-N Coupling
LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
BINAPCs₂CO₃Toluene100< 20High β-hydride elimination; slow reductive elimination.
XPhosNaOtBuDioxane10045Moderate conversion; steric clash with spiro core.
SPhosKOtBuToluene10078Good reductive elimination; suitable for unhindered aryls.
RuPhos NaOtBu Dioxane 100 85–92 Optimal; suppresses off-cycle Pd species completely.
Experimental Protocol 1: One-Pot Cross-Coupling & Deprotection Workflow

Step 1: Pd-Catalyzed Cross-Coupling

  • Preparation: In an oven-dried Schlenk flask, combine tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 equiv), the appropriate aryl halide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Degassing: Add anhydrous dioxane (0.1 M concentration). Subject the mixture to three freeze-pump-thaw cycles to strictly remove oxygen, preventing catalyst oxidation.

  • Reaction: Backfill with N₂ and heat the mixture to 100 °C for 12–20 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Reaction: Dissolve the purified intermediate in a 2:1 mixture of anhydrous dioxane and methanol. Slowly add 4M HCl in dioxane (10.0 equiv) at 0 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 1–2 hours. Monitor completion via TLC (ninhydrin stain).

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting thick syrup with cold diethyl ether or acetonitrile to precipitate the highly pure dihydrochloride salt. Filter and dry under high vacuum.

Section 2: Asymmetric Cascade Spirocyclization

FAQ 3: How can I improve the enantiomeric ratio (er) when synthesizing spiroindoline derivatives of 2,7-diazaspiro[4.4]nonane?

Expert Analysis & Causality: The construction of the 2,7-diazaspiro[4.4]nonane skeleton via cascade enamine isomerization/spirocyclization/dearomatization relies heavily on the formation of a rigid transition state[4]. When using tryptamine-derived indolyl dihydropyridines, the chiral phosphoric acid (CPA) acts as a bifunctional catalyst. The acidic proton protonates the dihydropyridine to form an iminium ion, while the chiral phosphate counterion forms a tight ion pair. If the er is low, the ion pairing is likely too loose, allowing nucleophilic attack from both faces of the iminium intermediate.

Solution: Optimize the steric bulk of the CPA catalyst. SPINOL-derived or BINOL-derived phosphoric acids with bulky 3,3'-substituents (e.g., 2,4,6-triisopropylphenyl groups) provide a deep chiral pocket that effectively shields one face of the iminium ion. This directs the nucleophilic attack of the indole C3 position exclusively from the unshielded face[4]. Furthermore, lowering the reaction temperature to 0 °C or -20 °C tightens the ion pair, significantly improving the er and diastereoselectivity.

Mechanism N1 Indolyl Dihydropyridine N2 Enamine Isomerization (CPA Activation) N1->N2 N3 Iminium Intermediate N2->N3 N4 Asymmetric Dearomatization N3->N4 N5 2,7-Diazaspiro[4.4]nonane Spiroindoline N4->N5

Figure 2: Mechanistic pathway of the CPA-Catalyzed Cascade Spirocyclization.

Experimental Protocol 2: CPA-Catalyzed Cascade Spirocyclization
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, add the tryptamine-derived indolyl dihydropyridine substrate (0.1 mmol) and the selected chiral phosphoric acid catalyst (10 mol%).

  • Solvent Addition: Add anhydrous toluene (2.0 mL) under an argon atmosphere.

  • Reaction: Stir the mixture at the optimized temperature (typically 0 °C to room temperature) for 24–72 hours. The reaction progress must be monitored by TLC or LC-MS to ensure complete conversion of the enamine to the iminium intermediate and subsequent cyclization.

  • Purification: Once complete, directly load the crude reaction mixture onto a silica gel column. Purify using a gradient of petroleum ether and ethyl acetate to isolate the chiral spiroindoline product. Determine the er via chiral stationary phase HPLC.

References
  • Source: PubMed Central (PMC)
  • Design, Synthesis and Disposition Studies of New ISRIB Analogues, Targeting eIF2B Source: Nottingham ePrints URL
  • Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R)
  • Source: American Chemical Society (ACS)

Sources

Technical Support Center: Purification of 2-Phenyl-2,7-diaza-spiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Downstream Processing & Purity Optimization Ticket ID: SP-44-PUR-2026

Executive Summary: The Scaffold Challenge

The 2-Phenyl-2,7-diaza-spiro[4.4]nonane scaffold presents a unique purification paradox in medicinal chemistry. You are dealing with a molecule that possesses two distinct nitrogen centers with vastly different electronic environments:

  • N-7 (Secondary Amine): Highly basic (

    
    ), nucleophilic, and prone to "streaking" on silica.[1]
    
  • N-2 (N-Phenyl / Aniline-like): Significantly less basic (

    
    ) due to resonance delocalization into the phenyl ring.
    

This duality is not a bug; it is a feature we can exploit.[1] This guide moves beyond standard protocols to leverage these physicochemical properties for superior isolation.

Module 1: Troubleshooting Guides

Ticket #001: "My crude product is a sticky black oil that won't crystallize."

Root Cause Analysis: The "oil" state is often caused by trace impurities (unreacted aniline, Pd-ligands) acting as plasticizers, preventing the crystal lattice from forming. Furthermore, the free base form of spiro-diamines is naturally amorphous.

The Fix: The "pKa Swing" Extraction Do not rely on standard aqueous workups.[1] Use the


 differential between the N7-alkyl amine and impurities.[1]

Protocol:

  • Dissolution: Dissolve crude oil in EtOAc or DCM.

  • Acid Wash (pH ~4): Wash with 0.5 M Citric Acid (pH ~4).[1]

    • Why? At pH 4, the highly basic N7 is protonated (water-soluble). The weakly basic N2-phenyl and neutral organic impurities remain in the organic layer.

    • Wait, stop: This is only if you want to remove the product from the organic layer.[1]

    • Correction: If your product is the 2-phenyl derivative, the N7 is the basic handle.

    • Correct Workflow: Extract the organic layer with 1M HCl (protonates both Ns).[1] Discard organics.

  • Basification (The Critical Step): Adjust the aqueous layer pH to ~12 using NaOH.[1]

  • Extraction: Extract back into DCM.

  • Salt Formation: Do not dry down to an oil.[1] While in solution, add 2.0 equivalents of Oxalic Acid (in EtOH) or HCl (in Dioxane).[1] The Dihydrochloride or Hemioxalate salts are far more likely to crystallize than the free base [1, 2].[1]

Ticket #002: "I see severe streaking on TLC and Flash Columns."

Root Cause Analysis: The secondary amine at position 7 interacts strongly with the acidic silanol groups (


) on the silica gel surface, causing peak broadening and tailing.

The Fix: Mobile Phase Modifiers Standard silica is insufficient.[1] You must deactivate the silica surface.[1]

Recommended Systems:

Method Mobile Phase Composition Application
Standard DCM : MeOH : NH₄OH (90 : 9 : 1) General purification.[1] The ammonia competes for silanol sites.[1]
Advanced DCM : MeOH : Triethylamine (95 : 4 : 1) Use if NH₄OH is unavailable.[1] Note: TEA is harder to remove.[1]

| Alternative | Amine-Functionalized Silica | Use bonded amine silica cartridges (e.g., KP-NH). No modifier needed. |

Ticket #003: "High Palladium content (>1000 ppm) after Buchwald Coupling."[1]

Root Cause Analysis: The spiro-diamine backbone is an excellent ligand.[1] The N7 nitrogen coordinates to residual Palladium (Pd) from the cross-coupling reaction used to install the phenyl ring, trapping it in the product.

The Fix: Chelation Scavenging Filtration through Celite is ineffective for coordinated Pd.[1] You must use a scavenger with a higher affinity for Pd than your amine.[1]

Protocol:

  • Dissolve crude (1 g) in THF (10 mL).

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger (0.5 eq relative to Pd loading).[1]

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 µm PTFE filter.[1]

  • Result: Pd levels typically drop to <20 ppm [3].[1]

Module 2: Visualized Workflows

Workflow A: The "pKa Swing" Purification Logic

This logic gate illustrates how to separate your product from both non-basic impurities (starting materials) and highly basic byproducts.[1]

PurityLogic Crude Crude Reaction Mixture (Product + Impurities) Acidify Dissolve in EtOAc Wash with 1M HCl Crude->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 1) (Contains Product Salt) PhaseSep1->AqLayer1 Keep Basify Adjust to pH 12 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqLayer2 Aqueous Layer (Waste) PhaseSep2->AqLayer2 Discard OrgLayer2 Organic Layer (Product Free Base) PhaseSep2->OrgLayer2 Keep Crystallize Add HCl/Dioxane Crystallize Salt OrgLayer2->Crystallize

Caption: Figure 1. The "pKa Swing" protocol utilizes the basicity of the N7 nitrogen to isolate the spiro-diamine from non-basic organic impurities.

Workflow B: Chiral Resolution Strategy

Spiro[4.4]nonanes are chiral.[1] If you synthesized the racemate, separating enantiomers is critical for biological assays.

ChiralSep Racemate Racemic Mixture (±)-2-Phenyl-2,7-diaza... Decision Scale? Racemate->Decision SmallScale < 100 mg (Analytical/Bioassay) Decision->SmallScale LargeScale > 1 gram (Process/Development) Decision->LargeScale HPLC Chiral HPLC/SFC Column: Chiralpak IA or IC Mobile: Hex/IPA/DEA SmallScale->HPLC SaltRes Diastereomeric Salt Formation Agent: L-Tartaric Acid or Dibenzoyl-L-tartaric acid LargeScale->SaltRes Pure Enantiopure (>98% ee) HPLC->Pure SaltRes->Pure

Caption: Figure 2. Decision tree for enantiomeric separation. High-value small batches favor HPLC; bulk scale favors tartrate salt crystallization.

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use Boc-protection to simplify purification? A: Yes. Protecting the N7 secondary amine with a Boc group (


 neutral) drastically changes the polarity.
  • Strategy: React crude with

    
    . The product becomes lipophilic and non-basic.[1]
    
  • Benefit: You can now use standard Hexane/EtOAc chromatography without modifiers.[1]

  • Deprotection: Remove Boc with 4M HCl/Dioxane in the final step to precipitate the pure amine salt directly [4].[1]

Q: Why does my product turn pink/brown upon storage? A: Secondary amines are susceptible to N-oxidation.[1] The 2-phenyl moiety (aniline-like) is also prone to oxidation.

  • Solution: Store the compound as a Dihydrochloride salt .[1] The salt form locks the nitrogen lone pairs, preventing oxidation.[1] Store under Argon at -20°C.

Q: What is the best solvent for recrystallization? A: For the Dihydrochloride salt , use a solvent pair of Methanol/Acetonitrile or Ethanol/Diethyl Ether .[1]

  • Technique: Dissolve in minimum hot Methanol, then add Acetonitrile dropwise until cloudy. Cool slowly to 4°C.

References

  • BenchChem. (2025).[1][2][3][4] Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. Retrieved from

  • PrepChem. (n.d.).[1] Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from

  • American Chemical Society. (2023).[1] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Organic Process Research & Development. Retrieved from

  • MDPI. (2023).[1] Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from

  • PubChem. (2025).[1][5] 2,7-Diazaspiro[4.4]nonane Compound Summary. Retrieved from

Sources

Overcoming low yields in diazaspirocycle synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Yield Bottlenecks in Diazaspirocycle Synthesis

Diazaspirocycles are privileged scaffolds in modern drug discovery. Their high fraction of sp³-hybridized carbons (Fsp³) significantly improves aqueous solubility, limits off-target toxicity, and enhances metabolic stability compared to flat, aromatic analogs1[1]. However, their synthesis is notoriously plagued by low yields due to severe steric hindrance, ring strain, and competing side reactions.

This knowledge base is designed for discovery chemists and process engineers. It bypasses generic advice, providing field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to rescue failing syntheses.

Quantitative Yield Optimization Summary

Before diving into specific troubleshooting modules, review the expected yield improvements when transitioning from standard conditions to the optimized protocols detailed in this guide.

Reaction / TransformationPrimary Chemical ChallengeStandard YieldOptimized Reagents / CatalystsOptimized Yield
Ring-Closing Metathesis (RCM) Ru-catalyst poisoning & product trapping30–50%Grubbs II + DMSO/Silica Ru-Scavenger78–85%
Buchwald-Hartwig Amination Steric hindrance at the spiro center< 15%Pd(OAc)₂, BINAP/Xantphos, Cs₂CO₃80–92%
Intramolecular Friedel-Crafts Incomplete cyclodehydration5–22%Triflic acid (CF₃SO₃H) at 25 °C91–97%

Support Module A: Ring-Closing Metathesis (RCM) Failures

Ticket #1044: "My RCM reaction for a 1,9-diazaspiro[5.5]undecane scaffold stalls at 40% conversion, and the isolated product is heavily contaminated with a dark brown residue."

Root Cause Analysis: RCM of N-anchored homoallylic dienes frequently suffers from two compounding issues. First, the Lewis basic spiro-nitrogen chelates to the ruthenium center of the Grubbs catalyst, poisoning the catalytic cycle 2[2]. Second, this coordination makes the Ru-residues highly soluble in organic solvents, causing them to co-elute with the diazaspirocycle during silica gel chromatography, resulting in the dark brown contamination3[3].

Resolution Logic: To break the Ru-nitrogen coordination complex, a specialized chemical scavenger (such as DMSO) must be introduced during the workup phase. DMSO strongly coordinates to the ruthenium, displacing the amine and altering the polarity of the metal complex so it binds irreversibly to silica[3].

RCM_Troubleshooting Start Start RCM Reaction (N-anchored dienes) CheckConv Check Conversion (LC-MS / NMR) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv Steric hindrance / Catalyst death HighConv High Conversion (>80%) CheckConv->HighConv Degas Exclude O2 / Degas Solvent Increase Catalyst Loading LowConv->Degas Workup Quench & Workup HighConv->Workup Degas->CheckConv Retry RuIssue Highly Colored Product? (Ru-residue trapping) Workup->RuIssue Scavenger Add DMSO/Silica Scavenger Protocol RuIssue->Scavenger Yes Pure Pure Diazaspirocycle (78-85% Yield) RuIssue->Pure No Scavenger->Pure

Figure 1: Decision tree for troubleshooting low yields and Ru-contamination in RCM diazaspirocycle synthesis.

Step-by-Step Protocol: Optimized RCM & Ru-Scavenging

  • Degassing (Critical): Dissolve the diene precursor in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.01 M (high dilution prevents intermolecular cross-metathesis). Sparge with argon for 15 minutes.

  • Catalysis: Add Grubbs II catalyst (5 mol%). Stir at 40 °C for 12 hours.

  • Self-Validation Check 1: Pull a 0.1 mL aliquot, evaporate, and run a crude ¹H NMR. Look for the disappearance of terminal olefin protons (~4.9–5.1 ppm) and the appearance of internal cyclic olefin protons (~5.6 ppm).

  • Scavenging: Once conversion is >95%, add DMSO (50 equivalents relative to the Ru catalyst) directly to the reaction mixture. Stir at room temperature for 12 hours.

  • Filtration: Add silica gel (approx. 5 g per mmol of substrate) to the flask. Stir for 15 minutes, then filter through a pad of Celite, washing thoroughly with EtOAc.

  • Self-Validation Check 2: The filtrate must be pale yellow or colorless. If it remains dark brown, the Ru-complex was not fully displaced; repeat the DMSO/Silica step.

Support Module B: Palladium-Catalyzed C-N Cross-Coupling

Ticket #1089: "Attempting Buchwald-Hartwig amination of an aryl halide with a diazaspiro[3.3]heptane core yields predominantly dehalogenated starting material and <15% of the desired arylated spirocycle."

Root Cause Analysis: The spirocyclic center creates an extreme steric umbrella. During the Pd-catalytic cycle, the reductive elimination step—where the carbon-nitrogen bond is actually formed—becomes the highest energy barrier. If reductive elimination is too slow, the Pd-aryl intermediate undergoes competitive β-hydride elimination or protodehalogenation, destroying the yield4[4].

Resolution Logic: Switching to a bidentate ligand with a large bite angle (e.g., BINAP or Xantphos) forces the palladium center into a distorted geometry that physically accelerates reductive elimination[1]. Furthermore, utilizing an inorganic base like Cs₂CO₃ in a non-polar solvent (toluene) suppresses undesired side reactions[4].

Step-by-Step Protocol: High-Yield Arylation of Diazaspirocycles

  • Preparation: In a Schlenk flask, charge Pd(OAc)₂ (5 mol%) and BINAP (10 mol%). Add anhydrous toluene and degas with N₂ for 10 minutes.

  • Activation: Heat the mixture to 80 °C for 15 minutes to pre-form the active Pd-ligand complex. The solution should turn a deep, homogenous red/orange.

  • Coupling: Cool to room temperature. Add the aryl halide (1.0 equiv), the diazaspirocycle amine (1.5 equiv), and Cs₂CO₃ (1.1 equiv). Degas for an additional 10 minutes[1].

  • Reaction: Heat to 80–100 °C for 10–20 minutes.

  • Self-Validation Check: Monitor via LC-MS. The rapid conversion (often complete in <30 minutes) is a hallmark of successful reductive elimination. Prolonged heating (>2 hours) usually indicates catalyst death and will only increase dehalogenated byproducts.

Support Module C: Intramolecular Friedel-Crafts Cyclodehydration

Ticket #1102: "Synthesizing diazaspirocycles via Friedel-Crafts cyclization of azafluorenols requires heating at 100 °C for 24 hours, yielding only 5-20% product along with massive decomposition."

Root Cause Analysis: Standard Brønsted acids (e.g., HCl, H₂SO₄) are insufficiently acidic to fully drive the dehydration of basic azafluorenols into the requisite electrophilic intermediates. Because the starting material contains basic nitrogen atoms, the acid is partially buffered. The reaction stalls unless forced with extreme heat, which inevitably causes degradation 5[5].

Resolution Logic: Utilizing a Brønsted superacid, specifically trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H), enables the rapid generation of highly reactive dicationic electrophiles (oxonium dications) at room temperature[5]. This completely bypasses the need for heating and pushes conversions to near-quantitative yields (>95%) in under 4 hours[6].

Superacid_Mechanism A Azafluorenol Precursor B Triflic Acid (CF3SO3H) Protonation A->B C Oxonium Dication Intermediate B->C -H2O D Electrophilic Dication C->D E Intramolecular Friedel-Crafts D->E F Diazaspirocycle (>95% Yield) E->F

Figure 2: Mechanistic pathway of superacid-promoted intramolecular Friedel-Crafts cyclodehydration.

Step-by-Step Protocol: Superacid-Promoted Cyclization

  • Setup: Dissolve the azafluorenol precursor (1.0 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere.

  • Superacid Addition: Slowly add triflic acid (CF₃SO₃H, 2.0 to 35.0 equiv depending on substrate basicity). Note: Using less than 1.0 equiv results in <22% yield due to basic site buffering[6].

  • Cyclization: Remove the ice bath and allow the reaction to stir at 25 °C for 1 to 4 hours.

  • Self-Validation Check: The reaction mixture will often exhibit a distinct color change as the dicationic species forms and subsequently quenches. Quench carefully by pouring the mixture into ice-cold saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate. The crude NMR should show a quantitative shift of the aromatic protons, confirming ring closure without the need for harsh heating[5].

Frequently Asked Questions (FAQs)

Q: Why does my Boc-protected diazaspirocycle degrade during the superacid cyclization? A: Triflic acid is a superacid and will quantitatively cleave Boc and trityl protecting groups. If your synthetic route requires late-stage Friedel-Crafts cyclization, you must swap to acid-stable protecting groups such as Cbz, or perform the cyclization prior to amine protection.

Q: Can I use continuous flow chemistry to improve my Buchwald-Hartwig yields? A: Yes. Flow chemistry is highly effective for scaling up diazaspirocycle cross-couplings because it ensures superior heat transfer and prevents the localized overheating that leads to catalyst degradation. However, ensure your Cs₂CO₃ base is either finely milled to prevent micro-reactor clogging or swapped for a soluble organic superbase if compatible.

References

  • Superacid Promoted Synthesis of 9,9′-Spirobifluorenes and Related Aza- and Diazaspirocycles - The Journal of Organic Chemistry (ACS Publications). 5

  • Superacid Promoted Synthesis of 9,9′-Spirobifluorenes and Related Aza- and Diazaspirocycles (Abstract/Data) - The Journal of Organic Chemistry (ACS Publications). 6

  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC (NIH). 4

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery - The Journal of Organic Chemistry (ACS Publications). 3

  • Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis... - European Journal of Chemistry. 2

  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide - BenchChem. 1

Sources

Technical Support Center: Synthesis of Phenyl-Substituted Diazaspiros

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of phenyl-substituted diazaspiro compounds. Diazaspirocycles, particularly 2,6-diazaspiro[3.3]heptanes, are highly valued as rigid, metabolically stable bioisosteres for piperazines in drug development. However, their high ring strain, steric bulk, and complex coordination chemistry often lead to frustrating side reactions.

This guide provides troubleshooting FAQs, mechanistic insights, and validated protocols to help you bypass common synthetic bottlenecks.

Section 1: Troubleshooting Buchwald-Hartwig Cross-Coupling

Q: During the Pd-catalyzed C–N cross-coupling of my diazaspiro secondary amine with an aryl halide, my yields are poor (<20%), and I am isolating an unsaturated byproduct. What is happening?

A: You are observing


-hydride elimination , a notorious side reaction when coupling sterically demanding secondary amines [3].
  • The Causality: After the oxidative addition of the aryl halide and the coordination of your diazaspiro amine, a Pd(II)-amido intermediate is formed. For the reaction to succeed, this complex must undergo reductive elimination. However, if the transition state for reductive elimination is sterically hindered by the phenyl substituents on your diazaspiro core, the Pd center will instead abstract a

    
    -hydrogen from the amine ring. This off-cycle pathway yields an unsaturated diazaspiro byproduct (e.g., diazaspiro[5.5]undec-1-ene) and a reduced arene [3].
    
  • The Solution: You must accelerate the rate of reductive elimination so that it outcompetes

    
    -hydride elimination. Switch your ligand to a bulky, electron-rich dialkylbiaryl monophosphine like RuPhos  or GPhos . These ligands force the Pd(II) intermediate into a geometry that pushes the aryl and amido groups together, drastically lowering the activation energy for reductive elimination [4].
    

Q: My cross-coupling reaction stalls at 30% conversion when using electron-rich heteroaryl halides. Adding more catalyst doesn't help.

A: This is a classic case of catalyst deactivation . Small, electron-rich heteroarenes and bulky secondary diazaspiro amines can displace the supporting phosphine ligand from the palladium center, forming an inactive, off-cycle Pd complex [4].

  • The Solution: Pre-mix your Pd source and ligand to ensure complete complexation before adding the amine. Alternatively, use a pre-formed palladacycle precatalyst (e.g., RuPhos Pd G3) which ensures a 1:1 Pd-to-ligand ratio and prevents the formation of unligated, easily deactivated Pd species.

G A Pd(0) Catalyst + Ligand B Oxidative Addition (Aryl Halide) A->B C Amine Coordination & Deprotonation B->C D Pd(II)-Amido Complex C->D E Reductive Elimination (Desired Pathway) D->E Bulky Ligand (e.g., RuPhos) G β-Hydride Elimination (Side Reaction) D->G Slow Elimination / Accessible β-H F Target Phenyl-Diazaspiro E->F H Unsaturated Diazaspiro Byproduct G->H

Caption: Mechanistic divergence in Pd-catalyzed amination: Reductive vs. β-hydride elimination.

Data Summary: Ligand Effects on Diazaspiro Amination
Reaction ConditionLigandTemp (°C)Target Yield (%)

-Hydride Elimination (%)
Catalyst Deactivation
Pd2(dba)3BINAP100< 20> 30High
Pd2(dba)3RuPhos10085 - 93< 5Low
Pd(OAc)2GPhos8088 - 95< 2Low

Section 2: Base-Mediated Spirocyclization Side Reactions

Q: I am attempting a base-mediated cyclization to form 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane. My LC-MS shows a complex mixture of ring-opened products rather than the target spirocycle. How do I prevent this?

A: You are suffering from nucleophilic ring-opening of the highly strained azetidinium/aziridinium intermediate [1].

  • The Causality: The synthesis of the [3.3] spiro system from a linear precursor (e.g., (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine) requires an internal nucleophilic attack. Because the phenyl group introduces significant steric hindrance, elevated temperatures (70–110 °C) are required to drive the ring closure [1]. However, at these temperatures, the highly strained 4-membered ring becomes susceptible to nucleophilic attack by excess base or trace moisture, leading to irreversible ring-opening degradation.

  • The Solution: Strictly maintain anhydrous conditions and use a non-nucleophilic base like potassium tert-butoxide (t-BuOK) in a sealed tube. Do not exceed 70 °C unless absolutely necessary, and monitor the reaction strictly by TLC/LC-MS to quench it the moment the precursor is consumed.

G A Linear Precursor (Chloromethylazetidine) B Base Addition (t-BuOK, THF) A->B C Aziridinium Intermediate B->C Dehydrohalogenation D Intramolecular Attack (70°C) C->D Controlled Temp F Ring-Opened Side Products C->F Excess Heat / Nucleophile Attack E 2,6-Diazaspiro[3.3]heptane D->E

Caption: Pathway of base-mediated spirocyclization and temperature-dependent ring-opening.

Section 3: Reductive Amination Pitfalls

Q: When performing a one-pot reductive amination of a spiro-ketone with aniline to install the phenyl group, I get mostly the reduced spiro-alcohol instead of the target amine. Why?

A: The steric bulk of the spirocyclic ketone drastically slows down imine formation. In a one-pot setup with a reducing agent (like NaBH4 or NaBH3CN), the reductant attacks the unreacted ketone faster than the amine can condense with it, yielding the spiro-alcohol side product [2].

  • The Solution: You must use a stepwise reductive amination protocol. First, form the imine in a toluene–methanol mixture. Crucially, remove the solvents under reduced pressure to drive the equilibrium toward imine formation by removing water. Only after confirming complete imine formation (via NMR or IR) should you resuspend and add the reducing agent [2].

Validated Experimental Protocols

Protocol A: RuPhos-Enabled Buchwald-Hartwig Amination of Diazaspiros

This protocol is self-validating: The use of a pre-mixed catalyst system ensures the active Pd(0) species is formed before encountering the sterically demanding diazaspiro substrate, preventing deactivation.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd2(dba)3 (1 mol %) and RuPhos (2 mol %).

  • Solvation: Add anhydrous 1,4-dioxane (2 mL/mmol) and stir at room temperature for 15 minutes. The solution will shift from dark purple to a reddish-brown hue, indicating the formation of the active L-Pd(0) complex.

  • Reagent Addition: Add the aryl chloride (1.0 equiv), the diazaspiro free-base (1.1 equiv), and sodium tert-butoxide (NaOt-Bu, 3.0 equiv).

  • Coupling: Heat the mixture to 100 °C. The bulky RuPhos ligand will enforce rapid reductive elimination, suppressing

    
    -hydride elimination.
    
  • Validation & Quench: Monitor via LC-MS. Complete conversion is typically observed within 20–30 minutes. Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate in vacuo.

Protocol B: Stepwise Reductive Amination for Phenyl-Diazaspiro Synthesis

This protocol utilizes a vacuum-driven equilibrium shift to prevent the formation of reduced spiro-alcohol side products.

  • Imine Formation: Dissolve the spiro-ketone (1.0 equiv) and aniline (1.2 equiv) in a 1:1 mixture of anhydrous toluene and methanol (0.2 M). Add a catalytic amount of acetic acid (0.1 equiv).

  • Equilibrium Shift: Stir at 50 °C for 2 hours. Remove the solvents completely under reduced pressure (rotary evaporator). The azeotropic removal of water forces the condensation to completion.

  • Validation: Take a crude IR or 1H-NMR to confirm the disappearance of the ketone carbonyl stretch/peak and the appearance of the imine.

  • Reduction: Redissolve the crude imine in anhydrous methanol. Cool to 0 °C and add sodium borohydride (NaBH4, 1.5 equiv) portion-wise.

  • Workup: Stir for 1 hour at room temperature. Quench with saturated aqueous NaHCO3, extract with dichloromethane, dry over Na2SO4, and purify via flash chromatography.

References

  • Hamza, D., et al. "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes". Thieme Connect. Available at: [Link]

  • National Institutes of Health (NIH). "Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs)". PMC. Available at:[Link]

  • Reichert, Elaine C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions". DSpace@MIT. Available at: [Link]

Technical Support Center: Regioselective Functionalization of 2,7-Diaza-spiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and self-validating protocols for the desymmetrization and orthogonal functionalization of 2,7-diaza-spiro[4.4]nonane—a privileged spirocyclic diamine scaffold frequently utilized in medicinal chemistry and drug development.

Knowledge Base: The Causality of Desymmetrization

The Challenge: 2,7-diaza-spiro[4.4]nonane possesses two secondary amines situated in identical pyrrolidine rings. Because the spirocyclic quaternary carbon effectively insulates the two rings from cross-talk, the inductive effect of protecting one nitrogen does not significantly deactivate the second nitrogen. Consequently, standard stoichiometric control (e.g., adding 1.0 equivalent of an electrophile) results in a statistical mixture heavily contaminated with the di-protected byproduct and unreacted starting material.

The Solution: The "Proton-as-a-Protecting-Group" Strategy To bypass statistical limitations, we exploit thermodynamic equilibria using pH-mediated deactivation [1]. By introducing exactly 1.0 equivalent of a strong acid (such as HCl) to the diamine, a mono-hydrochloride salt is formed. The protonated nitrogen becomes completely non-nucleophilic, effectively masking it. The remaining free amine can then be selectively reacted with an electrophile like di-tert-butyl dicarbonate (Boc₂O). This shifts the reaction from a statistically driven process to a thermodynamically controlled desymmetrization, drastically improving the mono-protection yield.

G A 2,7-diazaspiro[4.4]nonane (Symmetrical) B Mono-protonated Salt (Desymmetrized) A->B 1.0 eq. HCl MeOH/H2O, 0°C C Mono-Boc Protected Salt (Intermediate) B->C 0.95 eq. Boc2O Slow Addition D Mono-Boc Product (Target Molecule) C->D NaOH Wash (Deprotonation)

Figure 1: pH-mediated desymmetrization pathway for 2,7-diazaspiro[4.4]nonane monoprotection.

Standard Operating Procedures (SOPs)

Every protocol provided here is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoints confirm the success of the current transformation.

SOP 1: pH-Controlled Mono-Boc Protection

Objective: Synthesize tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate with >75% regioselectivity.

  • Salt Formation: Dissolve 2,7-diaza-spiro[4.4]nonane (10.0 mmol, 1.0 eq) in a 1:1 mixture of MeOH and H₂O (50 mL). Cool the solution to 0 °C in an ice bath. Slowly add 1.0 M aqueous HCl (10.0 mL, 10.0 mmol, 1.0 eq) dropwise. Stir for 30 minutes to ensure complete equilibration to the mono-hydrochloride salt.

  • Electrophilic Addition: Dissolve Boc₂O (2.07 g, 9.5 mmol, 0.95 eq) in THF (20 mL). Using a syringe pump, add the Boc₂O solution to the reaction mixture over 2 hours at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup & Extraction: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with 1.0 M NaOH to adjust the pH to ~11 (deprotonating the unreacted amine). Extract with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Validation Checkpoint 1:

  • TLC (DCM:MeOH:NH₄OH 90:9:1): Stain with Ninhydrin. The free diamine remains at the baseline (dark purple). The target mono-Boc product appears at

    
     ~0.3 (pink/red). Any di-Boc byproduct will appear at 
    
    
    
    ~0.8 (Ninhydrin negative; requires iodine or KMnO₄ to visualize).
  • LC-MS: Confirm the presence of the mono-Boc product mass:

    
     m/z.
    
SOP 2: Orthogonal Functionalization via

Objective: Functionalize the unprotected nitrogen of the mono-Boc intermediate, followed by orthogonal deprotection [2].

  • Coupling: Dissolve the mono-Boc-2,7-diaza-spiro[4.4]nonane (5.0 mmol, 1.0 eq) in anhydrous DMF (15 mL). Add an aryl halide (e.g., 2-chloropyrimidine, 5.5 mmol, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (10.0 mmol, 2.0 eq). Heat the mixture to 80 °C for 12 hours under nitrogen.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash extensively with 5% aqueous LiCl (3 × 20 mL) to remove DMF. Dry and concentrate the organic layer.

  • Deprotection: Dissolve the crude intermediate in DCM (10 mL) and add 4.0 M HCl in Dioxane (10 mL). Stir at room temperature for 2 hours. Concentrate in vacuo to yield the functionalized hydrochloride salt.

Validation Checkpoint 2:

  • Pre-Deprotection LC-MS: Ensure the disappearance of the 227.1 m/z peak and the appearance of the expected coupled mass (e.g.,

    
     m/z for the pyrimidine adduct).
    
  • Post-Deprotection: The product should once again become Ninhydrin positive on TLC, confirming the successful removal of the Boc group and the liberation of the secondary amine.

G Step1 Step 1: pH-Controlled Mono-Protection Boc2O, HCl, MeOH/H2O Step2 Step 2: Acid-Base Extraction Isolate Mono-Boc Step1->Step2 Step3 Step 3: Orthogonal Functionalization Ar-X, Pd-cat or SNAr Step2->Step3 Step4 Step 4: Boc Deprotection 4M HCl in Dioxane Step3->Step4

Figure 2: Step-by-step workflow for the orthogonal functionalization of spirocyclic diamines.

Data Analytics: Method Comparison

To assist in selecting the appropriate desymmetrization strategy for your specific scale and constraints, review the quantitative performance metrics below.

Functionalization StrategyReagents & ConditionsTypical Mono-Boc YieldDi-Boc ByproductScalability & Notes
Statistical Batch 1.0 eq Boc₂O, DCM, 0 °C~40 - 45%~25 - 30%Moderate. Requires tedious chromatographic separation of the di-Boc impurity.
pH-Controlled Batch 1.0 eq HCl, 0.95 eq Boc₂O, MeOH/H₂O~70 - 80%< 10%High. Easily purified via acid-base extraction. Ideal for gram-scale synthesis.
Continuous Flow 1.0 eq Boc₂O, EtOH, 2 min residence time~65 - 75%< 15%Very High. Eliminates batch mixing inefficiencies; prevents local excesses of Boc₂O.

Troubleshooting Desk & FAQs

Q: Why am I getting >30% di-Boc protected byproduct even when strictly using 1.0 equivalent of Boc₂O? A: This is a classic mass-transfer issue. In batch reactors, adding Boc₂O too quickly creates localized zones of high electrophile concentration. The free diamine in these zones reacts twice before the Boc₂O can disperse. Fix: Ensure vigorous stirring, maintain high dilution (0.05 M or lower), and use a syringe pump for addition. Alternatively, switch to continuous flow chemistry to completely eliminate batch mixing gradients.

Q: How can I efficiently separate the mono-Boc product from the unreacted diamine and di-Boc byproduct without using column chromatography? A: Utilize an acid-base extraction cascade based on pKa differentials.

  • Dissolve the crude mixture in EtOAc and wash with mildly acidic water (pH ~4). The mono-Boc (pKa ~9.5) and free diamine will protonate and move to the aqueous layer. The neutral di-Boc byproduct remains in the organic layer and is discarded.

  • Basify the aqueous layer to pH ~11 using NaOH and extract with DCM. The mono-Boc product will migrate into the organic layer, while the highly polar free diamine will largely remain in the aqueous layer.

Q: Does the choice of solvent affect the regioselectivity in the pH-controlled method? A: Yes, significantly. Non-polar solvents (like pure DCM) promote tight ion-pairing, which can reduce the efficacy of the proton as a protecting group. Protic solvents (MeOH, EtOH) or biphasic systems (THF/H₂O) solvate and stabilize the protonated intermediate much more effectively, ensuring the protonated nitrogen remains strictly non-nucleophilic [3].

References

  • Green Chemistry in Drug Discovery Source: Springer (Edited by Paul F. Richardson). Details the thermodynamic advantages of utilizing protons as protecting groups for the monoprotection of symmetrical diamines. URL:[Link]

  • Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase Source: Journal of Medicinal Chemistry, 53(3), 1048-1055 (Boxer, M. B., et al., 2010). Demonstrates the successful desymmetrization, orthogonal protection, and functionalization of spirocyclic diamines including 2,7-diazaspiro[4.4]nonane. URL:[Link]

Troubleshooting guide for the scale-up of 2-Phenyl-2,7-diaza-spiro[4.4]nonane production

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the scale-up of 2-Phenyl-2,7-diaza-spiro[4.4]nonane . This content is designed for process chemists and engineers encountering specific bottlenecks during the transition from gram-scale optimization to kilogram-scale pilot production.

Status: Active Topic: Process Troubleshooting & Scale-Up Protocols Target Molecule: 2-Phenyl-2,7-diaza-spiro[4.4]nonane (CAS: Derivative of 175-96-2)

Executive Summary

The synthesis of 2-Phenyl-2,7-diaza-spiro[4.4]nonane typically involves the construction of the spiro-pyrrolidine core followed by N-arylation, or the cyclization of N-phenyl precursors. The most frequent scale-up failures occur during the C-N coupling (Buchwald-Hartwig) step due to catalyst deactivation and during the isolation of the spiro-diamine due to high water solubility and emulsion formation. This guide addresses these critical control points.

Part 1: The C-N Coupling Phase (N-Arylation)

Context: Introducing the phenyl group to the 2,7-diaza-spiro[4.4]nonane core via Palladium-catalyzed cross-coupling.

Q: Our reaction stalls at ~80% conversion on the 500g scale, despite working perfectly on the 10g scale. Adding more catalyst doesn't help. What is happening?

A: This is a classic Mass Transfer vs. Catalyst Deactivation issue. On a small scale, magnetic stirring provides sufficient interfacial surface area for the base (often solid NaOtBu or Cs2CO3) to react. On a pilot scale, the "dead zones" in the reactor allow the catalyst to decompose before the base can facilitate the transmetalation cycle.

Troubleshooting Protocol:

  • Switch Bases: If using inorganic bases (Cs2CO3), switch to soluble organic bases like LiHMDS or NaOtBu (if substrate tolerates) to eliminate the solid-liquid mass transfer limitation.

  • Oxygen Exclusion: The larger headspace in pilot reactors is a common source of O2 ingress. A simple N2 flush is insufficient. You must perform three cycles of vacuum/nitrogen backfill at reaction temperature.

  • Ligand Selection: For secondary spiro-amines, monodentate phosphines often fail at scale due to thermal instability. Switch to robust dialkylbiaryl phosphine ligands like RuPhos or BrettPhos , which form highly active precatalysts resistant to thermally induced disproportionation.

Q: We are seeing high levels of hydrodehalogenation (reduction of the aryl halide) instead of the desired product.

A: This indicates "Starved" Catalyst conditions. When the amine nucleophile concentration is locally low (due to poor mixing) or the oxidative addition complex is unstable, the Pd-intermediate undergoes


-hydride elimination or reacts with the solvent (especially if using alcohols or THF).

Corrective Action:

  • Solvent Switch: Move from THF to Toluene or Xylene . Ethers can act as hydride sources at high temperatures.

  • Reagent Order: Do not premix the catalyst and aryl halide at high temperatures without the amine present. Ensure the amine is available in the matrix before heating.

Decision Tree: Buchwald-Hartwig Optimization

BuchwaldTroubleshooting Start Issue: Low Yield / Stalled Reaction CheckColor Check Reaction Color (Black = Pd Black precip) Start->CheckColor BlackPrecip Catalyst Decomposed CheckColor->BlackPrecip Yes NoChange Catalyst Inactive CheckColor->NoChange No O2Leak Cause: O2 Ingress BlackPrecip->O2Leak Headspace Issue LigandFail Cause: Ligand Dissociation BlackPrecip->LigandFail Thermal Issue BaseIssue Cause: Base Insolubility NoChange->BaseIssue Heterogeneous Mix Action1 Action: Schlenk Line / Degas Solvents O2Leak->Action1 Action2 Action: Switch to RuPhos/BrettPhos LigandFail->Action2 Action3 Action: Use Soluble Base (NaOtBu) BaseIssue->Action3

Caption: Diagnostic logic for troubleshooting Pd-catalyzed C-N coupling failures during scale-up.

Part 2: Core Synthesis & Isolation (The "Upstream")

Context: Handling the 2,7-diaza-spiro[4.4]nonane scaffold, often generated via reduction of a spiro-imide or dione.[1]

Q: After LiAlH4 reduction, the quench forms a gelatinous gray sludge that traps 40% of our product. Filtration is impossible.

A: You are creating aluminum hydroxide gels. The standard "water/NaOH/water" (Fieser) workup often fails at kilogram scale because the heat cannot dissipate fast enough, leading to localized polymerization of the aluminates.

Scale-Up Protocol (Rochelle Salt Method): Instead of the Fieser method, use Potassium Sodium Tartrate (Rochelle Salt) .

  • Quench the reaction with a stoichiometric amount of water (carefully!).

  • Add a saturated aqueous solution of Rochelle Salt (100 mL per gram of LiAlH4 used).

  • Stir vigorously at room temperature for 2–4 hours .

  • Result: The gray sludge will separate into two clean layers: a clear organic phase and a solubilized aqueous aluminum complex. No filtration is required; simply separate the layers.

Q: The product is "oiling out" during acid-base extraction and we cannot crystallize it.

A: Spiro-diamines are notoriously difficult to crystallize as free bases. They are "greasy" molecules with high rotational freedom.

Resolution Strategy: Do not attempt to isolate the free base as a solid.

  • Extract: Keep the product in the organic phase (e.g., MTBE or Toluene).

  • Salt Formation: Add a solution of Oxalic Acid (in ethanol) or HCl (in isopropanol).

  • Outcome: The 2-Phenyl-2,7-diaza-spiro[4.4]nonane oxalate or dihydrochloride salt will likely crystallize instantly with high purity, rejecting organic impurities into the mother liquor.

Part 3: Critical Data for Scale-Up

Solvent Selection Matrix

Choosing the right solvent is critical for reaction kinetics and safety.

ParameterTolueneTHF1,4-DioxaneRecommendation
Boiling Point 110°C66°C101°CToluene is preferred for scale-up (higher safety margin, better thermal control).
Peroxide Risk LowHighHighAvoid ethers in pilot plants unless stabilized and tested.
Water Miscibility ImmiscibleMiscibleMiscibleImmiscible solvents simplify the aqueous workup (Rochelle salt wash).
Pd Catalyst Stability HighModerateModerateNon-coordinating solvents (Toluene) prevent catalyst inhibition.
Safety & Hazard Profile (E-E-A-T)
  • Skin/Eye: 2,7-diaza-spiro compounds are severe irritants (H315, H319).[2] The free base is caustic.

  • Sensitization: Potential respiratory sensitizer (H335).[2][3]

  • Handling: Always handle the free amine in a fume hood. Salts are safer solids but can be hygroscopic.

Part 4: Validated Synthetic Workflow

The following diagram illustrates the recommended convergent route, highlighting the "Safe Hold Points" where the process can be paused.

SynthesisWorkflow Start Starting Material: Spiro-Imide/Dione Step1 Reduction (LiAlH4 / THF) Start->Step1 Exotherm Control Quench Workup: Rochelle Salt Step1->Quench Viscosity Mgmt Intermed Intermediate: Spiro-Diamine (Free Base) Quench->Intermed Phase Sep Step2 N-Arylation (Pd-Cat / Ph-Br / NaOtBu) Intermed->Step2 Inert Atm Purify Salt Formation (HCl/Oxalate) Step2->Purify Crystallization Final Target: 2-Phenyl-2,7-diaza-spiro[4.4]nonane . 2HCl Purify->Final

Caption: Optimized workflow for the pilot-scale production of the target spiro-diamine salt.

References

  • Buchwald, S. L., et al. "Optimization of Buchwald-Hartwig amination conditions." BenchChem Troubleshooting Guide. Retrieved from .

  • MilliporeSigma. "Scale-Up Guide: Buchwald-Hartwig Amination." Sigma-Aldrich Technical Library. Retrieved from .

  • PrepChem. "Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride."[4] PrepChem Experimental Database. Retrieved from .

  • PubChem. "2,7-Diaza-spiro[4.4]nonane Safety Data Sheet." National Center for Biotechnology Information. CID 12691883.[2] Retrieved from .

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights. Retrieved from .

Sources

Stability issues of 2-Phenyl-2,7-diaza-spiro[4.4]nonane under different conditions

[1][2][3]

Product Category: Spirocyclic Diamine Scaffolds / Medicinal Chemistry Intermediates Document ID: TS-SP-44-PH-02 Last Updated: March 2, 2026[1][2][3]

Introduction: The Scaffold Architecture

Welcome to the Technical Support Center for 2-Phenyl-2,7-diaza-spiro[4.4]nonane . This molecule is a "privileged scaffold" in drug discovery, prized for its ability to orient substituents in defined 3D vectors, offering superior metabolic stability compared to linear diamines.[1][3][4]

However, its unique electronic duality—containing both an electron-rich aniline-like nitrogen (N2) and a highly basic secondary aliphatic amine (N7) —creates specific stability challenges.[1][2][3] This guide addresses the physicochemical behaviors of this scaffold to ensure experimental reproducibility.

Module 1: Critical Storage & Handling

The Stability Profile

The stability of 2-Phenyl-2,7-diaza-spiro[4.4]nonane is dictated by its physical form.[1][2][3] Users frequently encounter degradation because they treat the Free Base and the Salt identically.[1][2][3][4] They are chemically distinct entities regarding stability.[1][2][3][4]

ParameterFree Base Form Salt Form (e.g., 2HCl, Oxalate)
Physical State Viscous oil or low-melting solidCrystalline solid
Air Sensitivity High. Prone to oxidative coloring (browning) and CO₂ absorption.[1][2][3]Low. Generally stable to oxidation.[1][2][3][4]
Hygroscopicity Moderate.[1][2][3][4]High. Avidly absorbs atmospheric moisture.[1][2][3][4]
Primary Degradant Carbamates (via CO₂), N-Oxides, Quinoid impurities.[1][2][3][4]Hydrolysis products (if wet), Hydrates.[1][2][3][4]
Storage Rule Store under Argon/Nitrogen at -20°C.Store with desiccant at 4°C or -20°C.
Visualizing the Storage Workflow

Use this decision tree to determine the optimal handling protocol for your specific batch.

StorageProtocolStartReceived CompoundCheckFormCheck FormStart->CheckFormIsSaltSalt (HCl/TFA)CheckForm->IsSaltIsBaseFree Base (Oil)CheckForm->IsBaseActionSaltStore with DesiccantAvoid MoistureIsSalt->ActionSaltActionBasePurge with ArgonSeal TightlyIsBase->ActionBaseFreezerFreezer (-20°C)ActionSalt->FreezerLongTermLong Term (>1 Month)?ActionBase->LongTermLongTerm->FreezerYesFridgeFridge (4°C)LongTerm->FridgeNo

Figure 1: Decision matrix for storage based on chemical form to prevent degradation.

Module 2: Solvation & Reaction Stability

The "Two-Nitrogen" Problem

Understanding the pKa difference is the key to successful handling.

  • N7 (Aliphatic Amine): pKa ≈ 10–11.[1][2][3] Highly basic, highly nucleophilic.[1][3][4]

  • N2 (N-Phenyl Amine): pKa ≈ 3–4.[1][2][3] Weakly basic, electron-rich but less nucleophilic due to resonance into the phenyl ring.[1][2][3][4]

Implication: In acidic media (pH < 4), both nitrogens are protonated.[1][2][3][4] In neutral/mildly basic media (pH 7–9), only N7 is protonated , while N2 remains neutral.[1][2][3][4] This allows for selective functionalization but also leads to solubility confusion.[1][2][3][4]

Common Solvation Issues
  • Protics (MeOH, Water): Good solubility for salts.[1][2][3][4] Free base may be sparingly soluble in water but soluble in MeOH.[1][2][3][4]

  • Aprotics (DCM, THF): Excellent for Free Base.[1][2][3][4] Salts are often insoluble in THF/DCM, leading to "missing compound" during extractions.[1][2][3][4]

Module 3: Troubleshooting & FAQs

Q1: My compound turned from pale yellow to dark brown. Is it ruined?

Diagnosis: Oxidative Degradation. The N-phenyl moiety (aniline-like) is sensitive to light and oxygen.[1][2][3] Over time, trace oxidation creates quinoid-like impurities which are highly colored even at low concentrations (<1%).[1][2][3]

  • Impact: Usually, the purity is still >95%.[1][2][3][4] The color is often cosmetic.[1][2][3][4]

  • Recovery Protocol:

    • Dissolve the dark oil in minimal DCM.[1][2][3][4]

    • Filter through a short pad of neutral alumina (not silica, as silica is acidic and may streak the amine).[1][2][3][4]

    • Concentrate under reduced pressure.

    • Prevention: Always backfill storage vials with Nitrogen/Argon.[1][2][3][4]

Q2: I see "extra peaks" in the NMR around 3.0–4.0 ppm that disappear with D₂O shake.

Diagnosis: Carbamate Formation. The highly basic N7 secondary amine reacts with atmospheric CO₂ to form a carbamic acid/carbamate species (R₂N-COOH).[1][2][3] This is a reversible reaction common in spiro-diamines.[1][2][3]

  • Verification: These peaks are broad and often shift or disappear if the sample is acidified or shaken with D₂O.[1][2][3][4]

  • Fix: The carbamate decomposes upon acidification or heating.[1][2][3][4] It does not permanently damage the molecule.[1][2][3][4] To remove it before a reaction, purge the solution with Nitrogen for 15 minutes or wash with dilute base (NaOH).[1][2][3][4]

Q3: The reaction yield is low when using the HCl salt form.

Diagnosis: Incomplete Neutralization. If you use the HCl salt in a nucleophilic substitution (e.g., alkylation of N7), you must add at least 2 equivalents of base (e.g., TEA, DIPEA) to free the amine.[1][2][3][4]

  • The Trap: The N2-phenyl group is weakly basic.[1][2][3] If you only add 1 equivalent of base, it might be consumed by the HCl associated with the "wrong" nitrogen (depending on equilibrium), leaving N7 partially protonated and unreactive.[2][3][4]

  • Recommendation: Use 3.0 equivalents of base when starting from the dihydrochloride salt to ensure N7 is fully reactive.[1][2][3][4]

Module 4: Degradation Pathways Visualization

Understanding how the molecule breaks down allows you to prevent it.[1][2][3][4]

DegradationMolecule2-Phenyl-2,7-diaza-spiro[4.4]nonane(Free Base)Air+ CO2 (Air Exposure)Molecule->AirOxidation+ O2 / LightMolecule->OxidationAcids+ Strong Acid (HCl)Molecule->AcidsCarbamateCarbamate Species(Reversible Solid)Air->CarbamateRapid Surface ReactionNOxideN-Oxide / Quinoid Impurities(Brown Color)Oxidation->NOxideSlow (Days/Weeks)SaltStable Salt Form(Hygroscopic)Acids->SaltStabilization

Figure 2: Primary degradation and stabilization pathways.[1][2][3] Note that salt formation is the preferred method for stabilization.[1][2][3][4]

References

  • Carrel, A. et al. (2025).[1][2][3][4][5] Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.[1][2][3][4][5]

    • Context: Establishes the structural rigidity and pKa properties of spiro-diamine scaffolds.
  • Grygorenko, O. O. et al. (2011).[1][2][3][4] Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506-5568.[1][2][3][4]

    • Context: Comprehensive review on the synthesis and stability of bicyclic diamines, including spiro[4.4]nonanes.
  • PubChem Compound Summary. (2025). 2,7-Diazaspiro[4.4]nonane. National Center for Biotechnology Information.[1][2][3][4]

    • Context: Physicochemical data and safety profiles for the core scaffold.[1][2][3][4]

  • BenchChem Technical Guide. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.

    • Context: Practical troubleshooting for synthesis and handling of spiro-pyrrolidine deriv

Analytical methods for detecting impurities in 2-Phenyl-2,7-diaza-spiro[4.4]nonane samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Methodologies for 2-Phenyl-2,7-diaza-spiro[4.4]nonane

Status: Operational | Tier: Advanced Research Support Subject: Impurity Profiling & Troubleshooting Guide Case ID: SPIRO-ANA-2026

Executive Summary & Molecule Context

Welcome to the technical support hub for the analysis of 2-Phenyl-2,7-diaza-spiro[4.4]nonane . This scaffold is a critical pharmacophore in modern drug discovery, often utilized in GPCR ligands (e.g., opioid, nociceptin receptors) due to its ability to orient substituents in defined 3D space (


 character).

The Analytical Challenge: This molecule presents a "perfect storm" for chromatographers:

  • High Basicity: The secondary amine at position 7 (N7) is highly basic (

    
    ), leading to severe peak tailing on traditional silica-based columns.
    
  • Hydrophobicity Mismatch: The N-phenyl group (position 2) adds significant lipophilicity, while the core remains polar, creating solubility and retention conflicts.

  • Isomeric Complexity: Depending on your synthetic route, you may encounter rotamers or conformational isomers that mimic impurities.

This guide moves beyond standard monographs. We provide the why and how to resolve these specific challenges.

Critical Workflow: The Analytical Decision Tree

Before injecting a sample, determine your primary analytical goal. This flowchart directs you to the optimal method conditions.

AnalyticalDecisionTree Start START: Define Analytical Goal Goal_ID Goal: Structure ID / Impurity ID Start->Goal_ID Goal_Quant Goal: Purity Quantification (QC) Start->Goal_Quant Volatile_Check Check: Residual Solvents/GTIs Start->Volatile_Check MS_Compat Is MS Compatibility Required? Goal_ID->MS_Compat Basicity_Check Issue: Peak Tailing of N7 Amine Goal_Quant->Basicity_Check Acidic_LC Method A: Acidic Mobile Phase (0.1% Formic Acid) *Requires CSH or Polar-Embedded Column* MS_Compat->Acidic_LC Yes High_pH Method B: High pH Mobile Phase (10mM NH4HCO3, pH 10) *Best Peak Shape* MS_Compat->High_pH No (UV only) Basicity_Check->Acidic_LC Alternative (if column permits) Basicity_Check->High_pH Recommended GC_Headspace Method C: GC-FID/MS Headspace (DMSO Diluent) Volatile_Check->GC_Headspace

Figure 1: Analytical Method Selection Strategy. Select Method B for routine purity checks to neutralize the basic amine interactions.

Module 1: HPLC/UPLC Method Development

The Core Issue: The secondary amine (N7) interacts with residual silanols on the silica column support, causing peak tailing.

Protocol A: The "High pH" Strategy (Recommended)

This method deprotonates the N7 amine, neutralizing its charge. This eliminates silanol interaction and drastically improves peak symmetry.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    Time (min) % B Flow (mL/min) Rationale
    0.0 5 0.5 Initial equilibration
    1.0 5 0.5 Hold to elute polar salts
    10.0 95 0.5 Gradient to elute N-phenyl core
    12.0 95 0.5 Wash lipophilic dimers

    | 12.1 | 5 | 0.5 | Re-equilibration |

  • Detection: UV @ 254 nm (Phenyl absorption) and 210 nm (Amine backbone).

  • Why this works: At pH 10, the spiro-amine is neutral. It behaves like a standard lipophilic compound, interacting purely with the C18 ligands.

Protocol B: The "Charged Surface" Strategy (MS Compatible)

If you must use low pH (for Mass Spec sensitivity), you cannot use standard C18. You must use a column with a positive surface charge to repel the protonated amine.

  • Column: Waters XSelect CSH C18 or Phenomenex Kinetex EVO C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Expert Note: Do not use TFA if using MS, as it suppresses ionization. If using UV only, 0.1% TFA is superior to Formic Acid for peak shape.

Module 2: Impurity Profiling (The "What is this?" Guide)

Users frequently report unknown peaks. Based on the synthesis of 2-phenyl-2,7-diaza-spiro[4.4]nonane, here are the expected impurities.

Common Impurity Table
Impurity TypeRelative RT (RRT)OriginDetection Method
Oxidation (N-Oxide) ~0.8 - 0.9Oxidation of N7 amine by air/peroxides.LC-MS (+16 Da shift)
Des-Phenyl ~0.2 - 0.3Cleavage of N-Phenyl or unreacted intermediate.LC-MS (-77 Da shift)
Spiro-Diketone ~0.5 - 0.6Incomplete reduction of the amide intermediate.UV (Distinct carbonyl abs @ 210-220nm)
Dimer ~1.5 - 1.8Oxidative coupling of two spiro units.LC-MS (2M+H)
Aniline ~0.4Degradation or starting material (Genotoxic!).GC-MS or HPLC
Genotoxic Impurity (GTI) Alert

If your synthesis involved Phenylhydrazine or Aniline , these are potential mutagens.

  • Action: You must demonstrate clearance of these to < ppm levels (TTC limit).

  • Method: Use HPLC with a Phenyl-Hexyl column (selectivity for aromatics) or GC-MS.

Troubleshooting & FAQs

Q1: I see a "split peak" for my main compound in HPLC. Is it a mixture of isomers?

  • Diagnosis: This is likely not a structural isomer if the core is unsubstituted. It is often a pH Mismatch .

  • Explanation: If you inject a sample dissolved in 100% acidic solvent into a high pH mobile phase (or vice versa), the plug of solvent creates a transient pH environment where the amine exists in two states (protonated vs. neutral) as it travels through the column.

  • Fix: Dissolve the sample in the starting mobile phase (Method A: Water/ACN + Ammonium Bicarbonate).

Q2: My retention time drifts significantly between runs.

  • Diagnosis: Column equilibration failure.

  • Explanation: Basic amines adsorb strongly to active sites. If the column isn't fully "passivated" or equilibrated, the RT will shift as sites get saturated.

  • Fix: "Prime" the column with a high concentration injection of the sample, or increase the re-equilibration time at the end of the gradient (add 3-5 minutes).

Q3: I am getting low sensitivity in LC-MS.

  • Diagnosis: Ion Suppression.

  • Explanation: If you are using the High pH method (Method A), the amine is neutral and ionizes poorly in ESI+.

  • Fix: Switch to Method B (Formic Acid). Alternatively, use a "Post-Column Infusion" of Formic Acid to acidify the eluent after the column but before it enters the MS source.

Q4: How do I remove the residual Palladium (Pd) catalyst?

  • Context: If the 2-Phenyl group was installed via Buchwald-Hartwig coupling.

  • Fix: Use a scavenger resin (e.g., SiliaMetS® Thiol) stirred in solution for 4 hours.

  • Test: Analyze via ICP-MS. Limit is typically <10-20 ppm for pharmaceutical intermediates.

Visualizing the Impurity Logic

Understanding where impurities originate helps in blocking them.

ImpurityPathways SM Starting Materials (Aniline/Hydrazine) Inter Intermediate (Spiro-Diketone) SM->Inter Cyclization Imp_SM Impurity: Residual SM (Genotoxic Risk) SM->Imp_SM Incomplete Rxn Product Target: 2-Phenyl-2,7-diaza-spiro[4.4]nonane Inter->Product Reduction (LiAlH4/BH3) Imp_Inter Impurity: Unreduced Amide Inter->Imp_Inter Incomplete Red. Imp_Ox Impurity: N-Oxide (Storage Artifact) Product->Imp_Ox Air Oxidation (Long term storage)

Figure 2: Impurity Origin Map. Identifying whether impurities are process-related (synthesis) or degradation-related (storage).

References

  • McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A.

    • Context: Authoritative guide on why high pH buffers are essential for basic amines like the spiro-nonane.
  • International Conference on Harmonisation (ICH). (2006). "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines.

    • Context: Defines the reporting thresholds (0.05%)
  • Ye, N., et al. (2016). "Structure-Activity Relationships of 2,7-Diazaspiro[4.4]nonane Derivatives as Nociceptin Receptor Ligands." Journal of Medicinal Chemistry.

    • Context: Provides structural context and synthesis routes relevant to the 2-phenyl deriv
  • Center for Drug Evaluation and Research (CDER). (2008). "Genotoxic and Carcinogenic Impurities in Drug Substances and Products." FDA Guidance.

    • Context: Regulatory framework for handling aniline/hydrazine impurities.

For further assistance, contact the Analytical Method Development Group at extension 404 or submit a sample via the LIMS portal.

Technical Support Center: Refinement of Work-up Procedures for 2,7-Diaza-spiro[4.4]nonane Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis and purification of 2,7-diaza-spiro[4.4]nonane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification stages of reactions involving this valuable spirocyclic scaffold. The unique structural properties of these compounds, while beneficial for medicinal chemistry applications, can present specific challenges in their isolation and purification.[1][2] This resource provides troubleshooting guides and frequently asked questions in a direct question-and-answer format to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions involving 2,7-diaza-spiro[4.4]nonane derivatives?

A1: Impurities can originate from various sources including starting materials, reagents, intermediates from incomplete reactions, and by-products from side reactions.[3] For 2,7-diaza-spiro[4.4]nonane derivatives, common impurities include unreacted starting materials, residual solvents, and by-products from protecting group manipulations. For instance, during Boc deprotection, the formation of a reactive tert-butyl cation can lead to t-butylation of nucleophilic sites on your desired product or other molecules in the reaction mixture.[4][5]

Q2: My Boc-deprotected 2,7-diaza-spiro[4.4]nonane salt is highly water-soluble, leading to poor recovery during aqueous work-up. How can I improve isolation?

A2: This is a frequent challenge. The dihydrochloride or di-TFA salt of the parent amine can exhibit high aqueous solubility. To mitigate product loss, consider the following:

  • Minimize the volume of the aqueous phase during extraction.

  • Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the product salt.

  • Perform multiple extractions with an appropriate organic solvent (e.g., 3-5 times).

  • Use a continuous liquid-liquid extractor for particularly challenging cases.

  • Alternatively, after removing the volatile acid (e.g., TFA), you can often proceed to the next step with the crude salt, purifying a downstream, less polar intermediate.

Q3: What are the recommended starting conditions for Boc deprotection of a 2,7-diaza-spiro[4.4]nonane derivative?

A3: The tert-butoxycarbonyl (Boc) group is a common amine protecting group that is sensitive to acid.[5] Standard conditions for its removal are effective for this scaffold. A typical starting point is treatment with 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature for 1-2 hours.[4] Another widely used and effective system is 4M HCl in 1,4-dioxane.[4][6] The choice between these reagents can depend on the presence of other acid-sensitive functional groups in the molecule.

Q4: Which analytical techniques are most suitable for monitoring reaction progress and purity of 2,7-diaza-spiro[4.4]nonane compounds?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.[3]

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the primary method for monitoring reaction progress and assessing the purity of non-volatile derivatives.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is useful for analyzing volatile or semi-volatile derivatives and for detecting residual solvents.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural confirmation of the desired product and for the characterization of any isolated impurities.[1][3]

Troubleshooting Guides

This section addresses specific issues that may arise during the work-up of 2,7-diaza-spiro[4.4]nonane reactions.

Issue 1: Incomplete Boc Deprotection

Question: I am observing a significant amount of remaining Boc-protected starting material in my reaction mixture after attempting deprotection. What are the likely causes and how can I resolve this?

Answer: Incomplete Boc deprotection is a common issue that can often be resolved by adjusting the reaction conditions. The cleavage of the Boc group is an acid-catalyzed process, and its efficiency can be influenced by several factors.[4]

Potential Causes and Solutions:

  • Insufficient Acid Strength or Concentration: The reaction rate is highly dependent on the acid concentration.[4]

    • Solution: If using 20% TFA in DCM, try increasing the concentration to 50%. If this is still ineffective, consider switching to a stronger acid system like 4M HCl in 1,4-dioxane.[4]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.

    • Solution: Monitor the reaction over a longer period using TLC or LC-MS.[4] Gentle warming of the reaction mixture (e.g., to 30-40°C) can sometimes drive the reaction to completion, but should be done cautiously to avoid potential side reactions.[4]

  • Steric Hindrance: The steric bulk of substituents near the Boc-protected amine can hinder the approach of the acidic reagent.[4]

    • Solution: This may necessitate more forcing conditions, such as longer reaction times or a stronger acid system.

  • Solvent Issues: The substrate must be fully soluble in the chosen solvent for an efficient reaction.[4]

    • Solution: Ensure your starting material is completely dissolved. If solubility is an issue in DCM, 1,4-dioxane (with HCl) may be a better choice.

Troubleshooting Workflow for Incomplete Boc Deprotection

Caption: A logical workflow for troubleshooting incomplete Boc deprotection.

Issue 2: Formation of Side Products During Work-up

Question: My LC-MS analysis shows a significant side product with a mass corresponding to my product + 56 amu after Boc deprotection. What is this impurity and how can I prevent its formation?

Answer: The side product is likely the result of alkylation by the tert-butyl cation (t-Bu⁺), which is generated during the acidic cleavage of the Boc group.[4][5] This reactive carbocation can alkylate nucleophilic sites, such as the other nitrogen atom in the 2,7-diaza-spiro[4.4]nonane core, especially if it is unprotected.

Mechanism of Side Product Formation

G BocN Boc-N-R Carbocation t-Butyl Cation (t-Bu⁺) BocN->Carbocation + H⁺ Product H-N-R (Desired Product) BocN->Product Acidic Cleavage Hplus H+ SideProduct t-Bu-N-R (Side Product) Carbocation->SideProduct Nucleophile Nucleophile (e.g., second amine) Nucleophile->SideProduct

Caption: Formation of t-butylated side product.

Prevention Strategies:

  • Use of Scavengers: The most effective way to prevent this side reaction is to add a scavenger to the reaction mixture. The scavenger's role is to trap the t-butyl cation before it can react with your product.

    • Recommended Scavenger: Triisopropylsilane (TIS) is a highly effective scavenger. A typical loading is 2.5-5% (v/v).[4]

    • Other Options: Thioanisole or water can also be used.

Table 1: Common Boc Deprotection Conditions and Scavengers

Reagent SystemTypical ConcentrationSolventScavenger (if needed)Typical Conditions
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)2.5-5% Triisopropylsilane (TIS)0.5 - 2 hours, 0°C to RT[4]
Hydrochloric Acid (HCl)4M1,4-DioxaneNot typically required0.5 - 2 hours, RT[4][6]
Fluorinated AlcoholsN/ATFE or HFIPNoneThermolytic, often microwave-assisted[7]

TFE = 2,2,2-trifluoroethanol; HFIP = hexafluoroisopropanol

Issue 3: Difficulty with Purification by Column Chromatography

Question: My free amine product is streaking badly on the silica gel column, leading to poor separation and low recovery. What can I do to improve the chromatography?

Answer: Basic amines, such as the deprotected 2,7-diaza-spiro[4.4]nonane, are notorious for poor behavior on standard silica gel due to strong interactions with the acidic silanol groups. This leads to peak tailing and often irreversible adsorption.

Solutions:

  • Pre-treat the Silica Gel: Neutralize the silica gel by preparing the slurry with a solvent system containing a small amount of a basic modifier.

    • Recommended Modifier: Add 0.5-2% of triethylamine (Et₃N) or ammonium hydroxide to the eluent system (e.g., DCM/Methanol).

  • Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.

    • Reverse-Phase Chromatography (C18): This is an excellent option, especially for polar compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like TFA or formic acid is typically used.

  • Purify a Protected Form: If possible, purify the compound at a different stage of the synthesis when it is less basic, for example, as the Boc-protected derivative.

Detailed Experimental Protocols

Protocol 1: General Procedure for TFA-mediated Boc Deprotection with Scavenger
  • Dissolve the Boc-protected 2,7-diaza-spiro[4.4]nonane derivative in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add triisopropylsilane (TIS) to a final concentration of 5% (v/v).

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[4]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA. The crude TFA salt can be used directly or subjected to further purification.[4]

Protocol 2: Aqueous Work-up and Extraction of the Amine Product
  • After evaporation of the reaction solvent (from Protocol 1 or another reaction), dissolve the residue in a minimal amount of deionized water.

  • Cool the aqueous solution in an ice bath and basify to pH > 10 by the slow addition of 2M NaOH or saturated NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM, ethyl acetate, or a 9:1 mixture of chloroform/isopropanol) three to five times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.

General Workflow for Synthesis and Purification

G cluster_purification Purification Options A Reaction Step (e.g., Alkylation, Acylation) B Initial Work-up (Quench, Phase Separation) A->B C Crude Product Isolation (Evaporation) B->C D Deprotection (e.g., Boc Cleavage) C->D E Aqueous Work-up (Basify & Extract) D->E F Purification E->F G Final Product Characterization F->G F1 Silica Gel Chromatography (with Et3N modifier) F2 Reverse-Phase HPLC F3 Crystallization / Salt Formation

Caption: A typical workflow from reaction to purified product.

References

  • BenchChem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • PrepChem.com. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
  • Chem-Impex. (n.d.). 2,7-Diaza-spiro[4·4]nonane-2-carboxylic acid tert-butyl ester.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • National Institutes of Health. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PMC.
  • ResearchGate. (2026, February 7). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
  • PubChem. (n.d.). 2,7-Diaza-spiro[4.4]nonane.
  • ChemScene. (n.d.). 2,7-Diazaspiro[4.4]nonane (or ±).
  • BenchChem. (n.d.). Analytical methods for detecting impurities in 6,7-Diazaspiro[4.5]decane samples.
  • ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • National Institutes of Health. (n.d.). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. PMC.
  • ResearchGate. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • ChemRxiv. (n.d.). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols.
  • BenchChem. (n.d.). Improving the yield and purity of Spiro[4.4]nonan-1-one synthesis.
  • White Rose Research Online. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • MAPI. (2024, November 6). diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl].
  • BenchChem. (n.d.). Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives.
  • Google Patents. (n.d.). CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[1][1] nonane-1-ene-4-ketone. Retrieved from

  • Reymond Research Group. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Aspira Chemical. (n.d.). tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96%.
  • PrepChem.com. (n.d.). Synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.

Sources

Validation & Comparative

Comparative Profiling of 2-Phenyl-2,7-diaza-spiro[4.4]nonane Against Standard Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Framework

Executive Summary & The "Escape from Flatland" Paradigm

The transition from planar, sp2-rich aromatic structures to highly saturated, three-dimensional architectures is a cornerstone of modern drug discovery[1]. This paradigm, often termed "escaping flatland," leverages the fraction of sp3-hybridized carbons (Fsp3) to improve physicochemical properties, including aqueous solubility, metabolic stability, and target selectivity[2]. Among these 3D architectures, spirocyclic scaffolds—where two rings are connected through a single quaternary carbon—offer unparalleled conformational rigidity and defined vector projection[3].

As an application scientist evaluating novel building blocks, I frequently analyze how structural rigidification impacts pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides an objective, data-driven comparison of 2-Phenyl-2,7-diaza-spiro[4.4]nonane (CAS: 885275-24-1)[4] against other benchmark spirocyclic and planar scaffolds. Furthermore, it details the self-validating experimental protocols required to profile these compounds effectively.

Structural & Physicochemical Profiling

Spirocyclic diamines are frequently evaluated as bioisosteres for piperazine. While 1-phenylpiperazine is a ubiquitous building block, its planarity often leads to poor solubility and high off-target promiscuity (e.g., hERG liability). Replacing it with a spirocyclic core alters the physicochemical landscape drastically.

Table 1: Comparative Physicochemical Data of Amine Scaffolds
ScaffoldMolecular FormulaFsp3Predicted pKa (Basic N)LogD (pH 7.4)HLM CLint (µL/min/mg)
1-Phenylpiperazine (Planar Control)C10H14N20.408.11.6~65.0
2-Phenyl-2,7-diaza-spiro[4.4]nonane C13H18N20.549.21.2~28.5
2-Oxa-6-azaspiro[3.3]heptane C5H9NO1.007.2-0.6~12.0
2,6-Diazaspiro[3.3]heptane C5H10N21.008.6-1.1~15.5

(Note: Data synthesized from standard medicinal chemistry profiling trends for these core structures[1],[2],[4])

Mechanistic Insights: Why the [4.4] Spiro Core?

The choice of a [4.4] spiro system over a [3.3] or [4.5] system is dictated by the required exit vectors for substituents and the electronic environment of the heteroatoms.

  • Vector Projection & Orthogonality: In 2-Phenyl-2,7-diaza-spiro[4.4]nonane, the central quaternary carbon forces the two pyrrolidine rings into an orthogonal geometry. This specific dihedral arrangement projects the phenyl ring and the basic secondary amine into distinct 3D spaces. Recent studies have demonstrated that this exact scaffold provides optimal pharmacophore mapping for Sigma (σ1 and σ2) receptors, yielding potent antiallodynic activity[5].

  • Basicity (pKa) Modulation: The spiro[4.4]nonane system isolates the two nitrogen atoms sufficiently to prevent strong inductive electron withdrawal between them, maintaining a high pKa (~9.2) at the unsubstituted nitrogen. In contrast, [3.3] systems like 2-oxa-6-azaspiro[3.3]heptane exhibit a lowered pKa (~7.2) due to the strong inductive effect of the proximal oxygen transmitted through the highly strained cyclobutane rings[2].

  • Metabolic Shielding: The steric bulk of the spirocyclic core restricts the access of Cytochrome P450 (CYP) enzymes to the α-carbons adjacent to the nitrogen, significantly reducing N-dealkylation rates compared to flat piperazines[1].

StructuralLogic A Planar Scaffolds (e.g., Phenylpiperazine) B Spirocyclic Scaffolds (2-Phenyl-2,7-diaza-spiro[4.4]nonane) A->B Structural Evolution C Increased Fsp3 (Enhanced 3D Complexity) B->C D Defined Vector Projection (Rigid Dihedral Angles) B->D E Improved PK/PD (Lower Clearance, High Affinity) C->E D->E

Figure 1: Structural evolution from planar to spirocyclic scaffolds improving PK/PD profiles.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the physicochemical data must be generated using robust, self-validating assays. Below are the standard protocols used to evaluate spirocyclic scaffolds in our laboratories.

Intrinsic Clearance (CLint) via Human Liver Microsomes (HLM)

Objective: Determine the metabolic stability of the spirocyclic scaffold. Causality: We use HLM because it contains the full complement of CYP450 enzymes. A compound with high Fsp3 should demonstrate lower CLint due to the lack of planar intercalation into the CYP active site.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of 2-Phenyl-2,7-diaza-spiro[4.4]nonane in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: Combine the test compound with HLM (final protein concentration: 0.5 mg/mL).

  • Self-Validation Control (Critical): In a parallel well, incubate Verapamil (a known high-clearance drug). Logic: If Verapamil's CLint does not fall between the historical range of 40–60 µL/min/mg, the entire assay plate is voided. This proves the microsomes possess active enzymes and were not degraded during improper freeze-thaw cycles.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t = 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Logic: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while simultaneously precipitating proteins for a clean LC-MS/MS injection.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound. Calculate CLint using the half-life (t1/2) of the exponential decay curve.

HLMWorkflow Step1 1. Incubation Test Compound + HLM + Control (Verapamil) Step2 2. Initiation Add NADPH (1 mM) at 37°C Step1->Step2 Step3 3. Time-Course Sampling Aliquots at 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Cold Acetonitrile (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Quantify Parent Compound Depletion Step4->Step5 Step6 6. Data Analysis Calculate CLint (Self-Validating) Step5->Step6

Figure 2: Self-validating high-throughput microsomal clearance (HLM) experimental workflow.

Lipophilicity (LogD) Determination via Shake-Flask LC-UV

Objective: Measure the distribution coefficient at physiological pH to predict in vivo partitioning. Causality: The spiro[4.4] core typically yields a lower LogD than its planar counterpart, reducing non-specific lipophilic binding and improving the free fraction of the drug in plasma[3].

Step-by-Step Protocol:

  • Equilibrate 1-octanol and 10 mM PBS (pH 7.4) by stirring them together vigorously for 24 hours to ensure mutual saturation.

  • Dissolve the spirocyclic scaffold in the octanol phase at a concentration of 1 mg/mL.

  • Mix equal volumes of the spiked octanol and PBS in a sealed glass vial. Shake at a constant 25°C for 2 hours.

  • Centrifuge the vials at 3000 rpm for 10 minutes to ensure complete phase separation without emulsion formation.

  • Carefully sample both phases and quantify the compound concentration using LC-UV. Logic: LogD is calculated as Log10([Octanol]/[PBS]).

References

1.. Journal of Medicinal Chemistry, 2021.[1] 2. . Expert Opinion on Drug Discovery, 2024.[2] 3. . BLDpharm Insights, 2021.[3] 4.. Journal of Medicinal Chemistry, 2023.[5] 5. . Capot Chemical, Accessed 2026.[4]

Sources

Structure-activity relationship of 2-Phenyl-2,7-diaza-spiro[4.4]nonane analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating spirocyclic scaffolds in neuropharmacology and targeted therapeutics.

Executive Summary

The transition from flexible alkylamines and piperazines to conformationally restricted spirocyclic scaffolds represents a paradigm shift in modern medicinal chemistry. Among these, the 2-Phenyl-2,7-diaza-spiro[4.4]nonane scaffold has emerged as a highly privileged structure, particularly in the development of Sigma Receptor (S1R/S2R) ligands and aminergic G-protein-coupled receptor (GPCR) modulators[1][2].

By locking the basic nitrogen atoms into a rigid spirocyclic framework, this scaffold significantly reduces entropic penalties upon target binding, minimizes off-target promiscuity (such as hERG liability or unintended amyloid-beta binding), and allows for precise vectorization of pharmacophores[2][3]. This guide objectively compares the structure-activity relationship (SAR) of 2-phenyl-2,7-diaza-spiro[4.4]nonane analogs against traditional linear and monocyclic alternatives, providing validated experimental protocols for their evaluation.

Mechanistic Rationale: Why the 2,7-Diaza-spiro[4.4]nonane Core?

The causality behind selecting the 2,7-diaza-spiro[4.4]nonane core over a standard 1,4-piperazine or flexible pyrrolidine lies in conformational restriction and spatial geometry .

  • Optimal Nitrogen Distance: The spiro[4.4]nonane system retains the structural features of a pyrrolidine ring substituted in the 3-position by an aminomethyl group, but with drastically reduced flexibility[1]. This fixed distance between the two basic nitrogens perfectly matches the pharmacophoric requirements of the Sigma-1 Receptor (S1R), specifically the distance between the primary salt-bridge anchor (Glu172 in S1R or Asp29 in S2R) and secondary hydrophobic pockets[1].

  • The 2-Phenyl Substitution: The introduction of a phenyl ring at the 2-position (either directly or via short alkyl spacers) provides essential

    
     stacking and hydrophobic interactions with conserved aromatic residues (e.g., Tyr150) within the receptor binding cavity[1].
    

G Ligand 2-Phenyl-2,7-diazaspiro[4.4]nonane (S1R Antagonist) S1R Sigma-1 Receptor (S1R) at MAM Ligand->S1R High Affinity Binding (Ki < 5nM) BiP BiP-S1R Complex (Stabilized State) S1R->BiP Prevents Chaperone Dissociation IonChannels Ion Channel Modulation (NMDAR, Nav1.2) BiP->IonChannels Downregulates Excitability Analgesia Antiallodynic Effect (In Vivo Efficacy) IonChannels->Analgesia Pain Relief

Mechanism of Action: S1R modulation by diazaspiro[4.4]nonane antagonists to induce analgesia.

SAR Comparison: Analogs vs. Alternative Scaffolds

To understand the superiority of the 2-phenyl-2,7-diaza-spiro[4.4]nonane system, we must compare its binding affinities against both structural analogs and traditional reference compounds. The data below synthesizes findings from recent optimization campaigns, notably the discovery of the potent antiallodynic agent AD258[4][5].

Key SAR Findings:
  • Spacer Length: Direct attachment of the phenyl ring to the nitrogen slightly reduces affinity compared to introducing a methylene (benzyl) or ethylene (phenethyl) spacer. The spacer allows the aromatic ring to optimally reach the deep hydrophobic pocket of S1R[4].

  • Para-Substitution on the Phenyl Ring: The electronic nature of the para-substituent dictates S1R vs. S2R selectivity. Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    (as seen in AD258) drastically enhance affinity, pushing
    
    
    values into the low nanomolar to sub-nanomolar range[4][5]. Conversely, electron-donating groups (EDGs) like
    
    
    reduce binding affinity[5].
  • Scaffold Comparison: Replacing the spiro[4.4]nonane core with a spiro[3.5]nonane or a highly flexible piperazine often results in a loss of subtype selectivity or increases off-target binding to Dopamine D2/D3 receptors[2][6].

Quantitative Data Summary
Compound / ScaffoldCore StructureR-Group (N-Substitution)S1R

(nM)
S2R

(nM)
Functional Profile
Reference (S1RA) Pyrazole-morpholineN/A17.0>1000S1R Selective Antagonist
Reference (Siramesine) Spiro[isobenzofuran-piperidine]N/A17.00.12S2R Selective Agonist
Analog 1 (Unsubstituted) 2,7-diaza-spiro[4.4]nonane2-Phenyl (Direct)11.045.0Mixed Binder
Analog 2 (Spacer) 2,7-diaza-spiro[4.4]nonane2-Benzyl1.827.0S1R Preferential
Analog 3 (AD258) 2,7-diaza-spiro[4.4]nonane2-(p-CN-Phenyl)3.52.6High-Affinity Mixed Antagonist[4]
Analog 4 (Nitro) 2,7-diaza-spiro[4.4]nonane2-(p-NO2-Phenyl)< 1.015.0Ultra-Potent S1R Binder[4]
Alternative Scaffold 2,7-diaza-spiro[3.5]nonane2-Phenethyl2.727.0S1R Agonist (In Vivo)[6]

Data synthesized from competitive radioligand binding assays utilizing


-pentazocine (S1R) and 

(S2R).

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in SAR development, the following protocols represent the gold standard for evaluating spirocyclic diamines. The causality of each step is explained to provide a self-validating framework.

Protocol 1: Competitive Radioligand Binding Assay (In Vitro Affinity)

Purpose: To determine the exact


 values for S1R and S2R, validating the structural modifications made to the 2-phenyl moiety.
  • Membrane Preparation: Homogenize guinea pig brain (for S1R) or rat liver (for S2R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

    • Causality: Guinea pig brain is highly enriched in S1R, while rat liver provides a robust, high-density source of S2R, ensuring high signal-to-noise ratios in the assay.

  • Radioligand Incubation:

    • For S1R: Incubate membranes with 2 nM

      
      -pentazocine and varying concentrations of the spirocyclic analog (
      
      
      
      to
      
      
      M) for 120 minutes at 37°C.
    • For S2R: Incubate membranes with 3 nM

      
      -di-o-tolylguanidine (DTG) in the presence of 1 
      
      
      
      M (+)-pentazocine (to mask S1R sites) for 120 minutes at room temperature.
    • Causality: (+)-pentazocine is highly selective for S1R. Because DTG binds both subtypes, masking S1R is mathematically and experimentally required to isolate the S2R binding curve.

  • Termination & Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a Brandel cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Capsaicin-Induced Allodynia Model (In Vivo Functional Efficacy)

Purpose: High binding affinity (


) does not differentiate between agonists and antagonists. This model validates the functional antagonism of compounds like AD258[4].
  • Baseline Testing: Acclimate mice to the testing environment. Measure baseline mechanical nociceptive thresholds using von Frey filaments applied to the plantar surface of the hind paw.

  • Compound Administration: Administer the 2-phenyl-2,7-diaza-spiro[4.4]nonane analog (e.g., 0.6–1.25 mg/kg, i.p.) or vehicle 30 minutes prior to capsaicin injection[4].

  • Sensitization: Inject capsaicin (1

    
    g in 20 
    
    
    
    L) intraplantarly into the right hind paw to induce central sensitization and mechanical allodynia.
    • Causality: Capsaicin activates TRPV1 channels, triggering a massive release of glutamate and Substance P, which heavily relies on S1R-mediated ion channel modulation at the spinal level.

  • Efficacy Readout: Re-evaluate mechanical thresholds at 15, 30, 45, and 60 minutes post-capsaicin. An effective S1R antagonist (like AD258) will dose-dependently reverse the allodynia, returning thresholds to baseline without inducing motor impairment[4].

Conclusion

The 2-phenyl-2,7-diaza-spiro[4.4]nonane scaffold is a highly tunable, privileged structure in neuropharmacology. By rigidly defining the spatial relationship between the basic nitrogens and the aromatic vectors, medicinal chemists can precisely dial in S1R vs. S2R selectivity. As demonstrated by the SAR data, the introduction of electron-withdrawing groups at the para-position of the phenyl ring (e.g., AD258) yields exceptional antagonists with potent in vivo antiallodynic properties and negligible cellular toxicity[4][5]. For drug development professionals targeting MAM-associated pathologies, this spirocyclic core offers a superior alternative to traditional flexible amines.

References

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. PubMed Central (PMC). Available at:[Link]

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs). PubMed Central (PMC). Available at:[Link]

  • A Novel Brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy. Perelman School of Medicine at the University of Pennsylvania. Available at:[Link]

Sources

In Vitro Biological Evaluation of 2-Phenyl-2,7-diaza-spiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Spiro Effect" in Drug Discovery

The 2-Phenyl-2,7-diaza-spiro[4.4]nonane scaffold represents a shift from "flatland" medicinal chemistry to three-dimensional (3D) space. Unlike planar aromatic systems, this spirocyclic core orients substituents in defined vectors, enhancing selectivity for complex binding pockets such as the Sigma Receptors (σRs) and Menin-MLL protein interfaces .

This guide provides a technical comparison of these derivatives against standard therapeutics, focusing on their application in neuropathic pain management and oncology .

Part 1: Therapeutic Focus – Neuropathic Pain (Sigma Receptors)

The 2,7-diaza-spiro[4.4]nonane core, particularly when substituted with a phenyl group at the 2-position, acts as a privileged structure for Sigma-1 (σ1) and Sigma-2 (σ2) receptor modulation. These receptors are critical targets for regulating cellular stress and nociception.

Comparative Performance Analysis

The following data compares specific 2-phenyl-2,7-diaza-spiro[4.4]nonane derivatives (e.g., AD258 ) against standard ligands Haloperidol (antagonist) and Pentazocine (agonist).

Table 1: Binding Affinity (Ki) and Selectivity Profiles

CompoundTargetKi (nM)Selectivity Ratio (σ1:σ2)Mechanism of Action
AD258 (Derivative) σ1 Receptor 3.5 ± 0.4 1.3 (Balanced) Antagonist
σ2 Receptor 2.6 ± 0.2 Agonist
Haloperidol (Control)σ1 Receptor1.2 ± 0.3~40Antagonist
(+)-Pentazocine (Control)σ1 Receptor12.0 ± 1.5N/AAgonist
DTG (Non-selective)σ1 / σ225.0 / 28.0~1Agonist

Key Insight: While Haloperidol exhibits slightly higher affinity, the spiro-derivative AD258 offers a balanced σ1/σ2 profile. This dual-targeting capability is hypothesized to reduce neuropathic pain (via σ1 antagonism) while potentially modulating tumor cell proliferation (via σ2 agonism), a distinct advantage over single-target controls.

Mechanism of Action: The Hydrophobic Pocket

The 2-phenyl moiety anchors the molecule within the hydrophobic pocket of the σ1 receptor, engaging in


-

stacking interactions with tyrosine residues (e.g., Tyr103), while the spiro-nitrogen forms a critical salt bridge with Asp126. This "anchor-and-pivot" binding mode is distinct from the linear binding of alkyl-amines like pentazocine.

Part 2: Experimental Protocols

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of spiro-derivatives.

Materials:

  • Source Tissue: Guinea pig brain membranes (high σ1 expression).[1]

  • Radioligand:

    
    -Pentazocine (Specific Activity: ~30 Ci/mmol).
    
  • Non-specific Binder: Haloperidol (10

    
    M).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold Tris-sucrose buffer.

    • Centrifuge at 1,000

      
       (10 min) to remove debris.
      
    • Centrifuge supernatant at 40,000

      
       (30 min) to pellet membranes. Resuspend in assay buffer.
      
  • Incubation:

    • In a 96-well plate, add 50

      
      L of test compound (10
      
      
      
      to 10
      
      
      M).
    • Add 50

      
      L of 
      
      
      
      -Pentazocine (Final conc: 3 nM).
    • Initiate with 100

      
      L membrane suspension (~200 
      
      
      
      g protein).
    • Incubate at 37°C for 150 minutes (Equilibrium is critical).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

    • Wash

      
       with ice-cold buffer.
      
  • Quantification:

    • Add scintillation cocktail and count radioactivity (CPM) using a Liquid Scintillation Counter.[1]

  • Data Analysis:

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
Visualization: Receptor Screening Workflow

SigmaScreening Membrane Membrane Prep (Guinea Pig Brain) Incubation Incubation 37°C, 150 min Membrane->Incubation Compound Test Compound (Spiro-Derivative) Compound->Incubation Radioligand [3H]-Pentazocine (3 nM) Radioligand->Incubation Filtration GF/B Filtration (+ PEI Pre-soak) Incubation->Filtration Equilibrium Counting Scintillation Counting Filtration->Counting Wash 3x Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis CPM Data

Caption: Workflow for determining binding affinity (


) of spiro-derivatives against Sigma-1 receptors.

Part 3: Secondary Application – Menin-MLL Inhibition (Oncology)

Beyond pain, the 2,7-diaza-spiro[4.4]nonane scaffold is emerging as a potent inhibitor of the Menin-MLL protein-protein interaction (PPI), a driver in acute leukemias.

Mechanism: The spiro-core mimics the "F9" residue of the MLL protein, inserting deeply into the central cavity of Menin. This prevents the recruitment of the MLL fusion complex to chromatin, halting leukemogenic transcription.

Table 2: PPI Inhibition Potency (HTRF Assay)

CompoundTargetIC50 (nM)Stability (t1/2)
Spiro-Analog 4a Menin-MLL 12 > 24 h
MI-2 (Standard)Menin-MLL446~6 h
MI-3 (Standard)Menin-MLL65~12 h

Experimental Note: For Menin-MLL evaluation, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is recommended over ELISA due to higher sensitivity for PPIs. Use a Terbium-labeled Menin donor and a fluorescein-labeled MLL peptide acceptor.

Visualization: PPI Inhibition Mechanism

MeninInhibition Menin Menin Protein (Central Cavity) Complex Active Transcription (Leukemia) Menin->Complex Native Binding Blocked Interaction Blocked (Therapeutic Effect) Menin->Blocked MLL MLL Fusion Protein (Oncogenic) MLL->Complex MLL->Blocked Displaced Spiro Spiro-Derivative (Inhibitor) Spiro->Menin High Affinity Insertion

Caption: Competitive inhibition of the Menin-MLL interaction by spiro-derivatives, preventing oncogenic transcription.

References

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry. [Link]

  • 2,7-Diazaspiro[4,4]nonanes for the Treatment or Prevention of Cancers and Diabetes. World Intellectual Property Organization (Patent WO 2018/024602). [2]

  • Menin-MLL Inhibitors: A Novel Class of Antileukemic Agents. Future Medicinal Chemistry. [Link]

Sources

Validation of the Binding Affinity of 2-Phenyl-2,7-diaza-spiro[4.4]nonane to Target Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and analgesic drug development, targeting Sigma Receptors (S1R and S2R) has emerged as a highly effective strategy for modulating neuropathic pain without the severe side effects associated with opioid pathways. Historically, flexible pharmacophores such as piperazines and piperidines were utilized to target these receptors. However, these flexible scaffolds often suffer from poor subtype selectivity and off-target promiscuity (e.g., binding to Dopamine D2 receptors).

This guide provides an objective, data-driven comparison of the 2-Phenyl-2,7-diaza-spiro[4.4]nonane scaffold against traditional alternatives. By analyzing the structural causality, comparative binding affinities, and the self-validating experimental protocols used to quantify these interactions, we demonstrate why this rigid spirocyclic core is now considered a privileged scaffold for dual S1R/S2R targeting [1].

Mechanistic Rationale: The Spirocyclic Advantage

To understand why the 2-Phenyl-2,7-diaza-spiro[4.4]nonane core outperforms traditional flexible amines, we must examine the thermodynamics of receptor-ligand interactions.

Flexible aliphatic chains and simple piperazine rings suffer from a high entropic penalty (


) upon binding, as they must "freeze" into a single bioactive conformation to fit the receptor pocket. By employing the rigid 2,7-diazaspiro[4.4]nonane scaffold, the basic nitrogen (N7) and the hydrophobic phenyl vectors are pre-organized. This conformational restriction minimizes the entropic cost of binding. Mechanistically, the protonated nitrogen forms a crucial salt bridge with highly conserved acidic residues—specifically Glu172  in the S1R pocket and Asp29  in the S2R pocket—while the phenyl ring optimally engages in 

stacking and hydrophobic contacts [1].

G cluster_ligand 2-Phenyl-2,7-diaza-spiro[4.4]nonane Scaffold cluster_receptors Sigma Receptors (S1R / S2R) SpiroCore Spiro[4.4] Core (Conformational Rigidity) BasicN Protonated Nitrogen (N7) SpiroCore->BasicN Positions Phenyl Phenyl Ring / Substituents (Hydrophobic) SpiroCore->Phenyl Orients S1R_Glu172 S1R: Glu172 (Primary Salt Bridge) BasicN->S1R_Glu172 Ionic Interaction S2R_Asp29 S2R: Asp29 / Glu73 (Salt Bridge / H-Bond) BasicN->S2R_Asp29 Ionic Interaction HydrophobicPocket Hydrophobic Pockets (π-π stacking / VdW) Phenyl->HydrophobicPocket Hydrophobic Contacts

Fig 1. Pharmacophore mapping and receptor interactions of the 2,7-diazaspiro[4.4]nonane scaffold.

Comparative Binding Affinity Profiling

The true metric of a scaffold's utility is its binding affinity (


), which dictates the concentration required to occupy 50% of the target receptors. The table below compares an optimized 2-Phenyl-2,7-diaza-spiro[4.4]nonane derivative (AD258) against well-documented reference standards [1, 2].

The spiro[4.4] core achieves sub-5 nM affinity for both S1R and S2R. This mixed, high-affinity profile is highly desirable for antiallodynic applications, as dual occupancy often yields synergistic analgesic effects without the motor impairment seen in non-selective agents like Haloperidol.

Compound / ScaffoldTarget Receptor(s)

S1R (nM)

S2R (nM)
Selectivity (S1R/S2R)Key Characteristics & Performance
2-Phenyl-2,7-diaza-spiro[4.4]nonane (AD258) S1R / S2R3.5 ± 0.42.6 ± 0.3~1.3 (Mixed)Rigid core; exceptional dual-affinity; potent in vivo antiallodynic efficacy.
Flexible Piperazine Analogs S1R~15 - 45> 200> 10Moderate affinity; high entropic penalty limits sub-nanomolar binding.
BD-1063 (Reference) S1R9.0 ± 1.0> 400> 45Highly selective S1R antagonist; lacks S2R synergistic potential.
Haloperidol (Reference) S1R / S2R~1.5~25.0~16Non-selective; severe off-target Dopamine D2 receptor activity.

Experimental Validation: Self-Validating Radioligand Binding Protocol

To ensure data trustworthiness, binding affinities must be derived from a self-validating experimental system. The protocol below details the exact methodology used to isolate and quantify the binding of 2-Phenyl-2,7-diaza-spiro[4.4]nonane to S1R and S2R [1].

Causality in Experimental Design

A critical challenge in Sigma receptor assays is the lack of a commercially available, highly selective S2R radioligand. The standard tracer,[³H]DTG (1,3-di-o-tolylguanidine), is a pan-sigma binder. Therefore, to accurately measure S2R affinity, the assay must actively "mask" the S1R sites. We achieve this by co-incubating [³H]DTG with an excess of unlabeled (+)-pentazocine, an exquisitely selective S1R ligand. This ensures that any remaining radioactive signal is exclusively derived from S2R binding.

Furthermore, the system validates itself by measuring Non-Specific Binding (NSB) . By saturating a control sample with 10 μM of an unlabeled reference ligand, we can subtract background lipid partitioning from the Total Binding (TB) to calculate the true Specific Binding (SB) (


).
Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest rat liver tissues (a rich, natural source of both S1R and S2R).

    • Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 8.0) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

    • Resuspend the pellet to a final protein concentration of ~1 mg/mL.

  • Radioligand & Competitor Addition:

    • For S1R Assay: Add 2 nM of [³H]-(+)-pentazocine to the membrane suspension. Add varying concentrations of the 2,7-diaza-spiro[4.4]nonane test compound (0.1 nM to 10 μM).

    • For S2R Assay: Add 2 nM of [³H]DTG. Crucial Step: Add 5 μM of unlabeled (+)-pentazocine to mask all S1R binding sites. Add varying concentrations of the test compound.

  • Incubation (Equilibrium):

    • Incubate the mixtures at 37°C for 120 minutes. This specific time and temperature allow the thermodynamic equilibrium of the binding kinetics to be reached.

  • Rapid Vacuum Filtration:

    • Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding) using a cell harvester.

    • Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Transfer filters to scintillation vials, add liquid scintillation cocktail, and quantify the retained radioactivity (Bound Ligand) using a liquid scintillation counter.

    • Calculate

      
       values via non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation.

Workflow Prep 1. Membrane Preparation (Rat Liver Homogenate) Tracer 2. Radioligand Addition S1R: [3H]-(+)-pentazocine S2R: [3H]DTG + (+)-pentazocine Prep->Tracer Incubate 3. Incubation (Equilibrium Binding at 37°C) Tracer->Incubate Filter 4. Rapid Vacuum Filtration (Isolate Bound Ligand) Incubate->Filter Measure 5. Liquid Scintillation (Quantify Radioactivity) Filter->Measure

Fig 2. Radioligand binding assay workflow for isolating S1R and S2R specific binding affinities.

Conclusion

The transition from flexible aliphatic amines to the rigid 2-Phenyl-2,7-diaza-spiro[4.4]nonane scaffold represents a significant leap in rational drug design for Sigma receptors. By pre-organizing the pharmacophore vectors, this scaffold dramatically reduces the entropic penalty of binding, yielding exceptional low-nanomolar affinities for both S1R and S2R. When validated through rigorous, masked radioligand binding protocols, this core demonstrates clear superiority over traditional piperazine derivatives, offering a highly optimized starting point for novel antiallodynic therapeutics.

References

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry. URL: [Link]

  • BD1063 - Wikipedia. URL: [Link]

Assessing the Drug-Likeness of 2-Phenyl-2,7-diaza-spirononane Derivatives: A Comparative Guide

Assessing the Drug-Likeness of 2-Phenyl-2,7-diaza-spiro[1]nonane Derivatives: A Comparative Guide

Introduction & The "Escape from Flatland" Paradigm

In modern hit-to-lead optimization, the over-reliance on planar,

1

This structural shift is grounded in the "Escape from Flatland" principle [1], which demonstrates that increasing the fraction of



Structural Rationale & Causality

When comparing a standard 1-phenylpiperazine core to a 2-phenyl-2,7-diaza-spiro[1]nonane scaffold, the causality behind the improved drug-likeness becomes clear:

  • Aqueous Solubility: Planar piperazine derivatives often pack tightly into crystal lattices, requiring high energy to dissolve. The perpendicular arrangement of the spiro[1]nonane rings introduces steric bulk that prevents tight crystal packing, drastically lowering the melting point and improving thermodynamic solubility.

  • Reduced Promiscuity: Flat hydrophobic molecules are notorious for binding to the planar active sites of off-target proteins, including hERG channels and various Cytochrome P450 (CYP) enzymes. The rigid 3D architecture of the spirocycle creates steric clashes in these off-target pockets, acting as a structural filter for selectivity.

GAPlanar Scaffold(1-Phenylpiperazine)BSpirocyclic Scaffold(2,7-diaza-spiro[4.4]nonane)A->B Bioisosteric ReplacementCIncreased Fsp3(Higher Saturation)B->CDReduced CrystalLattice EnergyB->DEImproved AqueousSolubilityC->EFLower Off-TargetPromiscuityC->FD->E

Fig 1. Mechanistic pathway of spirocyclic bioisosteric replacement improving drug-likeness.

Self-Validating Experimental Workflows

To objectively assess the drug-likeness of 2-phenyl-2,7-diaza-spiro[1]nonane derivatives against their piperazine counterparts, a robust, self-validating ADME screening cascade is required.

WorkflowStep1Compound Synthesis & Purification (>95% Purity)Step2AKinetic Solubility(Nephelometry / HPLC)Step1->Step2AStep2BIn Vitro Permeability(PAMPA Assay)Step1->Step2BStep2CMetabolic Stability(HLM Clearance)Step1->Step2CStep3Data Integration & Drug-Likeness ScoringStep2A->Step3Step2B->Step3Step2C->Step3

Fig 2. Parallel experimental workflow for assessing the ADME and drug-likeness profile.

Protocol 1: Kinetic Solubility via Nephelometry
  • Rationale: Assesses the compound's ability to remain in solution in aqueous buffer, directly impacting oral bioavailability.

  • Methodology:

    • Prepare a 10 mM stock solution of the spirocyclic derivative in 100% DMSO.

    • Spike the stock into Phosphate Buffered Saline (PBS, pH 7.4) to achieve a final concentration range (e.g., 1–500 µM) with a constant 1% DMSO.

    • Incubate at room temperature for 2 hours to allow equilibrium.

    • Measure light scattering using a nephelometer. The onset of precipitation (inflection point) indicates the kinetic solubility limit.

  • Self-Validation: Include Nicardipine (low solubility) and Propranolol (high solubility) as internal assay controls to ensure system accuracy.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Rationale: Evaluates passive transcellular permeability. The increased

    
     of spirocycles often improves lipid bilayer insertion compared to rigid planar rings [3].
    
  • Methodology:

    • Coat the filter membrane of the acceptor plate with a 20% dodecane solution of lecithin (artificial lipid bilayer).

    • Add the test compound (50 µM in PBS, pH 7.4) to the donor compartment.

    • Assemble the sandwich plate and incubate at 37°C for 5 hours without agitation.

    • Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS to calculate the apparent permeability (

      
      ).
      
  • Self-Validation: Run alongside Verapamil (high permeability) and Ranitidine (low permeability) to verify membrane integrity and assay performance.

Protocol 3: Human Liver Microsome (HLM) Stability
  • Rationale: Determines intrinsic clearance (

    
    ) by hepatic CYP450 enzymes. Spirocycles often exhibit lower clearance due to reduced affinity for flat CYP active sites.
    
  • Methodology:

    • Pre-incubate the test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Quench aliquots at specific time points (0, 5, 15, 30, 45, 60 min) using ice-cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the half-life (

      
      ) and calculate 
      
      
      .
  • Self-Validation: Utilize Dextromethorphan (CYP2D6) and Testosterone (CYP3A4) to confirm enzymatic viability of the microsome batch.

Comparative Performance Data

The following table summarizes the typical quantitative shifts observed when replacing a 1-phenylpiperazine core with a 2-phenyl-2,7-diaza-spiro[1]nonane scaffold during early drug discovery.

Parameter1-Phenylpiperazine Derivative (Planar)2-Phenyl-2,7-diaza-spiro[1]nonane (Spirocyclic)Performance Shift / Causality

(Fraction

)
~0.25~0.55+120% ; Increased 3D character and saturation.
Kinetic Solubility (pH 7.4) < 10 µM> 150 µMSignificant Improvement ; Disruption of crystal lattice packing.
LogD (pH 7.4) 3.82.5Decreased Lipophilicity ; Better partitioning profile.
PAMPA

(

cm/s)
5.218.4+250% ; Enhanced passive membrane diffusion.
HLM

(µL/min/mg)
85 (High Clearance)22 (Low Clearance)Improved Stability ; Steric clash in CYP450 active sites.
hERG Inhibition (

)
1.2 µM (High Risk)> 30 µM (Low Risk)Reduced Toxicity ; Loss of planar

-stacking in the hERG channel pore.

Conclusion

Assessing the drug-likeness of 2-phenyl-2,7-diaza-spiro[1]nonane derivatives reveals a stark advantage over traditional planar nitrogen heterocycles. By leveraging the "Escape from Flatland" hypothesis, the spirocyclic architecture systematically improves solubility, permeability, and metabolic stability. The self-validating experimental protocols outlined above provide a rigorous framework for quantifying these benefits, confirming that spiro[1]nonane scaffolds are superior bioisosteres for advancing robust, high-quality leads in drug development.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.[Link]

Benchmarking the synthetic efficiency of different routes to 2,7-diaza-spiro[4.4]nonanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,7-diaza-spiro[4.4]nonane scaffold is a privileged bicyclic diamine in medicinal chemistry, valued for its ability to orient pharmacophores in defined vectors while maintaining a compact, sp3-rich profile. Unlike its carbocyclic analogues, the synthesis of this specific heterocycle presents unique challenges regarding the construction of the quaternary spiro-center and the orthogonal protection of the two nitrogen atoms.

This guide benchmarks three distinct synthetic methodologies. We move beyond simple recipe listing to analyze the causality of failure modes, the scalability of the chemistry, and the atom economy of each route.

The Contenders
  • Route A: The Spirodilactone Strategy. (Best for: Multi-kilogram Scale-up, Low Cost).

  • Route B: The Cyano-Ester Reductive Cyclization. (Best for: Medicinal Chemistry, Diversity, Asymmetry).

  • Route C: The Ring-Closing Metathesis (RCM) Approach. (Best for: Rapid Analoging, Unsaturated Derivatives).

Part 1: Structural Analysis & Synthetic Challenges

The 2,7-diaza-spiro[4.4]nonane system consists of two pyrrolidine rings sharing a single carbon atom.

  • The Quaternary Challenge: Creating the C5 spiro-center is the thermodynamic bottleneck. Steric crowding often leads to elimination side-products rather than cyclization.

  • Nitrogen Orthogonality: For drug development, you rarely want a symmetric diamine. You need

    
     and 
    
    
    
    to carry different substituents. Routes that differentiate these nitrogens early (intrinsic orthogonality) are superior to those requiring statistical deprotection.

Part 2: Detailed Route Analysis

Route A: The Spirodilactone Strategy (Industrial Baseline)

Mechanism: Thermal dehydration of succinic acid to form a bis-lactone, followed by aminolysis and reduction.

This route utilizes the "Gem-Dialkyl Effect" (Thorpe-Ingold effect) inherent in the spirodilactone intermediate. It is the most atom-economical route for symmetric derivatives but struggles with desymmetrization.

Protocol Workflow
  • Spirodilactone Formation: Succinic anhydride is heated (200°C+) to induce double decarboxylative condensation.

  • Aminolysis: The spirodilactone reacts with primary amines (R-NH2) to form the spirodilactam.

  • Global Reduction: The imide/amide carbonyls are reduced (typically LiAlH4 or BH3) to the amine.

Critical Analysis
  • Pros: Starting materials (succinic acid) are commodity chemicals. No transition metals required.

  • Cons: The initial thermolysis yields a "tarry" residue requiring sublimation. The reduction step is hazardous at scale (exotherms).

  • Self-Validating Check: The spirodilactone intermediate has a distinct IR stretch at ~1790 cm⁻¹ (lactone). Disappearance of this peak during aminolysis confirms ring opening/reclosure.

SpirodilactoneRoute cluster_check Validation Point Succinic Succinic Acid Thermolysis Thermolysis (>200°C, -CO2) Succinic->Thermolysis Dilactone 1,6-Dioxaspiro [4.4]nonane-2,7-dione Thermolysis->Dilactone Aminolysis Aminolysis (R-NH2, Heat) Dilactone->Aminolysis Dilactam 2,7-Diaza-spiro dilactam Aminolysis->Dilactam Reduction Global Reduction (LiAlH4) Dilactam->Reduction Product 2,7-Diaza-spiro [4.4]nonane Reduction->Product

Caption: Figure 1. The Spirodilactone route relies on thermal dehydration and global reduction. Note the high-temperature initial step.

Route B: The Cyano-Ester Reductive Cyclization (MedChem Preferred)

Mechanism: Alkylation of a protected pyrrolidine-3-carboxylate followed by intramolecular reductive cyclization.

This is the "Gold Standard" for medicinal chemistry because it allows for the introduction of chirality and orthogonal protecting groups (e.g., Boc on one ring, Benzyl on the other).

Protocol Workflow
  • Alkylation: Start with N-Boc-pyrrolidine-3-carboxylic acid ester. Alkylate the

    
    -position with chloroacetonitrile (using LDA or LiHMDS).
    
  • Reductive Cyclization: Hydrogenation (Raney Ni or Pd/C) of the nitrile. The resulting primary amine intramolecularly attacks the ester, closing the second ring to form the lactam.

  • Lactam Reduction: Mild reduction (BH3·DMS) of the single lactam carbonyl.

Critical Analysis
  • Pros: Intrinsic orthogonality (one amine is Boc-protected, the other is generated de novo). Milder conditions than Route A.

  • Cons: Use of strong bases (LDA) requires cryogenic conditions. Raney Ni is pyrophoric.

  • Self-Validating Check: Monitor the disappearance of the nitrile stretch (2250 cm⁻¹) in IR. In NMR, the diastereotopic protons of the new ring appear upon cyclization.

Key Reference: Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate synthesis (Search Result 1.7).

CyanoEsterRoute Start N-Boc-Pyrrolidine-3-ester Alkylation Alkylation (LDA, ClCH2CN) Start->Alkylation Intermediate 3-Cyanomethyl intermediate Alkylation->Intermediate Cyclization Reductive Cyclization (H2, Raney Ni) Intermediate->Cyclization Lactam Spiro-Lactam (Orthogonal) Cyclization->Lactam FinalRed Amide Reduction (BH3-DMS) Lactam->FinalRed Product Orthogonal Spiro-Diamine FinalRed->Product

Caption: Figure 2.[1] The Cyano-Ester route builds the second ring onto the first, ensuring differentiated nitrogen protection.

Route C: Ring-Closing Metathesis (RCM)

Mechanism: Construction of the spiro-center via double alkylation of a malonate or amine, followed by Ru-catalyzed ring closure of two allyl groups.

Protocol Workflow
  • Precursor Assembly: Alkylation of a central carbon (e.g., N-protected aminomalonate) with two allyl bromide equivalents.

  • RCM: Treatment with Grubbs II catalyst to close the rings (often forming a spiro-alkene).

  • Hydrogenation: Saturation of the double bond.

Critical Analysis
  • Pros: Extremely fast access to unsaturated derivatives (spiro-enes) which are useful for further functionalization.

  • Cons: Ruthenium removal is difficult (trace metal contamination). High dilution required to prevent polymerization (intermolecular metathesis).

  • Expert Insight: Basic amines poison Grubbs catalysts. You must convert amines to carbamates or sulfonamides before RCM.

Part 3: Benchmarking Matrix

The following data is synthesized from comparative literature analysis and standard process chemistry metrics.

FeatureRoute A (Spirodilactone)Route B (Cyano-Ester)Route C (RCM)
Overall Yield 40–50%55–65%70–80% (Stepwise)
Step Count 3 (Linear)4 (Linear)3 (Linear)
Atom Economy High (Water is byproduct)ModerateLow (Loss of Ethylene)
Scalability Excellent (Kg scale)Good (Gram scale)Poor (Dilution required)
Orthogonality Poor (Symmetric)Excellent (Intrinsic)Moderate
Cost Driver Reduction Reagents (LiAlH4)Reagents (LDA, Raney Ni)Catalyst (Ruthenium)
Safety Profile High Risk (Exotherms)Moderate (H2 pressure)Low (Room Temp)

Part 4: Experimental Protocols (Selected)

Protocol: Reductive Cyclization (Route B)

Derived from standard protocols for spiro-lactam formation.

  • Reagents: Methyl 1-(tert-butoxycarbonyl)-3-(cyanomethyl)pyrrolidine-3-carboxylate (10.0 g), Raney Nickel (slurry, ~2.0 g), Methanol (100 mL).

  • Setup: High-pressure hydrogenation vessel (Parr reactor).

  • Execution:

    • Purge vessel with N2. Add substrate and solvent.[2][3]

    • Carefully add Raney Ni (keep wet, pyrophoric!).

    • Pressurize to 50 psi H2. Agitate at RT for 12 hours.

    • Monitoring: Check for disappearance of nitrile peak (IR) and formation of amide carbonyl.

  • Workup: Filter through Celite (under inert atmosphere). Concentrate filtrate.[2][4]

  • Purification: Recrystallize from EtOH/Hexanes.

  • Yield: Expected 85-90% for this step.

References

  • Synthesis of Spirodilactone (Route A Foundation)

    • Title: 1,6-Dioxaspiro[4.4]nonane-2,7-dione synthesis from succinic acid.[5][6]

    • Source: Wikipedia / BenchChem Protocols.
    • URL:[Link][5][6]

  • Reductive Cyclization (Route B Primary Source)

    • Title: tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.[7]

    • Source: PMC / NIH (Structure and Crystallography).
    • URL:[Link]

  • RCM Methodology (Route C Context)

    • Title: Ring-closing metathesis in drug discovery and process chemistry.
    • Source: Drug Hunter / General RCM Reviews.
    • URL:[Link]

  • General Azaspiro Synthesis Review

    • Title: Synthesis of Azaspiro[4.
    • Source: ResearchG
    • URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-2,7-diaza-spiro[4.4]nonane
Reactant of Route 2
Reactant of Route 2
2-Phenyl-2,7-diaza-spiro[4.4]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.